Verbascoside

Catalog No.
S546690
CAS No.
61276-17-3
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verbascoside

CAS Number

61276-17-3

Product Name

Verbascoside

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1

InChI Key

FBSKJMQYURKNSU-ZLSOWSIRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

acteoside, kusaginin, verbascoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1C(C([C@H]([C@@H](O1)OC2[C@H](C(OC([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

The exact mass of the compound Verbascoside is 624.2054 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Enzymes and Intermediates in Verbascoside Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme Type/Name Abbreviation Catalyzed Reaction Key Intermediate Produced
Glycosyltransferase UGT85AF8 Glycosylation of tyrosol to form salidroside [1] Salidroside
BAHD Acyltransferase SHCT Regioselective acylation of salidroside with p-coumaroyl-CoA to form osmanthuside A [1] Osmanthuside A
Glycosyltransferase UGT79G7 (OART) Adds rhamnose to osmanthuside A to form osmanthuside B [1] Osmanthuside B
Cytochrome P450 Hydroxylase OBH Meta-hydroxylation of the p-coumaroyl and tyrosol moieties in osmanthuside B to form verbascoside [1] This compound

The complete pathway from primary metabolites to this compound is illustrated below.

verbascoside_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL Tyrosine Tyrosine Tyrosol Tyrosol Tyrosine->Tyrosol Multiple Steps p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Salidroside Salidroside Tyrosol->Salidroside UGT85AF8 Osmanthuside_A Osmanthuside_A Salidroside->Osmanthuside_A SHCT Osmanthuside_B Osmanthuside_B Osmanthuside_A->Osmanthuside_B UGT79G7 (OART) This compound This compound Osmanthuside_B->this compound OBH (CYP98)

Detailed Pathway Explanation

The biosynthesis begins with the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine [2]. These serve as the primary precursors for the this compound downstream pathway, which splits into four branches [2]:

  • The Phenylpropanoid Pathway: Phenylalanine is converted sequentially to cinnamic acid, p-coumaric acid, and finally to the activated donor p-coumaroyl-CoA [1].
  • The Hydroxytyrosol Pathway: Tyrosine is converted to tyrosol. The glycosyltransferase UGT85AF8 then catalyzes the first glycosylation step, attaching glucose to tyrosol to form salidroside [1].
  • The Converging Steps: The pathways converge when the BAHD acyltransferase SHCT uses p-coumaroyl-CoA to acylate salidroside, forming osmanthuside A. This is a crucial regioselective acylation step [1].
  • The Final Steps: A second glycosyltransferase, UGT79G7, adds a rhamnose sugar to form osmanthuside B. Finally, the cytochrome P450 hydroxylase OBH performs a dual hydroxylation, introducing the characteristic catechol groups to both the cinnamic acid and tyrosol moieties of osmanthuside B, completing the synthesis of This compound [1].

Key Experimental Approaches for Gene Discovery

The identification of these genes, particularly the elusive SHCT and OBH, relied on advanced transcriptomic and biochemical methods. The general workflow is summarized below.

experimental_workflow Step1 Transcriptome Sequencing & Assembly Step2 Differential Expression Analysis Step1->Step2 Step3 KEGG Pathway Mapping & Candidate Gene Screening Step2->Step3 Step4 Heterologous Expression in E. coli Step3->Step4 Step5 In Vitro Enzymatic Assay Step4->Step5 Step6 Pathway Reconstitution & Validation Step5->Step6

Key methodologies from the search results include:

  • Transcriptome Sequencing & Analysis: Researchers used RNA-Seq on tissues high in this compound (e.g., leaves of Ligustrum robustum, roots of Rehmannia glutinosa) to generate a database of genes (unigenes) [1] [3]. Differential expression analysis compared transcripts from high- versus low-producing tissues or different developmental stages to identify candidate genes [1].
  • KEGG Pathway Mapping: Assembled unigenes were mapped to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify which genes were associated with phenylpropanoid and glycoside biosynthesis pathways [3].
  • Heterologous Expression & In Vitro Assays: Candidate genes were cloned and expressed in systems like E. coli to produce the recombinant protein [1]. These purified proteins were then incubated with predicted substrates (e.g., salidroside and p-coumaroyl-CoA for SHCT; osmanthuside B for OBH) in vitro. The reaction products were analyzed using techniques like LC-MS to confirm the formation of the expected intermediate (osmanthuside A or this compound), thus validating the enzyme's function [1].

Strategies for Enhanced this compound Production

Beyond discovery, the elucidated pathway enables efficient production, addressing the challenges of low yield from plant extraction.

  • Heterologous Production in Microbes: With the full set of genes, the entire this compound pathway has been reconstituted in E. coli, enabling sustainable production from simple carbon sources without relying on plant cultivation [1].
  • Bioprocessing in Plant Cell Cultures: Adding the precursor L-Phenylalanine (L-Phe) or the elicitor Methyl Jasmonate (MeJa) to cell suspension cultures of this compound-producing plants like Buddleja cordata can significantly boost production. One study reported a 213% increase after MeJa elicitation [4].

References

SHCT Function and Biochemical Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The BAHD acyltransferase SHCT is a specialized enzyme that catalyzes a key step in the biosynthesis of verbascoside (also known as acteoside). Specifically, it transfers a p-coumaroyl group from p-coumaroyl-CoA to the glucose moiety of salidroside, forming the intermediate osmanthuside A [1] [2]. This regioselective acylation is a committed step in assembling the this compound molecule.

The table below summarizes the core biochemical properties of SHCT:

Property Description
Systematic Name Hydroxycinnamoyl-CoA: salidroside hydroxycinnamoyltransferase (SHCT) [1].
Enzyme Family BAHD acyltransferases [1] [2].
Gene Discovery Identified via transcriptome mining of multiple this compound-producing Lamiales species (e.g., Ligustrum robustum) [1].
Catalytic Reaction p-Coumaroyl-CoA + Salidroside → Osmanthuside A + CoA [1].
Substrate Specificity Uses p-coumaroyl-CoA as the acyl donor; catalyzes the regioselective acylation of salidroside at the C4 position of its glucose unit [1].
Key Motif Contains the conserved BAHD family catalytic site, HXXXD [3].

BAHD acyltransferases are a large plant enzyme family named after its first characterized members (BEAT, AHCT, HCBT, and DAT). They typically use acyl-CoA thioesters as donors and acylated a wide range of acceptor molecules [4] [5].

Experimental Protocols for SHCT Characterization

The following methodologies are critical for functionally characterizing SHCT activity, both in vitro and in vivo.

In Vitro Enzyme Assay

This protocol is used to confirm SHCT's catalytic function using purified protein and substrates [1] [5].

  • Gene Cloning and Protein Expression:

    • Clone the full-length coding sequence of the SHCT gene into a prokaryotic expression vector (e.g., pET series).
    • Transform the plasmid into an E. coli expression strain like BL21(DE3).
    • Induce protein expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) when the culture optical density (OD₆₀₀) reaches approximately 0.8. Incubate at a lower temperature (e.g., 16°C) overnight for better soluble protein yield [5].
  • Protein Purification:

    • Lyse the bacterial cells using a high-pressure homogenizer or sonication.
    • Purify the recombinant protein, often via its His-tag, using affinity chromatography (Ni²⁺-NTA agarose). Elute with a buffer containing 250 mM imidazole [5].
    • Further purify and desalt the protein using gel filtration chromatography (e.g., HiLoad 16/60 Superdex 200 column) [5].
  • Enzymatic Reaction:

    • Set up a standard reaction mixture (e.g., 100 µL total volume) containing:
      • Purified SHCT protein.
      • Acyl Donor: p-Coumaroyl-CoA (e.g., 50 µM).
      • Acyl Acceptor: Salidroside (e.g., 100 µM).
      • Appropriate reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0).
    • Incubate the reaction at a physiological temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
    • Terminate the reaction by adding an equal volume of methanol or acetonitrile.
  • Product Analysis:

    • Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).
    • Identify the formation of osmanthuside A by comparing its retention time and mass signature with an authentic standard [1].
Heterologous Biosynthesis in *E. coli*

Microbial synthesis demonstrates the function of SHCT within a complete pathway and is a foundation for sustainable production [1] [2].

  • Pathway Reconstitution:

    • Engineer an E. coli host to express the entire this compound biosynthetic pathway. This requires co-expressing multiple genes in operons or on separate plasmids.
    • The pathway includes genes for the upstream supply of tyrosine and phenylalanine derivatives, glycosyltransferases (e.g., UGT85AF8, UGT79G7), the acyltransferase SHCT, and the cytochrome P450 hydroxylase OBH [1].
  • Culture and Metabolite Analysis:

    • Grow the engineered bacterial strain in a defined medium with a carbon source like glucose.
    • After cultivation, extract metabolites from the culture broth or cells using solvents like methanol.
    • Analyze the extracts using LC-MS/MS to detect and quantify pathway intermediates (osmanthuside A, osmanthuside B) and the final product, This compound [1].

SHCT in the Complete this compound Pathway

The following diagram illustrates the central role of SHCT in the complete this compound biosynthetic pathway, integrating the upstream and downstream branches.

G Phe Phenylalanine CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL Tyr Tyrosine Tyrosol Tyrosol Tyr->Tyrosol TYDC, etc. pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H This compound This compound Salidroside Salidroside Tyrosol->Salidroside UGT1 OsmanthusideA Osmanthuside A Salidroside->OsmanthusideA SHCT OsmanthusideB Osmanthuside B OsmanthusideA->OsmanthusideB UGT2 OsmanthusideB->this compound OBH PAL PAL C4H C4H C3H C3H TYDC TYDC UGT1 UGT85AF8 SHCT_enzyme SHCT UGT2 UGT79G7 (OART) OBH CYP98A (OBH) 4 4 CL 4CL

The this compound biosynthetic pathway, highlighting the key acylation step catalyzed by SHCT.

Comparative Analysis of BAHD Acyltransferases

SHCT belongs to the diverse BAHD acyltransferase family. The table below compares it with other related enzymes to provide phylogenetic context.

Enzyme Name Organism Main Function Key Donor/Acceptor Substrates Clade (if known)
SHCT Ligustrum robustum, etc. This compound biosynthesis Donor: p-Coumaroyl-CoA; Acceptor: Salidroside Information missing in sources
LoAAT1 Lilium 'Siberia' Floral scent production Donor: Benzoyl-CoA; Acceptor: Ethanol/Methanol Clade Va [4]
HQT Globe artichoke Chlorogenic acid biosynthesis Donor: Caffeoyl-CoA; Acceptor: Quinic acid Clade V [3]
AtSHT/AtSDT Arabidopsis thaliana Phenolamide (spermidine) biosynthesis Donor: Hydroxycinnamoyl-CoA; Acceptor: Spermidine Information missing in sources [5]

Research Applications and Implications

The identification and characterization of SHCT have significant practical implications:

  • Sustainable Production: With the complete pathway elucidated, this compound can be produced in engineered microorganisms like E. coli from simple carbon sources. This provides a sustainable, scalable, and environmentally friendly alternative to extraction from plant biomass [1] [2].
  • Tool for Pathway Engineering: SHCT is a critical component for engineering organisms to produce not just this compound, but also other valuable phenylethanoid glycosides (PhGs) like ligupurpuroside B [1].
  • Biosynthetic Insights: The discovery of SHCT and the cytochrome P450 OBH provides novel insights into the formation of caffeoyl and hydroxytyrosol moieties in natural products [1] [2].

References

CYP98 Hydroxylase (OBH) in Verbascoside Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The CYP98 hydroxylase, specifically termed Osmanthuside B 3,3'-hydroxylase (OBH), is a cytochrome P450 enzyme that was identified as a missing link in the verbascoside biosynthetic pathway. Its primary function is to catalyze the meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B, directly leading to the formation of this compound [1] [2]. This dual hydroxylation activity is crucial for creating the characteristic caffeoyl and hydroxytyrosol structures that define this compound [3] [4].

The discovery of OBH was achieved through transcriptome mining of multiple this compound-producing plant species from the Lamiales order, followed by heterologous expression and in vitro enzymatic assays [1]. Homologs of OBH have been found in many Lamiales species, suggesting this biosynthetic route is a general pathway in these plants [1] [2].

This compound biosynthesis pathway with OBH catalysis.

Experimental Protocols for OBH Characterization

Gene Identification and Cloning
  • Transcriptome Mining: Identify OBH candidate genes (CYP98 family) from RNA-seq data of high-verbascoside-producing tissues (e.g., Ligustrum robustum leaves). Select candidates with high expression (FPKM ≥15) and tissue-specificity (e.g., ≥8-fold higher in leaves vs. roots) [1].
  • Gene Cloning: Amplify full-length coding sequences and clone into expression vectors (e.g., pET series for E. coli, pYES2 for yeast) [1].
Heterologous Expression and Protein Purification
  • Microbial Expression: Express recombinant OBH in E. coli BL21(DE3) or yeast systems optimized for cytochrome P450 expression (co-express cytochrome P450 reductase) [1].
  • Microsome Preparation: Harvest cells, disrupt, and isolate microsomal fractions via differential centrifugation for enzymatic assays [1].
In Vitro Enzymatic Assays
  • Reaction Setup:
    • Substrate: 100 μM osmanthuside B
    • Enzyme Source: 50 μg microsomal protein
    • Cofactors: 1 mM NADPH in appropriate buffer
    • Incubation: 30°C for 60 minutes [1]
  • Reaction Monitoring: Use HPLC or UHPLC-QTOF-MS to detect this compound formation (negative ion mode, m/z 623.1989) [1] [5].
  • Controls: Include negative controls without NADPH or with heat-inactivated enzyme [1].
Metabolic Pathway Reconstitution
  • Full Pathway Engineering: Co-express OBH with other pathway enzymes (SHCT, UGTs) in E. coli for heterologous this compound production [1].
  • Fermentation: Culture in M9 minimal media with glucose carbon source; analyze metabolite production over 48-72 hours [1].

Quantitative Data on OBH and this compound

Table 1: this compound Biosynthesis Enzyme Characteristics
Enzyme EC Number Gene Family Reaction Catalyzed Key Cofactors
CYP98 Hydroxylase (OBH) 1.14.-.- Cytochrome P450 (CYP98) Meta-hydroxylation of osmanthuside B NADPH [1]
SHCT Acyltransferase 2.3.1.- BAHD Acyltransferase Regioselective acylation of salidroside p-Coumaroyl-CoA [1]
LrUGT85AF8 2.4.1.- Glycosyltransferase First glycosylation of tyrosol UDP-Glucose [1]
LrUGT79G7 (OART) 2.4.1.- Glycosyltransferase Rhamnosylation of osmanthuside A UDP-Rhamnose [1]
Table 2: Experimentally Determined this compound Biological Activities
Biological Activity Experimental Model Key Findings / Mechanism Reference
Nephroprotective Hypoxia-induced HK-2 cells ↓ mRNA levels of EGLN1, HMOX1, BCL-2; ↑ cell viability via HIF-1 pathway [6]
Antioxidant In vitro radical scavenging Comparable free radical scavenging effect to α-tocopherol [5]
Antimicrobial Multi-drug resistant bacterial strains Effective against a range of bacterial pathogens [3]
Anti-inflammatory In vitro & in vivo models Inhibits pro-inflammatory cytokine production [3]
Cytotoxic Various cancer cell lines Induces apoptosis and inhibits cell proliferation [3]
Neuroprotective Models of Alzheimer's & Parkinson's Potential therapeutic effects for neurological diseases [3]

Experimental Workflow Visualization

G OBH Characterization Experimental Workflow Start Plant Material Selection    (High VB-producing tissue) Transcriptome Transcriptome Sequencing    & Analysis Start->Transcriptome Candidate OBH Candidate    Gene Selection Transcriptome->Candidate Cloning Gene Cloning &    Vector Construction Candidate->Cloning Expression Heterologous Expression    in E. coli/Yeast Cloning->Expression Microsome Microsome    Preparation Expression->Microsome Assay In Vitro Enzymatic Assay    (Osmanthuside B + NADPH) Microsome->Assay Analysis Product Analysis    (UHPLC-QTOF-MS) Assay->Analysis Reconstitution Pathway Reconstitution    in E. coli Analysis->Reconstitution Production This compound    Production Reconstitution->Production

Comprehensive workflow for identifying and characterizing OBH.

Research Applications and Future Directions

The complete elucidation of the this compound pathway enables several advanced research applications:

  • Sustainable Production: Engineering microbial platforms (e.g., E. coli) for high-yield this compound production from renewable carbon sources, overcoming limitations of plant extraction [1].
  • Structure-Activity Relationship Studies: Utilizing the biosynthetic enzymes to create novel this compound analogs for enhanced bioavailability or targeted therapeutic effects [3].
  • Bioprocessing Optimization: The identified enzymes facilitate development of in vitro biocatalytic systems for this compound synthesis [1].

References

osmanthuside A verbascoside precursor

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathway and Key Enzymes

The biosynthesis of verbascoside from Osmanthuside A involves a defined two-step enzymatic process. The diagram below illustrates this pathway and the specific transformations at each stage.

verbascoside_pathway Start Precursors: Tyrosol + p-Coumaroyl-CoA OA Osmanthuside A Start->OA UGT & SHCT (Glycosylation & Acylation) OB Osmanthuside B OA->OB RhaT (Rhamnosylation) Verb This compound (Acteoside) OB->Verb CYP98A (OBH) (Hydroxylation)

The table below details the function of each enzyme shown in the pathway.

Enzyme Class Enzyme Abbreviation Catalytic Function Key Feature / Challenge
Glycosyltransferase [1] UGT Transfers a glucose from UDP-glucose to tyrosol, forming salidroside. Regiospecific; uses nucleotide sugar donors.
Acyltransferase [2] [3] SHCT (Hydroxycinnamoyl-CoA: salidroside hydroxycinnamoyltransferase) Transfers a p-coumaroyl group from CoA to the 4-OH of salidroside's glucose, forming Osmanthuside A. Member of the BAHD acyltransferase family.
Glycosyltransferase [1] [3] RhaT (1,3-Rhamnosyltransferase) Transfers a rhamnose from UDP-L-rhamnose to the 3-OH of the glucose in Osmanthuside A, forming Osmanthuside B. Uses a rare nucleotide sugar (TDP- or UDP-rhamnose).
Cytochrome P450 Monooxygenase [2] [3] CYP98A / OBH (e.g., Osmanthuside B 3,3'-hydroxylase) Hydroxylates the p-coumaroyl moiety on Osmanthuside B to form the caffeoyl group, producing This compound. Membrane-bound; requires cytochrome P450 reductase and cofactors.

Advanced Production Protocols

A significant breakthrough is the use of Synthetic Biology to produce complex phenylethanoid glycosides like this compound from simple sugar sources in engineered yeast, representing a sustainable alternative to plant extraction [3].

  • Host Engineering: Engineered Saccharomyces cerevisiae serves as a microbial cell factory [3].
  • Key Genetic Modifications:
    • Introduced heterologous genes for the entire this compound pathway.
    • Enhanced precursor supply by overexpressing native yeast Ehrlich pathway genes and introducing plant-derived enzymes like tyrosine ammonia-lyase (TAL) for p-coumaric acid production.
    • Optimized gene expression levels and copy numbers for balanced metabolic flux [3].
  • Fermentation Process: Fed-batch fermentation using glucose as the primary carbon source achieves high-titer production directly from a renewable feedstock [3].

Key Insights for Research and Development

  • Critical Intermediate: Osmanthuside A is no longer just a postulated compound but a confirmed and essential intermediate in a fully elucidated biosynthetic route [3].
  • Production Breakthrough: The complete pathway has been reconstituted in yeast, enabling de novo production of this compound from glucose [3]. This provides a scalable and sustainable production platform.
  • Enzyme Specificity: The hydroxylation step by the CYP98A family P450 is critical and was a major hurdle in heterologous production. Successful expression of functional P450s in yeast was a key achievement [3].

References

verbascoside phenylethanoid glycoside structure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties

The structure of verbascoside is characterized by four key components, as detailed in the table below.

Property Description
Systematic Name β-(3,4-Dihydroxyphenylethyl)-O-α-L-rhamnopyranosyl-(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside [1] [2]
CAS Number 61276-17-3 [3]
Molecular Formula C₂₉H₃₆O₁₅ [4] [3]
Molecular Weight 624.59 g/mol [3] [5]

| Core Structural Moieties | • Caffeic acid (3,4-dihydroxycinnamic acid) attached via an ester bond. • Hydroxytyrosol (3,4-dihydroxyphenylethanol) attached via an ether bond. • A disaccharide composed of glucose and rhamnose [1] [4] [2]. |

Biosynthetic Pathway

The biosynthesis of this compound begins with the aromatic amino acids phenylalanine and tyrosine from the shikimate pathway [1]. The downstream pathway involves several key enzymatic steps, which have been fully characterized, revealing a general route in many Lamiales plant species [6].

The following diagram illustrates the core biosynthetic pathway from the initial glycosylation to the final product, this compound.

G Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside Glycosylation (UGT) OsmanthusideA OsmanthusideA Salidroside->OsmanthusideA Acylation (SHCT Enzyme) OsmanthusideB OsmanthusideB OsmanthusideA->OsmanthusideB Rhamnosylation (UGT) This compound This compound OsmanthusideB->this compound Hydroxylation (OBH Enzyme)

Diagram of the this compound biosynthetic pathway. UGT: UDP-glycosyltransferase; SHCT: salidroside hydroxycinnamoyltransferase; OBH: osmanthuside B hydroxylase [6] [7].

  • Key Enzymes: The pathway involves two recently identified crucial enzymes:
    • SHCT (BAHD acyltransferase): Catalyzes the regioselective acylation of salidroside to form osmanthuside A [6].
    • OBH (CYP98 hydroxylase): Catalyzes the meta-hydroxylations on osmanthuside B to complete the biosynthesis of this compound [6] [8].
  • Heterologous Production: With the complete pathway known, the successful production of this compound in Escherichia coli has been achieved, providing a foundation for sustainable microbial production [6].

Pharmacological Activities and Mechanisms

This compound exhibits a broad spectrum of biological activities supported by numerous in vitro and in vivo studies. The table below summarizes its key pharmacological effects and known mechanisms of action.

Pharmacological Activity Reported Mechanisms of Action Experimental Evidence
Neuroprotective Inhibits Aβ42 aggregation; activates Nrf2 pathway; decreases caspase-3 expression [3] [5]. Studies on Alzheimer's and Parkinson's disease models [5].
Anti-inflammatory & Immunomodulatory Inhibits production of pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1); modulates SASP [1] [9]. In vitro and in vivo studies; relevant for arthritis and inflammatory bowel disease [1] [2].
Anticancer / Cytotoxic Induces apoptosis; inhibits cell proliferation & EMT; targets senescence signaling (p38 MAPK, p16, p21) [2] [9]. Studies on castration-resistant prostate cancer (CRPC) and other cell lines [9].
Antimicrobial Effective against bacteria (e.g., Staphylococcus aureus), fungi, viruses, and protozoa [1] [4] [2]. In vitro assays [4].
Antioxidant Scavenges free radicals; enhances cellular antioxidant defenses (e.g., SOD activity) [3] [9]. In vitro assays and in vivo models [9].
Hepatoprotective Protects against liver damage; mechanism involves anti-inflammatory and antioxidant effects [5]. In vivo studies on liver injury models [5].

Example Experimental Protocol

For researchers looking to investigate the anticancer properties of this compound, the following protocol adapted from a 2025 study on castration-resistant prostate cancer (CRPC) provides a detailed methodological approach [9].

  • 1. Cell Culture:

    • Cell Line: Use enzalutamide-resistant LNCaP (LNCaP Enz-R) cell lines to model CRPC.
    • Culture Conditions: Maintain cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.
  • 2. This compound Treatment:

    • Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare working concentrations by dilution in culture media immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v).
    • Dosage: Treat cells with a concentration range of 0-10 μM for 24 hours.
  • 3. Assay for Cell Proliferation/Viability (MTT Assay):

    • Seed cells in 96-well plates at a density of 1×10⁴ cells/well and allow to adhere for 24 hours.
    • After this compound treatment, add 10 μl of MTT solution to each well and incubate for 6 hours to allow formazan crystal formation.
    • Dissolve the crystals with acidic isopropanol and measure the absorbance at 595 nm, using 655 nm as a reference wavelength.
  • 4. Analysis of Mechanisms:

    • Western Blotting: Analyze protein markers related to EMT (e.g., E-cadherin, N-cadherin, Vimentin), oxidative stress, and mitochondrial biogenesis (e.g., PGC-1α, NRF1).
    • ELISA: Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1β) in the cell culture supernatant.

Research Outlook

While the therapeutic potential of this compound is vast, current research also highlights areas for further development. A significant challenge is its poor oral bioavailability, which limits clinical application [5]. Future research is focused on:

  • Developing novel drug delivery systems to improve its absorption and stability.
  • Further elucidating its complex mechanisms of action using multi-omics and network pharmacology approaches.
  • Conducting more rigorous preclinical and clinical trials to validate its efficacy and safety [5].

References

Compound Profile & Natural Occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Verbascoside is a water-soluble phenylethanoid glycoside, a type of plant secondary metabolite. Its structure consists of caffeic acid and hydroxytyrosol linked to a disaccharide of glucose and rhamnose [1] [2] [3].

It is widely distributed, found in over 220 plant species across more than 23 families [1] [4]. The table below lists some key plant sources.

Plant Source Common Name Plant Family
Verbascum thapsus [1] [3] Common Mullein Scrophulariaceae
Verbena officinalis [1] [3] Common Vervain Verbenaceae
Plantago lanceolata [1] [3] [5] Ribwort Plantain Plantaginaceae
Olea europaea [1] [3] Olive Oleaceae
Cistanche deserticola [4] [6] Desert Broomrape Orobanchaceae
Rehmannia glutinosa [2] [4] [6] Chinese Foxglove Scrophulariaceae

Pharmacological Activities & Mechanisms

Preclinical studies have demonstrated that this compound exhibits a remarkably broad spectrum of biological activities. The table below summarizes its key pharmacological effects and understood molecular mechanisms.

Pharmacological Activity Key Findings & Potential Mechanisms
Neuroprotective [1] [4] Shows promise for Alzheimer's and Parkinson's disease; mechanisms include reducing amyloid-β peptides, hyperphosphorylated tau protein, and inducing autophagy.
Cardioprotective [6] [7] Protects against myocardial ischemia-reperfusion injury (MIRI) by targeting HSP90AA1 and activating the PI3K/Akt signaling pathway, suppressing apoptosis and oxidative stress.
Anticancer / Cytotoxic [1] [3] [5] Inhibits cell proliferation and induces apoptosis in various cancer cell lines (e.g., breast adenocarcinoma MDA-MB-231, hepatocarcinoma HepG2).
Anti-inflammatory & Immunomodulatory [1] [2] [3] Inhibits production of pro-inflammatory cytokines and mediators; potential benefit in arthritis, inflammatory bowel disease, and autoimmune disorders.
Antimicrobial [1] [2] [3] Effective against a range of bacterial pathogens (including multidrug-resistant strains), viruses, fungi, and protozoa.
Antioxidant [2] [6] Scavenges reactive oxygen species (ROS), reducing oxidative stress, a common mechanism in many of its protective effects.
Hepatoprotective [2] [4] Protects against liver damage, e.g., by ameliorating inflammatory responses through the NF-κB pathway.

Key Experimental Models & Protocols

To illustrate the experimental approaches used in this compound research, here is the workflow from a recent study investigating its cardioprotective effects [6] [7].

Experiment Workflow: Cardioprotective Study Network Pharmacology Analysis Network Pharmacology Analysis Key Target Identification Key Target Identification Network Pharmacology Analysis->Key Target Identification In Vivo Rat Model (MIRI) In Vivo Rat Model (MIRI) Data Collection (Infarct size, Serum markers, Histology) Data Collection (Infarct size, Serum markers, Histology) In Vivo Rat Model (MIRI)->Data Collection (Infarct size, Serum markers, Histology) In Vitro H9c2 Cell Model In Vitro H9c2 Cell Model Cell Viability & ROS Assays Cell Viability & ROS Assays In Vitro H9c2 Cell Model->Cell Viability & ROS Assays Molecular Docking Molecular Docking Molecular Docking->In Vivo Rat Model (MIRI) Western Blot Analysis Western Blot Analysis Mechanism Elucidation (HSP90AA1, PI3K/Akt) Mechanism Elucidation (HSP90AA1, PI3K/Akt) Western Blot Analysis->Mechanism Elucidation (HSP90AA1, PI3K/Akt) Key Target Identification->Molecular Docking Data Collection (Infarct size, Serum markers, Histology)->In Vitro H9c2 Cell Model Cell Viability & ROS Assays->Western Blot Analysis

Experimental workflow for cardioprotective study [6] [7]

  • Network Pharmacology & Molecular Docking: The study began with a network pharmacology analysis to predict protein targets and signaling pathways. Key predictions included the protein HSP90AA1 and the PI3K/Akt signaling pathway. Molecular docking simulations were then used to validate the binding interaction between this compound and the HSP90AA1 protein [6] [7].
  • In Vivo Model (Rat MIRI): An in vivo model was established using Sprague-Dawley rats. The treatment group received this compound (80 mg/kg) via intragastric administration for 7 days before inducing MIRI. Key assessments included:
    • Infarct size measured by TTC staining.
    • Serum markers Creatine Kinase-MB (CK-MB) and Cardiac Troponin I (cTnI).
    • Oxidative stress markers Malondialdehyde (MDA) and Superoxide Dismutase (SOD).
    • Histopathological examination of heart tissue using Hematoxylin and Eosin (H&E) staining.
    • Apoptosis analysis via TUNEL assay and immunohistochemistry for proteins like Bcl-2, Bax, and Caspase-3 [6] [7].
  • In Vitro Model (H9c2 Cells): The study used H9c2 rat cardiomyocytes. Cells were pretreated with this compound before inducing injury.
    • Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.
    • Intracellular ROS accumulation was measured to confirm the anti-oxidative stress effect [6] [7].
  • Protein Expression Analysis: Western blot analysis was performed on both tissue and cell samples to quantify the expression levels of key pathway proteins, including PI3K, Akt, GSK-3β, and HSP90AA1, thereby verifying the proposed mechanism [6] [7].

Research Challenges & Development Perspectives

Despite its promising profile, this compound faces a significant challenge for clinical development: poor oral bioavailability, estimated at only about 0.12% in rats [2] [4]. This is attributed to its hydrophilic nature, poor absorption, and susceptibility to efflux transport [2].

Research is actively exploring solutions, primarily through advanced drug delivery systems:

  • Liposomal Formulations: Coating liposomes with chitosan or incorporating them with tripolyphosphate has shown a more than five-fold increase in bioavailability in animal models [2].
  • Cyclodextrin Complexation: Complexing this compound with β-cyclodextrin and loading it into specialized liposomes improves its localization for topical applications [2].
  • Cosmeceutical Formulations: Research into stable bases for creams and gels can reduce the loss of the active compound during storage [2].

Furthermore, complete biosynthetic pathways have been elucidated, opening doors for efficient production using synthetic biology and transgenic technology [8].

References

verbascoside historical discovery 1963

Author: Smolecule Technical Support Team. Date: February 2026

Historical Discovery and Nomenclature

The following table summarizes the key historical milestones in the initial identification and naming of verbascoside.

Year Event Research Context
1963 First isolation of this compound [1] [2] Isolated from the plant Verbascum sinuatum L. (Scrophulariaceae) [1] [2].
1968 Isolation of "acteoside" [1] [2] Isolated from Syringa vulgaris L. (Oleaceae) by Birkofer et al.; later confirmed to be structurally identical to this compound [1] [2].
1983 Isolation of "kusaginin" [1] [2] Reported as a new glycoside from Clerodendron trichotomum (Lamiaceae), also found to be structurally identical to this compound [1] [2].

Modern Breakthrough: Complete Biosynthesis Elucidation

For decades, the complete biosynthetic pathway of this compound remained partially unknown. A pivotal 2023 study successfully identified the two final missing enzymes and achieved the first complete heterologous biosynthesis in Escherichia coli [3] [4].

The complete pathway begins with the aromatic amino acids phenylalanine and tyrosine, produced via the shikimate pathway found in plants and microorganisms [1]. The downstream pathway branches converge through a specific sequence to form this compound.

G This compound Biosynthesis Workflow Start Start: Shikimate Pathway L_Tyrosine L-Tyrosine Start->L_Tyrosine L_Phenylalanine L-Phenylalanine Start->L_Phenylalanine Salidroside_Branch Salidroside Branch (Enzymatic steps to Salidroside) L_Tyrosine->Salidroside_Branch Phenylpropanoid_Branch Phenylpropanoid Branch (Enzymatic steps to Caffeoyl-CoA) L_Phenylalanine->Phenylpropanoid_Branch SHCT_Step Key Step 1: Acylation Enzyme: BAHD Acyltransferase (SHCT) Salidroside_Branch->SHCT_Step Phenylpropanoid_Branch->SHCT_Step Osmanthuside_A Intermediate: Osmanthuside A OBH_Step Key Step 2: Hydroxylation Enzyme: CYP98 Hydroxylase (OBH) Osmanthuside_A->OBH_Step Osmanthuside_B Intermediate: Osmanthuside B This compound End Product: this compound Osmanthuside_B->this compound SHCT_Step->Osmanthuside_A OBH_Step->Osmanthuside_B

Detailed Experimental Protocol for Pathway Elucidation

The 2023 study employed a combination of transcriptomics and in vitro enzymatic assays to identify and validate the function of the two key enzymes [3].

  • 1. Gene Identification via Transcriptome Mining

    • Objective: Identify candidate genes involved in the late steps of this compound biosynthesis.
    • Method: Researchers analyzed transcriptome data from various Lamiales plant species known to produce this compound, looking for genes co-expressed with known this compound biosynthesis genes. They focused on BAHD acyltransferase and CYP98 cytochrome P450 families [3].
  • 2. In Vitro Enzymatic Characterization

    • Objective: Confirm the biochemical function of the identified candidate genes.
    • Method: The candidate genes were heterologously expressed in E. coli to produce the corresponding enzymes. These purified enzymes were then incubated with their proposed substrates under controlled conditions [3].
    • 2.1 SHCT Assay: The BAHD acyltransferase was incubated with salidroside and caffeoyl-CoA. The reaction mixture was analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the intermediate, osmanthuside A [3].
    • 2.2 OBH Assay: The CYP98 hydroxylase was incubated with the intermediate osmanthuside B. The reaction required NADPH as a co-factor. The formation of the final product, this compound, was confirmed again via HPLC or LC-MS analysis [3].
  • 3. Heterologous Production in E. coli

    • Objective: Achieve complete microbial production of this compound and related compounds.
    • Method: The entire set of genes for the this compound pathway, including the newly identified SHCT and OBH, was introduced into an E. coli host. The engineered microorganism was then cultured, and the production of osmanthuside B, this compound, and ligupurpuroside B in the culture medium was quantified, demonstrating the feasibility of microbial synthesis [3].

Biological Significance and Research Applications

This compound is recognized for a broad spectrum of pharmacological activities. The table below summarizes its core biological properties, which underpin its research and application potential [1] [5] [2].

Property Reported Effects and Potential Research Applications
Antioxidant Potent free radical scavenger; can upregulate antioxidant enzymes via the Nrf2 pathway [5].
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators; suppresses NF-κB and AP-1 signaling pathways [1] [5] [2].
Antimicrobial Shows activity against bacteria (e.g., Staphylococcus aureus), fungi, viruses, and protozoa [1] [2].
Neuroprotective Potential therapeutic applications investigated for Alzheimer's and Parkinson's diseases [1] [2].
Cytotoxic Demonstrates anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines [1] [2].

The elucidation of its complete biosynthesis pathway has laid the foundation for this compound production in engineered microorganisms, offering a sustainable and scalable alternative to plant extraction [3] [4]. This is particularly relevant for its application in pharmaceuticals, nutraceuticals, and animal nutrition [5].

References

Comprehensive Technical Guide: Verbascoside in Lamiales Plant Order - Chemistry, Analysis, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

Verbascoside, also known as acteoside, is a water-soluble phenylethanoid glycoside that represents one of the most widespread disaccharide caffeoyl esters found in the plant kingdom, particularly within the Lamiales order. This comprehensive technical review examines the chemistry, distribution, analytical methods, bioactivities, and biosynthesis of this biologically significant compound, with particular emphasis on its occurrence in Lamiales species and potential therapeutic applications. First isolated from Verbascum sinuatum L. in 1963 and subsequently characterized as acteoside from Syringa vulgaris L. in 1968, this compound has emerged as a compound of significant pharmacological interest due to its multifaceted biological activities and potential therapeutic applications [1] [2]. The compound's structural complexity and diverse biological effects make it a promising candidate for drug development, particularly as resistance to conventional treatments continues to increase across various disease states.

The chemical structure of this compound (C₂₉H₃₆O₁₅, molecular weight 624.59 g/mol) consists of four key components: caffeic acid, glucose, rhamnose, and hydroxytyrosol [2] [3]. These moieties are connected through specific linkages that contribute to the compound's bioactivity: caffeic acid is bound to glucose at the C4 position via an ester bond, while glucose forms part of a disaccharide with rhamnose, and hydroxytyrosol is connected to glucose at the C1 position through an ether bond [2]. This unique arrangement results in a compound with multiple phenolic hydroxyl groups that are primarily responsible for its potent antioxidant properties and free radical-scavenging capabilities [1]. The presence of two di-ortho-phenolic moieties in its structure enables this compound to effectively neutralize various reactive oxygen species, making it a valuable natural antioxidant with potential applications in combating oxidative stress-related pathologies.

Quantitative Analysis in Lamiales Species

This compound Content in Medicinal Plants

Comprehensive quantification studies have revealed significant variation in this compound content across different Lamiales species, influenced by factors such as plant part used, extraction method, geographical origin, and environmental conditions. Recent research has identified several Lamiales species with exceptionally high this compound concentrations, making them particularly promising sources for further investigation and potential commercial exploitation. The table below summarizes the quantitative data obtained from recent analytical studies on selected Lamiales species with high this compound content:

Table 1: this compound Content in Lamiales Medicinal Plants

Plant Species Family Plant Part This compound Content Extraction Method Reference
Abeliophyllum distichum Oleaceae Callus culture 97.05 mg/g dry weight Methyl jasmonate elicitation [4]
Barleria prionitis Acanthaceae Not specified High content Ethanolic extraction [1]
Barleria lupulina Acanthaceae Not specified High content Ethanolic extraction [1]
Rhinacanthus nasutus Acanthaceae Not specified High content Ethanolic extraction [1]
Orthosiphon aristatus Lamiaceae Not specified High content Ethanolic extraction [1]
Nicoteba betonica Lamiaceae Not specified High content Ethanolic extraction [1]
Stizophyllum perforatum Bignoniaceae Leaves Major constituent Ethanol maceration [5]

The quantitative variation observed across different species highlights the importance of species selection when targeting high this compound yields for research or commercial applications. Particularly noteworthy is the remarkably high this compound content achieved in Abeliophyllum distichum callus cultures following elicitation with methyl jasmonate, demonstrating the potential of biotechnological approaches for enhancing this compound production [4]. This finding is significant for overcoming the limitations associated with field cultivation, such as seasonal variations, limited biomass production, and environmental factors that can influence secondary metabolite accumulation.

Analytical Conditions for this compound Quantification

Advanced analytical techniques are essential for accurate this compound quantification, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being the most widely employed approach. Different research groups have developed and validated specific chromatographic conditions optimized for this compound separation and quantification in various plant matrices. The table below summarizes the key analytical parameters from recent studies:

Table 2: Analytical Conditions for this compound Quantification

Parameter HPLC-DAD Conditions [1] UPLC-DAD Conditions [6] HPLC-DAD Conditions [5]
Column Nacalai Tesque Cosmosil C18 (4.6 × 150 mm) Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm) ODS Luna Phenomenex (5 μm, 250 × 4.60 mm)
Mobile Phase Isocratic 20% acetonitrile with 2.5% acetic acid Gradient: 0.1% formic acid in water (A) and methanol (B) Not fully specified (mangiferin as internal standard)
Flow Rate 0.5 mL/min 0.4 mL/min Not specified
Detection Diode array detector DAD at 332 nm DAD
Linear Range 1.95–250 μg/mL Not specified 0.8-60 μg/mL
Sample Preparation Sonication, filtration Hydromethanol extraction, filtration Methanol dissolution, centrifugation

The method validation parameters for these analytical techniques have demonstrated excellent precision, accuracy, and sensitivity, making them suitable for both qualitative and quantitative analysis of this compound in complex plant matrices. The HPLC method developed for Stizophyllum perforatum analysis incorporated mangiferin as an internal standard, which improved quantification accuracy by accounting for potential variations during sample preparation and analysis [5]. For high-throughput analysis, the UPLC-DAD method offered reduced analysis time while maintaining resolution, making it particularly suitable for screening large numbers of samples in quality control or research settings [6].

Experimental Protocols for Extraction and Bioactivity Assessment

Plant Material Extraction and Compound Isolation

Standardized extraction protocols are essential for obtaining reproducible this compound yields from plant material. The following detailed methodology has been successfully employed in recent studies on Lamiales species:

  • Plant Material Preparation: Fresh plant material should be dried at 60°C for 48 hours and pulverized to a fine powder to increase surface area and enhance extraction efficiency [1]. For Stizophyllum perforatum, leaves are dried at room temperature before powdering to preserve heat-sensitive compounds [5].

  • Extraction Process: The powdered plant material undergoes maceration with ethanol (30 times volume) in a sonication bath at 25°C, repeated three times to ensure exhaustive extraction [1]. Alternatively, for larger batches, maceration without sonication for 72 hours with solvent renewal can be employed [5]. The ethanolic extracts are collected, combined, and concentrated under reduced pressure using a rotary evaporator at 45°C to prevent thermal degradation [6]. Aqueous extracts are prepared similarly but freeze-dried instead of evaporated to preserve integrity [1].

  • Fractionation and Isolation: For compound isolation, the crude extract is dissolved in methanol/water (2:8, v/v) and sequentially partitioned with n-hexane and ethyl acetate [5]. The ethyl acetate fraction (enriched in phenylethanoid glycosides) is further purified using Sephadex LH-20 column chromatography with methanol as eluent. Final purification can be achieved through preparative HPLC or solid-phase extraction (SPE) with octadecyl-functionalized silica gel, using methanol/water gradients as eluents [5].

Bioactivity Assessment Methods

Comprehensive bioactivity assessment of this compound involves multiple in vitro assays to evaluate its therapeutic potential:

  • Antioxidant Activity assays:

    • DPPH Radical-Scavenging Assay: Samples (100 μg/mL), this compound, isothis compound (10 μg/mL), or standard trolox (1.5–25.0 μg/mL) are added to a 96-well plate, followed by an equal volume of 0.2 mM DPPH solution [1]. After 30 minutes incubation at room temperature, absorbance is measured at 490 nm, with results expressed as μg/mL trolox equivalent.
    • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP reagent is prepared by mixing 100 mM acetate buffer (pH 3.6), 10 mM 2,4,6-Tris(2-pyridyl)-striazine in 40 mM HCl, and 20 mM FeCl₃ at 10:1:1 ratio [1]. Plant extracts (20 μL of 100 μg/mL) or standards are mixed with 180 μL FRAP reagent, incubated for 30 minutes at room temperature, and absorbance measured at 595 nm.
  • Anti-inflammatory Activity assays:

    • Cyclooxygenase (COX) Inhibitor Screening: Commercially available colorimetric assay kits (e.g., Cayman Chemical) are used with ovine COX-1 and human COX-2 according to manufacturer protocols [1].
    • Nitric Oxide Assay: Anti-inflammatory activity is evaluated by measuring inhibition of nitric oxide production in appropriate cell lines (e.g., RAW264.7 macrophages) stimulated with lipopolysaccharide [1] [2].
  • Cytotoxicity and Anticancer assays:

    • MTT Assay: Cell viability is determined using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide after treatment with this compound alone or in combination with standard chemotherapeutic agents like 5-fluorouracil [6].
    • Cell Cycle Analysis: Flow cytometry with propidium iodide staining is employed to assess cell cycle distribution and arrest [6].
    • Apoptosis Assays: Apoptotic cells are quantified using Hoechst staining, while protein expression of Bax, Bcl-2, and caspase enzymes is evaluated through Western blot analysis [7] [6].

Therapeutic Mechanisms and Applications

Molecular Mechanisms of Action

This compound exhibits multifaceted biological activities through modulation of multiple cellular signaling pathways. The compound's therapeutic effects are primarily mediated through its interactions with key molecular targets involved in inflammation, cell proliferation, and oxidative stress response. The following diagram illustrates the major signaling pathways modulated by this compound and their interrelationships:

G cluster_0 Anti-inflammatory Pathways cluster_1 Anticancer Mechanisms cluster_2 Antioxidant Activity cluster_3 Antimicrobial Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits PI3K PI3K/AKT Pathway This compound->PI3K Inhibits Bax Pro-apoptotic Bax This compound->Bax Upregulates Bcl2 Anti-apoptotic Bcl-2 This compound->Bcl2 Downregulates CellCycle G1 Cell Cycle Arrest This compound->CellCycle Induces Nrf2 Nrf2 Translocation This compound->Nrf2 Promotes ROS ROS Scavenging This compound->ROS Directly Scavenges MemDamage Membrane Damage This compound->MemDamage Causes COX2 COX-2 Expression NFkB->COX2 Decreases iNOS iNOS Expression NFkB->iNOS Decreases Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Reduces Caspases Caspase Activation Bax->Caspases Activates ProteinSynth Protein Synthesis Inhibition

Figure 1: Molecular mechanisms and signaling pathways modulated by this compound

The anti-inflammatory activity of this compound is primarily mediated through inhibition of the NF-κB and MAPK signaling pathways, resulting in decreased expression of pro-inflammatory enzymes such as COX-2 and iNOS, and reduced production of inflammatory cytokines [2] [7]. In cancer models, this compound demonstrates chemosensitizing properties by targeting the PI3K/AKT pathway, modulating the Bax/Bcl-2 ratio, activating caspase cascades, and inducing G1 cell cycle arrest [6]. The compound's antioxidant effects involve both direct free radical scavenging through its phenolic hydroxyl groups and activation of the Nrf2 pathway, which enhances cellular defense mechanisms against oxidative stress [1] [7].

Specific Therapeutic Applications

The diverse molecular mechanisms of this compound translate to several potential therapeutic applications with particular relevance to drug development:

  • Anti-inflammatory and Immunomodulatory Applications: this compound exhibits potent anti-inflammatory effects by inhibiting production of pro-inflammatory cytokines and mediators, offering potential therapeutic benefits in conditions such as arthritis and inflammatory bowel disease [2]. The compound's immunomodulatory properties are particularly relevant in the context of autoimmune disorders, where balanced immune response is crucial [2]. A randomized clinical study demonstrated that a 2-week oral administration of 100 mg this compound significantly decreased platelet aggregation in patients with cardiovascular risk factors, highlighting its potential in cardiovascular inflammation management [1].

  • Anticancer and Chemosensitization Applications: Preclinical studies have demonstrated that this compound exhibits synergistic interactions with conventional chemotherapeutic agents. In colorectal cancer models, this compound sensitized cancer cells to 5-fluorouracil (5-FU) by targeting the PI3K/AKT pathway, enhancing apoptosis through modulation of Bax and Bcl-2 expression, and inducing G1 cell cycle arrest [6]. Similar pro-apoptotic and anti-proliferative effects have been observed in gastric carcinoma and leukemia models, where this compound induced cancer cell differentiation and apoptosis through telomerase-dependent modulation [6].

  • Antimicrobial Applications: this compound demonstrates broad-spectrum antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains, as well as viruses, protozoa, and fungi [2] [3]. Its efficacy against Staphylococcus aureus has been particularly noted, with studies suggesting multiple mechanisms of action including membrane disruption and inhibition of essential bacterial enzymes [3]. The compound's activity against Leishmania amazonensis has also been documented, with electron microscopy studies revealing significant ultrastructural changes in promastigotes, including membrane alterations, vacuole formation, and lipid accumulation [5].

  • Neuroprotective Applications: this compound has shown promising neuroprotective effects in experimental models of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases [2] [7]. The compound protects against Aβ-induced neurotoxicity by suppressing DNA damage, limiting induction of death-signaling proteins, and reducing mitochondrial dysfunction in neuronal cells [7]. Additionally, this compound abrogates cytokine-mediated induction of iNOS in glioma cells, suggesting potential applications in neuroinflammation-related pathologies [7].

Biosynthesis and Bioproduction

Biochemical Pathways

The biosynthesis of this compound represents an intricate biochemical pathway that integrates components from both the shikimate and phenylpropanoid pathways. Recent research has elucidated the complete biosynthetic route, identifying key enzymes and intermediate compounds. The following diagram illustrates the major pathways and enzymatic steps involved in this compound biosynthesis:

G cluster_0 Upstream Pathway: Shikimate Pathway cluster_1 Downstream Pathways cluster_1_1 Phenylpropanoid Pathway cluster_1_2 Salidroside Pathway cluster_1_3 Assembly Pathway PEP Phosphoenolpyruvate Shikimate Shikimate PEP->Shikimate E4P Erythrose 4-phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL Tyramine Tyramine Tyr->Tyramine TyDC pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H/HCT CaffeoylCoA Caffeoyl-CoA CaffeicAcid->CaffeoylCoA 4CL OsmanthusideA Osmanthuside A CaffeoylCoA->OsmanthusideA SHCT pHPAA 4-Hydroxyphenylacetaldehyde Tyramine->pHPAA MAO Tyrosol Tyrosol pHPAA->Tyrosol 4HPAR Salidroside Salidroside Tyrosol->Salidroside UGT Salidroside->OsmanthusideA SHCT OsmanthusideB Osmanthuside B OsmanthusideA->OsmanthusideB This compound This compound OsmanthusideB->this compound OBH

Figure 2: Complete biosynthetic pathway of this compound in plants

The this compound biosynthesis begins with the upstream shikimate pathway, which converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the precursor of the aromatic amino acids phenylalanine and tyrosine [2]. This pathway is exclusive to plants and microorganisms, not present in animals or humans, making it an attractive target for selective inhibition in antimicrobial applications. The downstream pathway branches into four interconnected routes: (1) the phenylpropanoid pathway from phenylalanine to caffeic acid, (2) the salidroside pathway from tyrosine to salidroside, (3) the hydroxytyrosol pathway from tyrosine to hydroxytyrosol, and (4) cross-pathways that integrate these branches [2].

Key enzymatic steps have recently been characterized, including the identification of a BAHD acyltransferase (hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase, SHCT) that catalyzes the regioselective acylation of salidroside to form osmanthuside A, and a CYP98 hydroxylase (osmanthuside B 3,3'-hydroxylase, OBH) that catalyzes meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B to complete this compound biosynthesis [8]. The discovery of these enzymes has enabled the heterologous production of this compound in engineered microorganisms, providing a sustainable alternative to plant extraction [8].

Bioproduction and Enhancement Strategies

Advanced bioproduction techniques have been developed to enhance this compound yields and ensure sustainable supply:

  • Elicitor Strategies: Treatment with methyl jasmonate (MeJA) has proven highly effective in enhancing this compound production in plant cell cultures. In Abeliophyllum distichum callus cultures, treatment with 50 μM MeJA increased this compound content from approximately 50 mg/g to 97.05 mg/g dry weight [4]. In bioreactor cultures, this compound content reached 135.03 mg/g dry callus following 3 weeks of MeJA treatment, representing more than a two-fold increase compared to control cultures [4].

  • Hairy Root Cultures: Genetic transformation with Agrobacterium rhizogenes to generate hairy root cultures has been successfully employed for this compound production in species such as Paulownia tomentosa [3]. This approach capitalizes on the genetic stability and fast growth characteristics of transformed roots, often resulting in higher and more consistent secondary metabolite production compared to conventional cell cultures.

  • Metabolic Engineering: With the complete elucidation of the this compound biosynthetic pathway, heterologous production in engineered microorganisms has become feasible [8]. This approach involves the introduction of plant-derived biosynthetic genes into microbial hosts such as Escherichia coli, enabling sustainable production without dependence on plant cultivation. This strategy offers advantages of scalability, control, and consistency, potentially overcoming limitations associated with seasonal variations and environmental factors in plant-based production.

Conclusion

This compound represents a promising phytochemical with diverse therapeutic potential, particularly evidenced through its multifaceted biological activities and well-characterized mechanisms of action. Its significant presence in various Lamiales species, coupled with advances in bioproduction technologies, positions this natural product as a valuable candidate for further drug development. Current research has firmly established its anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, mediated through modulation of key cellular signaling pathways including NF-κB, MAPK, and PI3K/AKT.

References

Application Note: HPLC-DAD Quantification of Verbascoside

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Verbascoside (also known as acteoside) is a phenylethanoid glycoside with demonstrated pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antileishmanial properties [1] [2]. Its quantification is crucial for the quality control and standardization of herbal medicinal products [3]. This application note details a validated HPLC-Diode Array Detection (DAD) method for the precise quantification of this compound in plant extracts.

2. Experimental Protocol

  • 2.1. Instrumentation and Reagents

    • HPLC-DAD System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector is required [1] [2].
    • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is standard [3] [4]. For UPLC applications, a C18 column with 2.1-2.2 µm particle size can be used for faster analysis [2].
    • Mobile Phase: A binary gradient system is typical.
      • Eluent A: Water with 0.1% acid (formic acid or trifluoroacetic acid).
      • Eluent B: Acetonitrile or Methanol with 0.1% acid [3] [2].
    • Standards and Solvents: this compound reference standard, HPLC-grade water, acetonitrile, and methanol.
  • 2.2. Detailed Methodology

    • Sample Preparation: Plant material (e.g., leaves, flowers, seeds) is dried, powdered, and extracted. A common protocol involves maceration with 80% methanol or ethanol at room temperature [1] [2]. The extract is filtered, concentrated, and redissolved in methanol or the initial mobile phase composition before being filtered through a 0.45 µm or 0.22 µm membrane filter prior to injection [1] [4].
    • Chromatographic Conditions:
      • Column Temperature: 25-35°C
      • Flow Rate: 0.8 - 1.6 mL/min (for conventional HPLC) [4] [5]
      • Injection Volume: 10 - 30 µL
      • Detection Wavelength: 330-332 nm is optimal for this compound [2].
      • Gradient Elution Program: A representative gradient for this compound separation is summarized in the following table.

Table 1: Example of HPLC Gradient Elution Program for this compound Analysis

Time (min) % Eluent A (0.1% FA in Water) % Eluent B (0.1% FA in Methanol) Purpose
0.0 90 10 Initialization & Equilibration
0.6 90 10 Isocratic hold for early eluters
6.0 50 50 Linear gradient to elute mid-polarity compounds
11.0 50 50 Isocratic hold for this compound elution (~8-12 min)
13.0 10 90 Linear gradient to wash strongly retained compounds
15.0 10 90 Isocratic wash
17.0 90 10 Rapid return to initial conditions
20.0 90 10 Re-equilibration for next run

This gradient is adapted from a UPLC-DAD method for this compound quantification in Plantago species [2].

  • 2.3. Method Validation The developed HPLC-DAD method should be validated according to international guidelines (e.g., ICH) to ensure reliability [4]. Key validation parameters include: * Linearity: Prepare this compound standard solutions at a minimum of five concentrations. The method should demonstrate a correlation coefficient (R²) > 0.999 [5]. * Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day), expressed as Relative Standard Deviation (RSD). An RSD < 5% is typically acceptable [5]. * Accuracy: Assessed via recovery studies by spiking a known amount of standard into a sample. Recovery values should be close to 100% [5]. * Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for this compound in validated methods can be as low as 0.01 µg/mL and 0.03 µg/mL, respectively [5].

Representative Quantitative Data

The following table summarizes quantitative findings of this compound in different plant species from recent research, demonstrating the method's applicability.

Table 2: Quantification of this compound in Different Plant Species and Extracts

Plant Species Plant Part Extract Type This compound Content Key Findings / Activity Citation
Stizophyllum perforatum Leaves Crude Ethanol Extract Major Constituent Exhibited antileishmanial activity (IC₅₀: 6.23 µM promastigotes; 3.71 µM amastigotes). LD₅₀ > 2000 mg/kg. [1] [6]
Lamium album L. Flowers Aqueous Extract Quantified (specific value not listed) Proposed as a reference compound for standardization of Lamii albi flos. [3] [7]
Verbena officinalis Aerial Parts Methanol Extract Major constituent alongside verbenalin European Pharmacopoeia defines verbenalin as quality-determining compound; this compound also contributes to activity. [8]
Plantago psyllium L. Seeds 80% Hydromethanol Successfully identified and quantified This compound showed synergistic effect with 5-FU in colorectal cancer cells, potentially via PI3K/AKT pathway. [2]

Research Applications and Workflow

The HPLC-DAD quantification of this compound is integral to various research workflows, from phytochemical analysis to mechanistic biological studies.

verbascoside_workflow start Start: Plant Material (Seeds, Leaves, Flowers) sample_prep Sample Preparation 1. Dry and Powder 2. Macerate with 80% MeOH/EtOH 3. Filter and Concentrate start->sample_prep hplc_analysis HPLC-DAD Analysis • C18 Column • Acidified H2O/MeCN Gradient • Detection @ 330-332 nm sample_prep->hplc_analysis data_processing Data Processing 1. Peak Identification (Rt) 2. Quantification (Cal. Curve) hplc_analysis->data_processing app1 Standardization & Quality Control data_processing->app1 app2 Bioactivity Assessment data_processing->app2 app3 Mechanistic Studies app2->app3  e.g., Antileishmanial    mech Mechanism Insight: Inhibition of PI3K/AKT Pathway app3->mech

Diagram 1: A comprehensive workflow for the analysis and application of this compound, from plant extraction to mechanistic biological studies.

Key Considerations for Protocol Implementation

  • Peak Identity Confirmation: For definitive identification, especially in new plant matrices, coupling the HPLC-DAD with Mass Spectrometry (MS) is recommended. This provides confirmation based on both retention time and mass-to-charge ratio [2].
  • Extraction Optimization: The extraction solvent significantly impacts yield. While aqueous-organic mixtures are common, the optimal solvent and extraction time (e.g., maceration, sonication) may need optimization for specific plant materials [3].
  • Internal Standard: For highest precision and accuracy in quantification, consider using an internal standard (IS), such as mangiferin, to correct for injection volume variability and sample preparation losses [1].

References

Application Notes and Protocols: UPLC-MS/MS Analysis of Verbascoside in Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Verbascoside, also known as acteoside, is a phenylethanoid glycoside with demonstrated pharmacological activities including antioxidant, anti-inflammatory, neuroprotective, and antiproliferative effects against various cancer types [1]. It is found in numerous plant species such as Plantago psyllium L., Plantago afra L., Lancea tibetica, and Cistanche tubulosa [1] [2]. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) platform provides superior sensitivity, resolution, and speed for this compound analysis in complex matrices. This protocol details standardized methodologies for this compound identification, quantification, and application in pharmacological studies.

Instrumentation and Materials

Chemical Reagents and Standards
  • This compound reference standard (purity ≥98%, e.g., Carl Roth GmbH + Co. KG) [1]
  • HPLC-grade solvents: Methanol, acetonitrile, formic acid [1] [3]
  • Water: Deionized and purified (e.g., Thermo Scientific Barnstead Smart2Pure system) [1]
  • Plant materials: Dried seeds or plant extracts (e.g., Plantago species, Pogostemon cablin) [1] [3]
UPLC-MS/MS System Components
  • UPLC system: Thermo Fisher UHPLC Dionex Ultimate 3000 or Agilent-1290 series [1] [3]
  • Mass spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Waters Xevo TQD, Agilent-6470) with electrospray ionization (ESI) source [1] [3]
  • Analytical column: C18 reversed-phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) [3]
  • Column temperature: Maintained at 35°C [1]
  • Solvent filtration: 0.22 µm membrane filter [1]

Experimental Protocols

Sample Preparation and Extraction
3.1.1 Plant Material Extraction
  • Grinding: Finely grind plant seeds using a laboratory grinder [1].
  • Extraction: Weigh 50 g of ground material and extract with 80% hydromethanol (v/v) [1].
  • Concentration: Evaporate the hydromethanolic extract under reduced pressure at 45°C using a rotary evaporator [1].
  • Storage: Store extracts in a refrigerator at 4°C until analysis [1].
3.1.2 Alternative Ultrasonic Extraction (for higher throughput)
  • Weighing: Precisely weigh 0.4 g of sample [4].
  • Solvent addition: Add 50 mL of 50% methanol (optimized for this compound extraction) [4].
  • Ultrasonication: Extract for 45 minutes in an ultrasonic bath [4].
  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes and collect supernatant [4].

Table 1: Optimization of Sample Extraction Conditions

Parameter Options Evaluated Optimal Condition
Extraction Method Reflux, Ultrasonic Ultrasonic
Solvent Composition 25-100% Methanol, 25-100% Ethanol 50% Methanol
Extraction Time 15, 30, 45, 60 minutes 45 minutes
Solid-Liquid Ratio 2, 4, 8, 16 mg/mL 8 mg/mL
UPLC-MS/MS Analysis Conditions
3.2.1 Liquid Chromatography Parameters

Table 2: UPLC Gradient Elution Program for this compound Separation

Time (min) Mobile Phase A Mobile Phase B Flow Rate (mL/min)
0.0-0.6 90% 10% 0.4
0.6-6.0 90%→50% 10%→50% 0.4
6.0-11.0 50% 50% 0.4
11.0-13.0 50%→10% 50%→90% 0.4
13.0-15.0 10% 90% 0.4
15.0-17.0 10%→90% 90%→10% 0.4
17.0-20.0 90% 10% 0.4

Mobile Phase Preparation [1]:

  • Mobile Phase A: Deionized water with 0.1% formic acid
  • Mobile Phase B: Methanol with 0.1% formic acid
3.2.2 Mass Spectrometry Parameters

Table 3: Optimized MS Parameters for this compound Analysis

Parameter Setting
Ionization Mode ESI-Negative
Precursor Ion (m/z) 623.1 [4]
Capillary Voltage (kV) 3.0 [1]
Source Temperature (°C) 150 [1]
Desolvation Temperature (°C) 400 [1]
Cone Voltage (V) 70 [4]
Desolvation Gas Flow (L/h) 900 [1]
Cone Gas Flow (L/h) 50 [1]
Method Validation Parameters
3.3.1 Calibration Curve and Linear Range
  • Stock solution: Prepare at 1 mg/mL in methanol [3]
  • Working solutions: Serial dilution from stock solution [3]
  • Calibration standards: Prepare in blank plasma or matrix at appropriate concentrations [3]
  • Linear range: Evaluate from LLOQ to ULOQ with correlation coefficient r ≥ 0.9960 [4]
3.3.2 Precision and Accuracy
  • Intra-day precision: Analyze QC samples six times within one day (RSD% ≤ 3.18%) [4]
  • Inter-day precision: Analyze QC samples over three consecutive days (RSD% ≤ 3.18%) [4]
  • Accuracy: Recovery test within 88.64-107.43% [4]
3.3.3 Other Validation Parameters
  • Specificity: No interference at retention time of this compound [4]
  • Stability: RSD% ≤ 2.22% under tested conditions [4]
  • Matrix effects: 67.4-104.8% [3]
  • Extraction recovery: 70.6-104.5% [3]

Applications in Pharmacological Research

Cancer Research: Colorectal Cancer Chemosensitization

This compound demonstrates synergistic cytotoxic interaction with 5-fluorouracil (5-FU) in colorectal cancer models [1]. The experimental workflow for investigating this mechanism is presented below:

G This compound Mechanism Study Workflow Start Start CRC Cell Treatment Group1 Control Group Start->Group1 Group2 5-FU Alone Start->Group2 Group3 This compound Alone Start->Group3 Group4 5-FU + this compound Combination Start->Group4 Analysis1 Cell Viability Assay (Synergistic Cytotoxicity) Group1->Analysis1 Group2->Analysis1 Group3->Analysis1 Group4->Analysis1 Analysis2 Cell Cycle Analysis (G1 Phase Arrest) Analysis1->Analysis2 Analysis3 Apoptosis Assay (Bax/Bcl-2 Ratio) Analysis2->Analysis3 Analysis4 PI3K/AKT Pathway (p-AKT/total AKT) Analysis3->Analysis4 Result Enhanced Chemosensitivity Reduced Drug Resistance Analysis4->Result

Key findings from this compound studies in colorectal cancer [1]:

  • Synergistic cytotoxicity with 5-fluorouracil
  • G1 cell cycle arrest induction
  • Enhanced apoptosis via affected Bax and Bcl-2 balance
  • Reduced PI3K/AKT signaling (potential mechanism for overcoming 5-FU resistance)
Neuropharmacology: Alzheimer's Disease Research

This compound demonstrates neuroprotective effects in Alzheimer's disease models through phosphorylation modulation [5]. The experimental design for studying these effects is as follows:

G AD Phosphoproteomics Study Design PC12 PC12 Cell Culture (Neuronal Model) GroupA Control Group PC12->GroupA GroupB Aβ1-42 Model (10 μmol/L) PC12->GroupB GroupC Aβ1-42 + this compound (10 μg/mL) PC12->GroupC SamplePrep Protein Extraction & Trypsin Digestion GroupA->SamplePrep GroupB->SamplePrep GroupC->SamplePrep TMT TMT Labeling (Multiplex Quantification) SamplePrep->TMT HPLC HPLC Fractionation & Phosphopeptide Enrichment TMT->HPLC MS LC-MS/MS Analysis (9020 Phosphorylation Sites) HPLC->MS Bioinfo Bioinformatics Analysis (8635 Quantitative Sites) MS->Bioinfo Validation Western Blot Validation p-CaMKII, p-Synapsin, etc. Bioinfo->Validation Findings Increased Phosphoprotein Expression Enhanced Neurotransmitter Release Validation->Findings

Key results from Alzheimer's disease models [5]:

  • Identification of 9020 phosphorylation sites on 3227 proteins
  • This compound increased phosphorylation of key synaptic proteins
  • Enhanced expression of p-CaMKII(Thr286) and p-Synapsin(Ser603)
  • Potential mechanism involving neurotransmitter release promotion
Pharmacokinetic Studies

UPLC-MS/MS enables sensitive determination of this compound pharmacokinetics in biological samples [3]:

Table 4: Pharmacokinetic Parameters of Multiple Components from Pogostemon cablin Extract Including this compound

Analyte Matrix Linear Range Precision (RSD%) Application
This compound Rat Plasma Validated range Intra-day ≤11.3% Inter-day ≤11.3% PK studies after oral administration
Vanillic acid Rat Plasma Validated range Intra-day ≤11.3% Inter-day ≤11.3% Multi-component PK profiling
14 other compounds Rat Plasma Validated range Intra-day ≤11.3% Inter-day ≤11.3% Comprehensive PK assessment

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape: Ensure mobile phase contains 0.1% formic acid for improved ionization [1]
  • Low sensitivity: Optimize cone voltage (70V for this compound in negative mode) [4]
  • Retention time shift: Maintain column temperature at 35°C consistently [1]
  • Matrix effects: Use matrix-matched calibration standards and appropriate internal standards [3]
Quantitative Analysis Considerations
  • Internal standards: Use stable isotope-labeled this compound if available, or appropriate analogs [3]
  • Quality controls: Include at least three QC levels (low, medium, high) in each batch [4]
  • Matrix effects: Evaluate in specific biological matrix of interest (67.4-104.8% acceptable) [3]

Conclusion

UPLC-MS/MS provides a robust, sensitive, and specific platform for this compound analysis in complex matrices including plant extracts and biological samples. The methodologies outlined herein enable reliable identification, quantification, and pharmacological evaluation of this compound across multiple research applications. The synergistic effects observed with conventional chemotherapeutic agents and neuroprotective properties highlight this compound's potential as a promising natural product-derived therapeutic agent worthy of further investigation.

References

Microbial Production of Verbascoside in E. coli: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Verbascoside (also known as acteoside) is a phenylethanoid glycoside (PhG) with diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties [1]. This compound naturally occurs in numerous plant species but typically in low concentrations, making extraction economically challenging and environmentally unsustainable [2]. The complete biosynthetic pathway of this compound has recently been elucidated, enabling its heterologous production in engineered microbial hosts [2] [3].

The successful reconstitution of the this compound pathway in Escherichia coli represents a significant advancement in sustainable production methods for this valuable compound [2] [4]. This application note provides detailed protocols and strategic approaches for achieving high-yield production of this compound in E. coli, offering researchers a reliable framework for implementing this platform.

Biosynthetic Pathway Reconstruction

Pathway Overview and Key Enzymes

The this compound biosynthetic pathway can be divided into four interconnected branches that converge to form the final molecule. The complete pathway involves multiple enzymatic steps originating from the aromatic amino acids phenylalanine and tyrosine [1]. Key discoveries include the identification of two previously missing enzymes: a BAHD acyltransferase (SHCT) that catalyzes the regioselective acylation of salidroside to form osmanthuside A, and a CYP98 hydroxylase (OBH) that catalyzes meta-hydroxylations of osmanthuside B to complete this compound biosynthesis [2] [3].

Table 1: Key Enzymes in this compound Biosynthetic Pathway

Enzyme Class Gene Name Function in Pathway Source Organism
Glycosyltransferase UGT85A1 Catalyzes glycosylation of hydroxytyrosol Plant-derived
Glycosyltransferase UGT85AF8 First glycosylation of tyrosol to form salidroside Ligustrum robustum
BAHD Acyltransferase SHCT Acylation of salidroside to form osmanthuside A Multiple Lamiales species
Cytochrome P450 OBH Meta-hydroxylation of osmanthuside B to form this compound Multiple Lamiales species
Rhamnosyltransferase UGT79G7 Converts osmanthuside A to osmanthuside B Ligustrum robustum
Pathway Engineering Workflow

The following diagram illustrates the logical workflow for reconstructing the this compound biosynthetic pathway in E. coli:

G cluster_1 Key Engineering Targets Start Start: Pathway Analysis GeneIdentification Gene Identification & Selection Start->GeneIdentification VectorDesign Vector Design & Assembly GeneIdentification->VectorDesign StrainTransformation Strain Transformation VectorDesign->StrainTransformation UDPG UDPG Supply (Overexpress pgm, galU) VectorDesign->UDPG Knockouts Competing Pathway Knockouts (ushA, otsA) VectorDesign->Knockouts EnzymeEngineering Enzyme Engineering (UGT85A1 design) VectorDesign->EnzymeEngineering Screening Screening & Validation StrainTransformation->Screening Optimization Pathway Optimization Screening->Optimization Production This compound Production Optimization->Production

Strain Engineering Protocols

Host Strain Selection and Preparation

E. coli BL21(DE3) is recommended as the host strain due to its well-characterized genetics and high protein expression capabilities [5]. The strain should be made chemically competent using standard calcium chloride methods or commercial competence kits.

Protocol: Preparation of Chemically Competent E. coli BL21(DE3)

  • Inoculate a single colony of BL21(DE3) in 5 mL LB medium and grow overnight at 37°C with shaking (200 rpm).
  • Dilute the overnight culture 1:100 in 100 mL fresh LB medium and grow at 37°C with shaking until OD600 reaches 0.4-0.6.
  • Chill the culture on ice for 30 minutes and harvest cells by centrifugation at 4,000 × g for 10 minutes at 4°C.
  • Gently resuspend the pellet in 40 mL of ice-cold 0.1 M CaCl₂ and incubate on ice for 30 minutes.
  • Harvest cells by centrifugation as before and resuspend in 8 mL of ice-cold 0.1 M CaCl₂ containing 15% glycerol.
  • Aliquot 100 µL into pre-chilled microcentrifuge tubes and store at -80°C until use.
Genetic Construct Assembly

The this compound pathway requires multiple expression vectors or a single multi-gene construct. The following strategy has proven effective:

Protocol: Vector Assembly for Pathway Expression

  • Obtain codon-optimized genes for plant-derived enzymes (SHCT, OBH, UGTs) through gene synthesis.
  • Clone individual genes into compatible expression vectors (e.g., pET series) with strong, inducible promoters (T7/lac).
  • Assemble transcriptional units in a stepwise fashion, ensuring each gene has appropriate ribosomal binding sites.
  • Include selection markers (antibiotic resistance) for maintaining plasmids during cultivation.
  • Verify all constructs by restriction digestion and Sanger sequencing before transformation.
Metabolic Engineering for Cofactor Balancing

Enhanced this compound production requires optimization of UDP-glucose (UDPG) supply, a crucial glycosylation cofactor [6].

Protocol: Enhancing UDPG Supply

  • Overexpress phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU) to enhance UDPG biosynthesis.
  • Knock out endogenous genes ushA and otsA to reduce UDPG consumption [6].
  • Implement CRISPR-Cas9 for precise gene knockouts following established protocols for E. coli.
  • Verify knockout strains by PCR and phenotypic characterization.

Fermentation Optimization

Medium Composition and Culture Conditions

Table 2: Standard Fermentation Conditions for this compound Production

Parameter Optimal Condition Notes
Basal Medium M9 Minimal Medium Supplemented with appropriate carbon sources
Carbon Source Glycerol (20 g/L) With optimized feeding strategy
Nitrogen Source Ammonium Sulfate (2 g/L) Or complex nitrogen sources
Inducer IPTG (0.1-0.5 mM) Added at mid-log phase
Temperature 30°C Post-induction
pH 7.0 Maintained with buffer or controlled fermentation
Oxygenation 200 rpm shaking Or dissolved oxygen >30% in bioreactors
Fed-Batch Fermentation Protocol

High-density fermentation significantly improves this compound titers. The following protocol achieved 5837.2 mg/L in a 5 L fermenter [6].

Protocol: Fed-Batch Fermentation in Bioreactor

  • Inoculum preparation: Grow seed culture overnight in LB medium with appropriate antibiotics at 37°C with shaking.
  • Bioreactor inoculation: Transfer seed culture to fermenter containing basal medium to initial OD600 of 0.1.
  • Batch phase: Allow cells to grow until carbon source is nearly depleted (approximately 12-16 hours).
  • Fed-batch phase: Initiate exponential feeding of carbon source (glycerol or glucose) to maintain growth rate.
  • Induction: Add IPTG to 0.1 mM when OD600 reaches 30-40.
  • Post-induction: Reduce temperature to 30°C and continue feeding at reduced rate for 48-72 hours.
  • Harvest: Collect samples periodically for analysis and harvest cells when this compound production plateaus.
Precursor Feeding Strategies

Feeding precursors can significantly enhance this compound production. Studies have shown that phenylalanine feeding at 1.5 g/L effectively increases production [7].

Protocol: Precursor Feeding Optimization

  • Prepare stock solutions of tyrosine and phenylalanine (100× concentrated) in sterile water.
  • Filter-sterilize using 0.22 µm filters.
  • Add to cultures at the time of induction or throughout the production phase.
  • Test concentrations ranging from 0.5-2.5 g/L to determine optimal levels for specific strains.
  • Monitor precursor consumption and product formation to determine feeding kinetics.

Analytical Methods

Metabolite Extraction and Analysis

Protocol: this compound Extraction from Culture Broth

  • Harvest cells by centrifugation at 10,000 × g for 10 minutes.
  • Resuspend cell pellet in 80% methanol (1:5 ratio, weight:volume).
  • Sonicate on ice for 15 minutes (30 seconds pulses with 30 seconds intervals).
  • Centrifuge at 15,000 × g for 15 minutes to remove cell debris.
  • Collect supernatant and evaporate under reduced pressure.
  • Resuspend dried extract in HPLC mobile phase for analysis.
HPLC Analysis Protocol

This compound quantification can be performed using the following HPLC method:

Protocol: HPLC Analysis Conditions

  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 µm)
  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
  • Gradient: 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-95% B
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 330 nm
  • Injection Volume: 10-20 µL
  • Column Temperature: 30°C
  • Run Time: 35 minutes
Growth and Productivity Assessment

Protocol: Monitoring Bacterial Growth and Metabolite Production

  • Measure OD600 at regular intervals to monitor growth kinetics.
  • Calculate specific growth rate (µ) during exponential phase: µ = (lnOD₂ - lnOD₁)/(t₂ - t₁)
  • Determine this compound titer using HPLC analysis with standard curve.
  • Calculate productivity: Volumetric productivity (mg/L/h) = Titer/Time
  • Assess yield on carbon source: Yp/s (mg/g) = this compound produced/Carbon source consumed

Troubleshooting Guide

Table 3: Common Issues and Solutions in this compound Production

Problem Potential Causes Solutions
Low this compound titer Inefficient glycosylation Enhance UDPG supply; engineer glycosyltransferases
Poor cell growth after induction Metabolic burden Optimize induction timing; use weaker promoters
Incomplete conversion of intermediates Insufficient enzyme activity Screen enzyme variants; optimize expression levels
Unwanted byproducts Competing pathways Knock out competing enzymes; optimize medium
Strain instability Plasmid loss Use stable plasmids; increase antibiotic selection

Conclusion and Future Perspectives

The microbial production of this compound in engineered E. coli represents a sustainable alternative to plant extraction. The protocols outlined in this application note provide a comprehensive framework for establishing this compound production in research laboratories. Future efforts should focus on further enzyme engineering, dynamic pathway regulation, and scale-up optimization to improve titers and economic viability. The successful implementation of these strategies will facilitate the commercial production of this compound and related phenylethanoid glycosides for pharmaceutical and food applications.

References

Comprehensive Application Notes and Protocols for Verbascoside Heterologous Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verbascoside and Its Therapeutic Significance

This compound (also known as acteoside) is a phenylethanoid glycoside (PhG) with demonstrated therapeutic potential across multiple disease models, including neuroprotective, anticancer, anti-inflammatory, and antioxidant applications. Recent studies have shown that this compound suppresses epithelial-mesenchymal transition and mitochondrial biogenesis in castration-resistant prostate cancer by targeting anti-senescence signaling pathways, highlighting its potential as an adjunct cancer therapeutic [1]. Additionally, this compound has shown promise in sensitizing colorectal cancer cells to 5-fluorouracil (5-FU) chemotherapy by targeting the PI3K/AKT pathway, potentially overcoming a key mechanism of chemoresistance [2]. The broad therapeutic applications and complex chemical structure of this compound have motivated the development of efficient heterologous biosynthesis platforms as alternatives to traditional plant extraction or chemical synthesis methods, which face challenges in scalability and sustainability [3] [4].

The structural complexity of this compound—comprising hydroxytyrosol, caffeic acid, glucose, and rhamnose moieties—presents significant challenges for chemical synthesis or extraction from natural plant sources [5]. Plant extraction yields are typically low (0.2-3% depending on species and cultivation conditions), while chemical synthesis involves complex protection/deprotection steps that hinder industrial-scale production [6]. Heterologous biosynthesis in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae has emerged as a promising alternative for sustainable production of this compound and related phenylethanoid glycosides [7] [4]. This protocol details the complete biosynthetic pathway elucidation and experimental methods for high-level production of this compound in engineered microbial systems, incorporating the most recent advances in pathway engineering, enzyme optimization, and fermentation strategies.

This compound Biosynthesis Pathway

Pathway Overview and Key Enzymes

The biosynthesis of this compound proceeds through a sequential assembly process that integrates precursors from the shikimate and phenylpropanoid pathways. The complete pathway can be divided into three main modules: (1) production of the aglycone hydroxytyrosol, (2) synthesis of the caffeoyl-CoA moiety, and (3) stepwise glycosylation and assembly of the final this compound structure [3] [4].

Table 1: this compound Biosynthetic Enzymes and Their Functions

Enzyme Class Gene Examples Function in Pathway Origin Organisms
Glucosyltransferases UGT85A191, UGT85AF12, UGT85A1 Glucosylation of hydroxytyrosol to form hydroxysalidroside Cistanche tubulosa, Arabidopsis thaliana, Rhodiola rosea
Acyltransferases SHCT (Hydroxycinnamoyltransferase) Transfer of caffeoyl group to hydroxysalidroside to form calceolarioside A Sesamum indicum, Rehmannia glutinosa
Cytochrome P450s CYP98A20, OBH (Osmanthuside B Hydroxylase) Hydroxylation of coumaroyl and tyrosol moieties Sesamum indicum, Cistanche tubulosa
Rhamnosyltransferases UGT78A15, UGT71A16 Addition of rhamnose to form osmanthuside B and this compound Ligustrum robustum, Rehmannia glutinosa
Alcohol Dehydrogenases ADH6 Reduction of 4-HPAA to tyrosol Saccharomyces cerevisiae

The upstream pathway for hydroxytyrosol biosynthesis from tyrosine proceeds through several potential routes. In the AAS-ADH pathway, a single aromatic aldehyde synthase (AAS) converts tyrosine directly to 4-hydroxyphenylacetaldehyde (4-HPAA), which is then reduced to tyrosol by alcohol dehydrogenase (ADH) [3]. Alternatively, the TyDC-TYO-ADH pathway involves separate decarboxylation (by tyrosine decarboxylase/TyDC) and oxidative deamination (by tyramine oxidase/TYO) steps to produce 4-HPAA [3]. The Ehrlich pathway utilizes tyrosine aminotransferase (TAT) and phenylpyruvate decarboxylase (PPDC) to convert tyrosine to 4-HPAA [3]. Hydroxytyrosol is subsequently formed through hydroxylation of tyrosol, a step catalyzed by cytochrome P450 enzymes [4].

The downstream assembly process involves sequential glycosylation, acylation, and additional hydroxylation steps. The pathway proceeds through several key intermediates: hydroxysalidroside → calceolarioside A → acteoside (this compound) [3]. First, hydroxytyrosol undergoes glucosylation by UGT85A family enzymes to form hydroxysalidroside. This is followed by transfer of a caffeoyl group from caffeoyl-CoA to the 4-OH of the glucose moiety by hydroxycinnamoyltransferases (such as SHCT) to form calceolarioside A. Subsequent rhamnosylation at the 3-OH position of glucose by rhamnosyltransferases produces acteoside (this compound) [4]. In some species, an alternative assembly order has been observed where hydroxylation occurs after rhamnosylation [3].

Microbial Production Systems

Comparison of Production Platforms

Table 2: this compound Production Metrics Across Different Systems

Production System Host Organism Titer Achieved Key Advantages Limitations
De Novo Synthesis E. coli 5,837.2 mg/L hydroxysalidroside (precursor) High titer achieved; scalable fermentation Limited P450 functionality; requires enzyme engineering
De Novo Synthesis S. cerevisiae 245.8 mg/L this compound Native ER membrane supports plant P450s; robust fermentation Lower titer compared to bacterial systems
Plant Hairy Roots A. annua Not quantified Naturally contains some pathway enzymes; produces complex PhGs Scalability challenges; slower growth
Plant Extraction Various species 0.2-3% yield (plant dry weight) Natural source; established protocols Low concentration; seasonal variability
Enzyme Engineering Strategies

Glycosyltransferase optimization has been crucial for enhancing this compound production. In E. coli, a semi-rational design approach using Focused, Rational Iterative Site-Specific Mutagenesis (FRISM) was applied to UGT85A1 to enhance its catalytic efficiency [7]. By targeting residue F217 near the acceptor-binding pocket to reduce steric hindrance with hydroxytyrosol, the mutant UGT85A1-F217V showed significantly improved catalytic activity compared to the wild-type enzyme [7]. This enzyme engineering strategy, combined with host engineering to improve UDP-glucose supply, enabled high-level production of hydroxysalidroside (5,837.2 mg/L) in E. coli [7].

For P450 enzyme expression, yeast systems generally outperform bacterial hosts. The CYP98A20 from Sesamum indicum was identified as an efficient osmanthuside B hydroxylase (OBH) for this compound biosynthesis [4]. When expressed in S. cerevisiae, this membrane-associated P450 effectively catalyzed the ortho-hydroxylation of both the tyrosol and coumaroyl moieties of osmanthuside B to form this compound [4]. In E. coli, expression of plant P450s required fusion with a hydrophilic 2C3-tag to the membrane-truncated enzyme to enhance solubility and activity [4].

Experimental Protocols

Gene Construction and Pathway Engineering

Protocol 1: Plasmid Construction for this compound Biosynthesis in E. coli

  • Vector Systems: Utilize pETDuet-1 and pRSFDuet vectors for expression of multiple genes in E. coli BL21(DE3). These vectors accommodate different selection markers (ampicillin and kanamycin, respectively) for compatible co-expression [7].
  • Gene Assembly: Clone biosynthetic genes using seamless assembly kits (e.g., from ABclonal Technology). Key pathway genes include: aroGfbr (feedback-resistant DAHP synthase), tyrC (chorismate mutase/prephenate dehydrogenase), HpaBC (4-hydroxyphenylacetate 3-hydroxylase), ARO10 (phenylpyruvate decarboxylase), ADH6 (alcohol dehydrogenase), and UGT85A1 (glycosyltransferase) [7].
  • UDP-Glucose Enhancement: Co-express phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU) to enhance UDP-glucose supply. Knock out endogenous genes ushA and otsA to reduce UDP-glucose consumption [7].
  • Enzyme Engineering: For UGT85A1 improvement, perform site-directed mutagenesis at position F217 using primers designed for saturation mutagenesis. Screen mutants for enhanced hydroxytyrosol glucosylation activity [7].

Protocol 2: Strain Engineering for this compound Production in S. cerevisiae

  • Base Strain: Use BY4742 (MATα his3Δ1 leu2Δ0 lys2Δ0 ura3Δ0) or comparable laboratory strain as the base for genetic manipulations [4].
  • Pathway Integration: Employ plasmid-based expression or chromosomal integration of this compound biosynthetic genes. Key genes include: tyrosine ammonia-lyase (TAL), 4-coumarate-CoA ligase (4CL), UGT85A191/UGT85AF12, hydroxycinnamoyltransferase (SHCT), rhamnosyltransferase, and CYP98A20 [4].
  • Precursor Enhancement: Overexpress ARO4fbr and ARO7fbr (feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase and chorismate mutase) to increase tyrosine flux. Modulate expression of PYK1 and ZWF1 to balance glycolytic flux and NADPH supply [4].
  • Cofactor Engineering: Introduce bacterial transhydrogenase (pntAB) to improve NADPH supply for P450 reactions [4].
Fermentation and Production Protocols

Protocol 3: Fed-Batch Fermentation in E. coli

  • Seed Culture: Inoculate single colonies from transformed E. coli BL21(DE3) into Luria-Bertani (LB) medium with appropriate antibiotics (ampicillin, 100 μg/mL; kanamycin, 50 μg/mL). Incubate at 37°C overnight with shaking at 220 rpm [7].
  • Fermentation Medium: Use optimized fermentation medium containing (per liter): 10 g glycerol, 25 g glucose, 7 g yeast extract, 7.5 g (NH4)2SO4, 3 g K2HPO4·3H2O, 2 g KH2PO4, 1 g MgSO4·7H2O, 1.1 g citric acid monohydrate, 0.1 g thiamine·HCl, 0.45 g ascorbic acid, and 1 mL trace element solution [7].
  • Induction Strategy: When OD600 reaches 0.6-0.8, induce culture with 0.1 mM IPTG and reduce temperature to 25°C to enhance protein folding and activity [7].
  • Feeding Strategy: Employ optimized carbon source feeding times. For hydroxysalidroside production, feed with additional glycerol and glucose during fermentation to maintain precursor supply [7].
  • Harvest: After 48-72 hours of fermentation, harvest cells by centrifugation (4,000 × g, 10 min, 4°C) and analyze this compound content in the supernatant [7].

Protocol 4: Fed-Batch Fermentation in S. cerevisiae

  • Seed Culture: Grow engineered yeast strains in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) at 30°C overnight with shaking at 220 rpm [4].
  • Fermentation Medium: Use synthetic complete (SC) medium with appropriate amino acid dropouts for selection. For production phase, use YP medium (20 g/L peptone, 10 g/L yeast extract) with 20 g/L galactose as carbon source [4].
  • Induction: For galactose-inducible promoters, induce expression when OD600 reaches 10-15 by adding galactose to 20 g/L [4].
  • Fed-Batch Operation: In bioreactors, maintain dissolved oxygen at 30% saturation by controlling agitation (400-800 rpm) and aeration (0.5-1.5 vvm). Maintain pH at 5.5 using ammonium hydroxide and phosphoric acid [4].
  • Product Extraction: After 96-120 hours of fermentation, separate cells from supernatant by centrifugation. Extract this compound from supernatant using ethyl acetate or adsorbent resins [4].
Analytical Methods

Protocol 5: this compound Quantification and Analysis

  • Sample Preparation: Centrifuge fermentation broth at 12,000 × g for 10 min. Filter supernatant through 0.22 μm membrane before analysis [7] [6].

  • UPLC-DAD Analysis:

    • Instrument: Thermo Fisher UHPLC Dionex Ultimate 3000 system with DAD-3000RS detector [2]
    • Column: Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm) or equivalent reversed-phase column
    • Mobile Phase: (A) Deionized water with 0.1% formic acid; (B) Methanol with 0.1% formic acid
    • Gradient: 10-50% B (0.6-6 min), 50% B (6-11 min), 50-90% B (11-13 min), 90% B (13-15 min), 90-10% B (15-17 min), 10% B (17-20 min)
    • Flow Rate: 0.4 mL/min
    • Detection: 332 nm
    • Quantification: Use external this compound standard curve (0.1-100 μg/mL) for quantification [2]
  • UPLC-ESI-MS/MS Analysis:

    • Instrument: Waters ACQUITY UPLC H-Class system with Xevo TQD triple-quadrupole tandem mass spectrometer
    • Ionization Mode: Electrospray ionization (ESI) negative mode
    • Parameters: Capillary voltage 3 kV, cone voltage 30 eV, source temperature 150°C, desolvation temperature 400°C
    • Mass Transition: Monitor m/z 623.2 → 161.0 for this compound quantification [2]

Pathway Engineering and Optimization Strategies

Biosynthetic Pathway Visualization

verbascoside_pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway L_Tyrosine L_Tyrosine 4 4 L_Tyrosine->4 L_Phenylalanine L_Phenylalanine p_Coumaric_Acid p-Coumaric Acid L_Phenylalanine->p_Coumaric_Acid PAL/C4H Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose UDP_Rhamnose UDP-Rhamnose Glucose->UDP_Rhamnose HPAA AAS/TyDC+TYO Tyrosol Tyrosol HPAA->Tyrosol ADH Hydroxytyrosol Hydroxytyrosol Tyrosol->Hydroxytyrosol CYP450 Hydroxysalidroside Hydroxysalidroside Hydroxytyrosol->Hydroxysalidroside UGT85A Caffeoyl_CoA Caffeoyl-CoA p_Coumaric_Acid->Caffeoyl_CoA 4CL Calceolarioside_A Calceolarioside A Caffeoyl_CoA->Calceolarioside_A CoA Hydroxysalidroside->Calceolarioside_A SHCT Acteoside Acteoside (this compound) Calceolarioside_A->Acteoside Rhamnosyltransferase + CYP98A UDP_Glucose->Hydroxysalidroside UDP UDP_Rhamnose->Acteoside UDP

Diagram 1: Complete biosynthetic pathway for this compound production in engineered microbial hosts. The pathway is divided into upstream (red) and downstream (green) modules, highlighting key intermediates and enzymatic transformations. Dashed arrows represent co-substrate participation in reactions.

Metabolic Engineering Workflow

engineering_workflow Step1 1. Host Selection (E. coli vs S. cerevisiae) Decision1 E. coli: - Higher titers for precursors - Limited P450 function - Faster growth Step1->Decision1 Decision2 S. cerevisiae: - Better P450 compatibility - Native tyrosol production - Industrial robustness Step1->Decision2 Step2 2. Pathway Design (Enzyme screening & validation) Step3 3. Enzyme Engineering (Semi-rational design & directed evolution) Step2->Step3 Step3->Step2 Iterative improvement Step4 4. Host Engineering (Precursor enhancement & cofactor balancing) Step3->Step4 Step5 5. Fermentation Optimization (Feed strategy & process control) Step4->Step5 Step5->Step4 Process feedback Step6 6. Product Recovery (Extraction & purification) Step5->Step6 Decision1->Step2 Decision2->Step2

Diagram 2: Metabolic engineering workflow for this compound production, showing key decision points and iterative optimization loops for strain development.

Troubleshooting and Optimization Guidelines

  • Low Hydroxytyrosol Production: Enhance tyrosine flux by expressing feedback-resistant ARO4 (K229L) and ARO7 (G141S) mutants. Modulate PEP/pyruvate node by tuning PYK1 and ZWF1 expression to balance carbon distribution [4].

  • Poor P450 Activity in E. coli: Fuse P450 enzymes with hydrophilic 2C3-tag to improve solubility. Co-express chaperones GroEL/GroES to facilitate proper folding. Consider switching to yeast host for better P450 functionality [4].

  • Insufficient UDP-Glucose Supply: Overexpress phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU). Knock out ushA and otsA to reduce UDP-glucose consumption. Supplement with ornithine to enhance UDP-glucose availability [7].

  • Low this compound Yields in Fermentation: Optimize feeding strategy with mixed carbon sources (glycerol + glucose). Control dissolved oxygen at 30% saturation to support P450 reactions. Extend production phase with controlled nutrient feeding [4].

  • Byproduct Accumulation: Fine-tune gene expression using promoters of varying strengths. Implement dynamic control strategies to separate growth and production phases. Consider in situ product removal to alleviate feedback inhibition [7] [4].

Conclusion and Future Perspectives

The development of robust microbial platforms for this compound production represents a significant advancement in sustainable biomanufacturing of complex plant natural products. The protocols outlined here demonstrate that engineered microbial systems can achieve therapeutically relevant yields of this compound, with current titers reaching 245.8 mg/L in yeast and significantly higher amounts of key precursors in bacterial systems [4]. The integration of enzyme engineering, pathway optimization, and fermentation development provides a framework for further improvement of this compound production and the biosynthesis of structurally related phenylethanoid glycosides.

Future directions in this compound heterologous biosynthesis should focus on several key areas: (1) expansion of enzyme toolbox through discovery of novel glycosyltransferases and acyltransferases with improved activity and specificity; (2) systems-level metabolic engineering using omics data and computational modeling to identify additional bottlenecks; (3) dynamic pathway regulation to balance precursor flux and reduce metabolic burden; and (4) in vitro enzymatic synthesis approaches for production of novel this compound analogs with enhanced pharmaceutical properties [3] [4]. As these engineering strategies advance, microbial production of this compound and related compounds will become increasingly viable for commercial applications, providing a sustainable supply of these valuable therapeutic compounds.

References

Comprehensive Application Notes and Protocols: Verbascoside Nanoparticle Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Verbascoside (also known as acteoside), a water-soluble phenylethanoid glycoside found in numerous medicinal plants, exhibits diverse pharmacological activities including antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and potential anticancer effects. Despite its promising therapeutic potential, this compound faces significant pharmaceutical challenges that limit its clinical application. The compound demonstrates exceptionally low oral bioavailability (approximately 1%), primarily due to its high hydrophilicity which limits membrane permeability, extensive metabolism in the gastrointestinal tract and liver, and chemical instability at physiological pH [1] [2]. Additionally, this compound has limited blood-brain barrier penetration, restricting its application for neurological disorders [1]. To overcome these limitations, various nanoparticle delivery systems have been investigated to enhance this compound's stability, bioavailability, and therapeutic efficacy.

Table 1: Comparison of this compound Nano-Delivery Systems

Delivery System Composition Particle Size (nm) Encapsulation Efficiency Key Advantages
Liposomes [3] L-α-phosphatidylcholine, Cholesterol (optional) 90-150 >70% Enhanced cellular uptake, improved antioxidant activity, biocompatible
SNEDDS [4] Isopropyl-myristate, Transcutol, Labrasol/Kolliphor RH40 50-200 >90% Protection from hydrolysis, enhanced oral bioavailability
Reverse Microemulsion [2] Isopropyl myristate, Phosphatidylcholine, Surfactants 20-50 >85% Improved stability at physiological pH, enhanced cellular uptake
Lipid Nanocapsules [1] Lipid surfactants, Menthol 50-100 >80% Blood-brain barrier penetration, neuroprotective enhancement

The rationale for nano-encapsulation of this compound stems from the need to protect the compound from degradation, enhance its cellular uptake, and potentially target it to specific tissues. These delivery systems address this compound's limitations through various mechanisms: lipid-based systems improve permeability across biological membranes, nanoencapsulation protects against enzymatic and chemical degradation, and nanocarrier functionalization can enable tissue-specific targeting. The following sections provide detailed protocols for formulating, characterizing, and biologically evaluating this compound-loaded nanoparticle systems.

Formulation Protocols

Microfluidic Synthesis of this compound-Loaded Liposomes

Liposomes prepared via microfluidic hydrodynamic focusing offer superior monodispersity and reproducibility compared to conventional methods [3].

2.1.1 Materials
  • L-α-phosphatidylcholine (PC, from egg yolk, type XVI-E, ≥99%)
  • This compound (≥98% purity)
  • Cholesterol (optional, ≥99%)
  • Ethanol (HPLC grade)
  • Deionized water
  • Microfluidic device with three inlets (capillary or chip-based)
2.1.2 Equipment
  • Precision syringe pumps (SFC300 or equivalent)
  • Dynamic Light Scattering (DLS) instrument (Zetasizer Nano ZS or equivalent)
  • Centrifuge with cooling capability
  • Microfluidic reactor with 254 µm internal diameter, 300 mm length
2.1.3 Preparation Steps
  • Organic Phase Preparation: Dissolve PC in ethanol at concentration of 10-20 mM. For this compound loading, add this compound at 2:1 molar ratio (this compound:PC). For cholesterol-containing formulations, use 1:2 w/w ratio (PC:Cholesterol).

  • Aqueous Phase Preparation: Use deionized water as the continuous phase.

  • Microfluidic Setup:

    • Connect organic phase to middle inlet
    • Connect aqueous phase to two side inlets
    • Set flow rate ratio (FRR) = 20 (aqueous:organic)
    • Typical flow rates: Continuous phase (water): 2,000 µL/min; Dispersed phase (organic): 100 µL/min
    • Maintain temperature at 20-25°C
  • Collection and Purification:

    • Collect effluent in glass vial
    • Centrifuge at 10,000 rpm for 40 minutes at 4°C
    • Resuspend pellet in deionized water or buffer
    • Store at 4°C until characterization

G A Prepare Organic Phase (PC + this compound in ethanol) C Load Syringe Pumps A->C B Prepare Aqueous Phase (Deionized water) B->C D Assemble Microfluidic Device C->D E Set Flow Parameters FRR = 20 (2000:100 µL/min) D->E F Hydrodynamic Flow Focusing E->F G Collect Liposome Suspension F->G H Centrifuge & Purify (10,000 rpm, 40 min, 4°C) G->H I Resuspend & Store at 4°C H->I

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon mild agitation in aqueous media [4].

2.2.1 Materials
  • Isopropyl-myristate (oil phase)
  • Transcutol HP (co-surfactant)
  • Labrasol or Kolliphor RH40 (surfactants)
  • This compound extract
  • Deionized water
2.2.2 Preparation Steps
  • SNEDDS Preconcentrate:

    • Weigh components according to Table 2
    • Mix oil, surfactant, and co-surfactant in glass vial
    • Vortex for 5 minutes at 2000 rpm
    • Add this compound (10 mg/mL final concentration)
    • Stir continuously at 40°C until complete dissolution
  • Nanoemulsion Formation:

    • Dilute SNEDDS preconcentrate with aqueous media (e.g., simulated gastric or intestinal fluid)
    • Gentle agitation (50-100 rpm) for 10 minutes
    • Characterize droplet size and distribution

Table 2: SNEDDS Composition Examples (from PMID: 31547112)

Composition Isopropyl-Myristate Transcutol HP Kolliphor RH40 Labrasol
1 33% 33% 33% -
2 25% 50% 25% -
5 33% 33% - 33%
6 25% 50% - 25%
Reverse Microemulsion for Enhanced Cellular Uptake

Reverse microemulsions (water-in-oil) significantly improve this compound's stability at physiological pH and cellular uptake [2].

2.3.1 Materials
  • Isopropyl myristate (IPM, oil phase)
  • Phosphatidylcholine (SoyPC, surfactant)
  • This compound
  • Co-surfactant (e.g., ethanol)
2.3.2 Preparation Steps
  • Oil Phase Preparation: Mix isopropyl myristate and phosphatidylcholine (3:1 w/w ratio)

  • Aqueous Phase Preparation: Dissolve this compound in aqueous buffer

  • Emulsion Formation:

    • Slowly add aqueous phase to oil phase under continuous stirring (500-1000 rpm)
    • Maintain temperature at 25°C
    • Continue stirring for 30 minutes until transparent system forms
    • Characterize droplet size (typically 20-50 nm)

Characterization Methods

Physicochemical Characterization

Comprehensive characterization ensures reproducibility, stability, and quality control of this compound nanoformulations.

3.1.1 Dynamic Light Scattering (DLS)
  • Instrument: Zetasizer Nano ZS (Malvern Instruments)
  • Settings: Wavelength: 633 nm (He-Ne laser), Detection angle: 173°, Temperature: 25°C
  • Sample Preparation: Dilute 20 µL formulation in 1 mL appropriate buffer (n=3)
  • Measurement: Three consecutive measurements per sample, calculate mean diameter and PDI
3.1.2 Zeta Potential
  • Instrument: Zetasizer Nano ZS with MPT-2 autotitrator
  • Settings: Smoluchowski approximation, field strength of 20 V/cm
  • Sample Preparation: Dilute in 1 mM NaCl (n=3)
  • Measurement: Three readings per sample, report mean ± SD
3.1.3 Encapsulation Efficiency (EE)
  • Separation: Ultracentrifugation at 100,000 × g for 2 hours or size exclusion chromatography
  • Quantification:
    • UV-Vis at 332 nm for this compound
    • UPLC-DAD with C18 column (2.1 × 100 mm, 1.7 µm)
    • Mobile phase: 0.1% formic acid in water (A) and methanol (B)
    • Calculate EE% = (Total drug - Free drug) / Total drug × 100
3.1.4 Morphological Analysis
  • Transmission Electron Microscopy (TEM):

    • Deposit liposome suspension on carbon-coated copper grid
    • Negative staining with 2% phosphotungstic acid
    • Examine with Philips EM 208S or equivalent at suitable magnification
  • Small-Angle X-ray Scattering (SAXS):

    • Beamline: BM29 of ESRF synchrotron or equivalent
    • Parameters: λ = 0.992 Å, sample-detector distance: 281 cm
    • q-range: 0.07 < q < 5 nm⁻¹
    • Analysis: Use SasView or SASFit for model fitting
Stability Studies

Accelerated stability testing predicts formulation shelf-life and identifies potential failure modes.

3.2.1 Protocol
  • Storage Conditions: 40°C ± 2°C / 75% ± 5% RH for 1-3 months
  • Sampling Intervals: 0, 1, 2, 4, 8, 12 weeks
  • Parameters Assessed:
    • Particle size, PDI, and zeta potential
    • Encapsulation efficiency
    • Chemical stability of this compound (HPLC/UPLC)
    • Physical appearance (color, opacity, precipitation)
3.2.2 In Vitro Release Studies
  • Dialyis Method:
    • Place formulation in dialysis membrane (MWCO 12-14 kDa)
    • Immerse in release buffer (PBS, pH 7.4) with mild agitation (50 rpm)
    • Maintain temperature at 37°C ± 0.5°C
    • Sample at predetermined time points (0, 1, 2, 4, 8, 12, 24, 48 h)
    • Analyze this compound content by UPLC-DAD

Biological Validation Protocols

In Vitro Cell Studies
4.1.1 Cell Culture and Treatment
  • Cell Lines:

    • LX-2 human hepatic stellate cells (for antifibrotic studies) [2]
    • Caco-2 human colon cancer cells (for absorption studies) [4] [2]
    • U251 human glioma cells (for neuroprotection studies) [5]
    • C2C12 murine muscle cells [3]
  • Culture Conditions:

    • DMEM with 10% FBS and 1% penicillin/streptomycin
    • 37°C in humidified 5% CO₂ atmosphere
    • Serum starvation (1% FBS) for 12 h before treatment
4.1.2 Cellular Uptake Studies
  • Fluorescence Labeling:

    • Incorporate 1,1'-dioctadecyl-3,3,3',3'tetramethylindocarbocyanine perchlorate (Dil) into lipid membrane (0.5 mol%)
    • Alternatively, use FITC-dextran labeled formulations
  • Uptake Quantification:

    • Seed cells in 24-well plates (90,000 cells/mL)
    • Treat with formulations for 2 h at 37°C
    • Wash with PBS, fix with paraformaldehyde (4%, 15 min)
    • Stain nuclei with DAPI (10 min)
    • Image with fluorescence microscopy
    • Quantify fluorescence intensity using ImageJ
4.1.3 Antioxidant Activity Assay
  • ROS Scavenging in LX-2 Cells [2]:

    • Pretreat cells with this compound formulations (50 µM) for 6 h
    • Stimulate with TGF-β1 (5 ng/mL) for 24 h
    • Measure intracellular ROS with DCFH-DA assay
    • Detect fluorescence at Ex/Em = 485/535 nm
  • DPPH Antioxidant Assay:

    • Incubate this compound formulations with 0.1 mM DPPH in methanol
    • Keep in dark for 30 minutes at room temperature
    • Measure absorbance at 517 nm
    • Calculate scavenging activity: % = (A_control - A_sample)/A_control × 100

G A Plate Cells in Multiwell Plates B Serum Starvation (12 h) A->B C Treat with Formulations B->C D Stimulate with TGF-β1 (24 h) C->D E Assay Endpoints: - ROS Scavenging - Gene Expression - Protein Analysis D->E F Imaging & Quantification: - Fluorescence Microscopy - Western Blot - RT-qPCR E->F

Cytotoxicity Assessment
4.2.1 MTT Assay Protocol
  • Cell Seeding: Plate cells at 8,000 cells/well in 96-well plates
  • Treatment: Incubate with this compound formulations (0-100 µM) for 24 h
  • MTT Incubation: Add MTT solution (5 mg/mL, 10 µL/well), incubate 4 h at 37°C
  • Solubilization: Remove medium, add DMSO (110 µL/well), shake 10 min
  • Measurement: Read absorbance at 490 nm, reference 630 nm
  • Calculation: % Viability = (A_sample - A_blank)/(A_control - A_blank) × 100
4.2.2 Advanced Cytotoxicity Assessment
  • Flow Cytometry Apoptosis Assay:
    • Use Annexin V-FITC/PI staining per manufacturer's protocol
    • Analyze with flow cytometry (10,000 events per sample)
    • Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations
Molecular Mechanism Studies
4.3.1 RNA Extraction and RT-qPCR
  • RNA Isolation: Use TRIzol reagent according to manufacturer's protocol
  • cDNA Synthesis:
    • Template: 1 µg total RNA
    • Conditions: 25°C for 5 min, 45°C for 60 min, 70°C for 15 min
  • qPCR Reaction:
    • SYBR Green Supermix
    • Primers for fibrogenic genes (COL1A1, FN1) and reference gene (HPRT1)
    • Calculate ∆∆Ct values for relative quantification
4.3.2 Western Blot Analysis
  • Protein Extraction: NP-40 buffer with 1% PMSF, lysis on ice for 30 min
  • Quantification: BCA assay, load 15 µg protein per lane
  • Antibodies:
    • Primary: FN1 (1:1000), COL1A1 (1:1000), Nrf2 (1:1000)
    • Secondary: HRP-linked anti-rabbit or anti-mouse (1:2000)
  • Detection: Chemiluminescence with ECL reagent

Future Perspectives and Conclusion

The development of this compound nanoparticle delivery systems represents a promising strategy to overcome the significant pharmacokinetic limitations of this potent natural compound. Current research demonstrates that liposomal formulations, SNEDDS, and microemulsions can significantly enhance this compound's stability, cellular uptake, and therapeutic efficacy across various disease models. The protocols outlined in this document provide researchers with standardized methods for formulating, characterizing, and evaluating this compound nanodelivery systems.

Future development should focus on targeted delivery approaches through surface functionalization of nanocarriers with ligands for specific tissues, particularly for neurological applications where blood-brain barrier penetration remains challenging. Scalability and manufacturing considerations must be addressed early in development, with particular attention to transfer from microfluidic to industrial-scale production. Additionally, comprehensive safety profiling including chronic toxicity studies and immunogenicity assessment will be essential for clinical translation.

The integration of this compound nanoformulations into combination therapies with conventional drugs also warrants investigation, particularly given this compound's demonstrated ability to sensitize cancer cells to chemotherapeutic agents [6]. As research progresses, these advanced delivery systems may unlock the full therapeutic potential of this compound for clinical application in inflammation, fibrosis, neurodegenerative diseases, and cancer.

References

Comprehensive Application Notes and Protocols: Verbascoside Antileishmanial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Leishmaniasis remains a significant global health challenge, with approximately 1 million new cases reported annually in tropical and subtropical regions. The emergence of drug-resistant strains of Leishmania parasites, particularly against first-line pentavalent antimonial drugs, has created an urgent need for novel therapeutic approaches with different mechanisms of action. Verbascoside (also known as acteoside), a polyphenolic glycoside widely distributed in numerous plant species, has emerged as a promising candidate for antileishmanial drug development due to its unique mechanism of action targeting the parasite's arginase enzyme. This comprehensive protocol outlines standardized methodologies for evaluating the antileishmanial activity of this compound, its mechanism of action through arginase inhibition, and practical formulation guidelines for research applications.

The significance of this compound as a potential antileishmanial agent lies in its specific inhibition of the polyamine biosynthesis pathway in Leishmania parasites, which is essential for their survival and pathogenicity. Unlike conventional therapies that often trigger resistance through multiple mechanisms, this compound selectively targets a crucial enzymatic pathway while demonstrating favorable selectivity indices that minimize host cell toxicity. These application notes provide researchers with detailed, reproducible protocols for assessing this compound efficacy against both extracellular promastigotes and intracellular amastigotes of Leishmania species, particularly L. amazonensis, which represents an important causative agent of cutaneous leishmaniasis in the Americas.

This compound Quantitative Antileishmanial Activity

Summary of Efficacy Data

Table 1: this compound efficacy against Leishmania amazonensis

Parasite Stage EC₅₀ (μM) CC₅₀ (Macrophages) Selectivity Index Experimental Model Reference
Promastigotes 19 μM - - In vitro culture [1] [2]
Intracellular amastigotes 32 μM 222 μM 6.9 LPS/IFN-γ resistant amastigotes in murine macrophages [3] [4]
Arginase inhibition (Kᵢ) 0.7 μM - - Competitive inhibition [1] [2]

Table 2: this compound biological activity across Leishmania species

Leishmania Species Reported Activity Key Findings Reference
L. amazonensis Significant Primary model for mechanism studies [3] [1] [4]
L. infantum Confirmed Antileishmanial activity established [1] [2]
L. donovani Confirmed Antileishmanial activity established [1] [2]

The selectivity index of approximately 7 for intracellular amastigotes indicates this compound has a reasonable therapeutic window, with significantly higher toxicity toward the parasite than host macrophages. The particularly strong arginase inhibition (Kᵢ = 0.7 μM) demonstrates this compound's potency against this key enzymatic target, which is substantially lower than its EC₅₀ values, suggesting additional mechanisms may contribute to its antileishmanial effects.

Experimental Protocols

Antileishmanial Activity Assessment
3.1.1 Protocol 1: Anti-Promastigote Activity Assay

Objective: To evaluate the effect of this compound on the growth of extracellular Leishmania promastigotes.

Materials:

  • Leishmania amazonensis promastigotes (MHOM/BR/1973/M2269)
  • Schneider's insect medium (supplemented with 20% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 μg/mL streptomycin)
  • This compound (≥95% purity, prepared as 10 mM stock in DMSO)
  • 96-well flat-bottom tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Microplate reader

Procedure:

  • Culture promastigotes to mid-logarithmic phase (approximately 5-7×10⁶ parasites/mL)
  • Harvest parasites by centrifugation at 1500 × g for 10 minutes and resuspend in fresh medium
  • Adjust parasite density to 1×10⁶ parasites/mL in complete Schneider's medium
  • Dispense 100 μL of parasite suspension into each well of a 96-well plate
  • Prepare this compound working concentrations (typically 1-100 μM) by serial dilution in culture medium
  • Add 100 μL of each this compound concentration to appropriate wells (final volume 200 μL/well)
  • Include appropriate controls:
    • Negative control: Parasites + medium + 0.1% DMSO
    • Blank: Medium only
    • Positive control: Amphotericin B (0.1-1 μM)
  • Incubate plates at 26°C for 72 hours in a humidified environment
  • After incubation, add 20 μL MTT solution (5 mg/mL in PBS) to each well
  • Incubate for 4 hours at 26°C
  • Centrifuge plates at 1500 × g for 10 minutes and carefully remove supernatant
  • Resuspend formazan crystals in 150 μL DMSO and shake gently for 15 minutes
  • Measure absorbance at 570 nm with a reference filter at 630 nm

Data Analysis:

  • Calculate percentage viability = (Absorbance treated / Absorbance control) × 100
  • Determine EC₅₀ values using non-linear regression analysis (sigmoidal dose-response curve)
  • Perform experiments in triplicate with at least three independent replicates
3.1.2 Protocol 2: Anti-Amassigote Activity Assay

Objective: To evaluate this compound activity against intracellular amastigotes in murine macrophages.

Materials:

  • Murine macrophage cell line RAW 264.7
  • RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, antibiotics)
  • Leishmania amazonensis metacyclic promastigotes
  • This compound (10 mM stock in DMSO)
  • 8-well chamber slides or 24-well plates with coverslips
  • Giemsa stain
  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for resistance induction

Procedure:

  • Culture RAW 264.7 macrophages in complete RPMI 1640 medium at 37°C with 5% CO₂
  • Seed macrophages at 5×10⁴ cells/well in 8-well chamber slides or on coverslips in 24-well plates
  • Allow macrophages to adhere for 24 hours
  • Infect macrophages with stationary-phase L. amazonensis promastigotes at 10:1 parasite:macrophage ratio
  • Incubate for 24 hours at 34°C with 5% CO₂ to allow phagocytosis and transformation to amastigotes
  • Remove extracellular parasites by washing twice with warm PBS
  • For resistance induction: Treat infected macrophages with LPS (1 μg/mL) + IFN-γ (100 U/mL) 2 hours before this compound treatment
  • Add this compound at various concentrations (10-100 μM) in fresh medium
  • Incubate for an additional 24 hours at 34°C with 5% CO₂
  • Fix cells with methanol and stain with Giemsa (10% for 15 minutes)
  • Count the number of amastigotes per 100 macrophages and determine the infection index

Data Analysis:

  • Calculate infection rate = (Number of infected macrophages / Total macrophages) × 100
  • Calculate infection index = (Total number of amastigotes / Total macrophages) × 100
  • Determine EC₅₀ as the concentration that reduces the infection index by 50%
  • Assess macrophage viability using MTT assay as described in Protocol 1
  • Calculate selectivity index = CC₅₀ macrophages / EC₅₀ amastigotes
Workflow Diagram

G cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay Start Start Antileishmanial Evaluation P1 Culture promastigotes to mid-log phase Start->P1 A1 Culture RAW 264.7 macrophages Start->A1 P2 Seed 96-well plate (1×10⁶ parasites/mL) P1->P2 P3 Add this compound serial dilutions P2->P3 P4 Incubate 72h at 26°C P3->P4 P5 Add MTT reagent incubate 4h P4->P5 P6 Dissolve formazan in DMSO P5->P6 P7 Measure absorbance at 570nm P6->P7 DataAnalysis Calculate EC₅₀, CC₅₀ and Selectivity Index P7->DataAnalysis A2 Infect with L. amazonensis (10:1 ratio) A1->A2 A3 Wash to remove extracellular parasites A2->A3 A4 Optional: Induce resistance with LPS + IFN-γ A3->A4 A5 Treat with this compound (10-100 μM) A4->A5 A6 Incubate 24h at 34°C with 5% CO₂ A5->A6 A7 Fix and Giemsa stain A6->A7 A8 Count amastigotes per 100 macrophages A7->A8 A8->DataAnalysis

Mechanism of Action Studies

Arginase Inhibition Assay

Objective: To evaluate this compound inhibition of Leishmania arginase activity.

Principle: Arginase catalyzes the conversion of L-arginine to urea and ornithine. The produced urea reacts with α-isonitrosopropiophenone to form a colored complex measurable at 550 nm.

Materials:

  • Recombinant Leishmania arginase or parasite lysate
  • L-arginine substrate (100 mM in 50 mM Tris-HCl, pH 7.5)
  • MnCl₂ (10 mM)
  • This compound (serial dilutions in buffer)
  • α-isonitrosopropiophenone (9% in ethanol)
  • H₂SO₄/H₃PO₄ (1:3) acid mixture
  • 95°C heating block or water bath
  • Microplate reader

Procedure:

  • Prepare reaction mixture containing:
    • 50 mM Tris-HCl buffer (pH 7.5)
    • 10 mM MnCl₂
    • Arginae enzyme (0.1-1 μg)
    • This compound (0.1-100 μM) or vehicle control
  • Pre-incubate reaction mixture for 10 minutes at 37°C
  • Start reaction by adding L-arginine (final concentration 50 mM)
  • Incubate for 30-60 minutes at 37°C
  • Stop reaction by adding 400 μL acid mixture
  • Add 25 μL α-isonitrosopropiophenone reagent
  • Heat at 95°C for 45 minutes
  • Cool to room temperature and measure absorbance at 550 nm

Data Analysis:

  • Calculate arginase activity = (Absorbance sample - Absorbance blank) / extinction coefficient
  • Determine percentage inhibition = (1 - Activity treated/Activity control) × 100
  • Calculate Kᵢ using Lineweaver-Burk plots for mechanism determination
  • Perform kinetic analysis to determine inhibition type (competitive, non-competitive)
Molecular Docking Studies

Objective: To predict the binding mode and interactions between this compound and Leishmania arginase.

Procedure:

  • Obtain 3D structure of Leishmania arginase (if not available, use homology modeling)
  • Prepare protein structure by adding hydrogen atoms, assigning charges, and removing water molecules
  • Generate 3D structure of this compound using chemoinformatics software
  • Define binding site based on known arginase inhibitor binding sites
  • Perform molecular docking using AutoDock Vina or similar software
  • Analyze binding poses, interaction forces (hydrogen bonds, hydrophobic interactions)
  • Validate docking protocol with known inhibitors
Mechanism of Action Diagram

G cluster_polyamine Polyamine Biosynthesis Pathway Disruption cluster_oxidative Oxidative Stress Consequences This compound This compound ArginaseInhibition Inhibits Parasite Arginase Activity This compound->ArginaseInhibition ReducedOrnithine Reduced Ornithine Production ArginaseInhibition->ReducedOrnithine ReducedPolyamines Decreased Polyamine Biosynthesis ReducedOrnithine->ReducedPolyamines TrypanothioneDeficit Trypanothione Deficit ReducedPolyamines->TrypanothioneDeficit ROSAccumulation ROS Accumulation TrypanothioneDeficit->ROSAccumulation Resistance Effective Against LPS/IFN-γ Induced Resistance TrypanothioneDeficit->Resistance Apoptosis Parasite Apoptosis ROSAccumulation->Apoptosis TherapeuticEffect Antileishmanial Effect Apoptosis->TherapeuticEffect

Formulation and Preparation Guidelines

This compound Solubility and Storage

Table 3: this compound solubility and storage conditions

Solvent Solubility Storage Conditions Stability
DMSO 100 mg/mL (160.1 mM) -20°C, desiccated ≥3 years (powder)
Water 100 mg/mL 4°C for short term Stable for several weeks
Ethanol 25 mg/mL Room temperature Stable for several months
In Vitro Formulation Protocol

Stock Solution Preparation:

  • Weigh this compound powder accurately using analytical balance
  • For 100 mM DMSO stock: Dissolve 62.5 mg this compound in 1 mL DMSO
  • Vortex for 1-2 minutes until completely dissolved
  • Prepare aliquots to avoid freeze-thaw cycles
  • Store at -20°C in tightly sealed vials

Working Solution Preparation:

  • Thaw DMSO stock solution at room temperature
  • Dilute in appropriate culture medium to desired concentration
  • Note: Final DMSO concentration should not exceed 0.1% to avoid cellular toxicity
  • Prepare working solutions fresh for each experiment

Quality Control:

  • Verify purity by HPLC (>95% recommended)
  • Check solubility and clarity of solutions before use
  • Confirm concentration by UV spectrophotometry (λ_max ~330 nm)

Conclusion

These comprehensive application notes provide standardized protocols for evaluating the antileishmanial activity of this compound, with particular emphasis on its unique mechanism of action through arginase inhibition. The experimental approaches outlined here have been validated in peer-reviewed studies and offer researchers robust methodologies for investigating this promising natural product against Leishmania parasites.

The key advantages of this compound include its dual effectiveness against both promastigote and amastigote forms of Leishmania, its activity against parasites made resistant through LPS and IFN-γ treatment, and its favorable selectivity index that suggests potential for development as a therapeutic agent. Furthermore, its novel mechanism of targeting the polyamine pathway through arginase inhibition represents a distinct approach from conventional antileishmanial drugs, potentially offering new strategies to combat drug resistance.

Future research directions should include combination studies with standard antileishmanial agents, assessment of efficacy in animal models of leishmaniasis, and further investigation of its effects on the host immune response. The protocols provided herein serve as a solid foundation for such advanced investigations into this compound as a potential therapeutic agent for leishmaniasis.

References

Comprehensive Application Notes and Protocols: Verbascoside Neuroprotection in Alzheimer's Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Verbascoside (also known as acteoside), a phenylethanoid glycoside first isolated from Verbascum sinuatum, has emerged as a promising multi-target therapeutic candidate for Alzheimer's disease (AD). This natural compound demonstrates significant neuroprotective effects through simultaneous modulation of multiple pathological pathways in AD, including neuroinflammation, endoplasmic reticulum (ER) stress, oxidative stress, and amyloid-beta (Aβ) aggregation [1] [2] [3]. The compound's ability to cross the blood-brain barrier in adult zebrafish models further supports its therapeutic potential [2]. Alzheimer's disease pathology is characterized by two hallmark features: extracellular Aβ plaques formed through inappropriate digestion of amyloid precursor protein, and intracellular neurofibrillary tangles (NFTs) caused by hyperphosphorylated tau protein [4] [5]. This compound addresses both primary pathologies and associated mechanisms, positioning it as a comprehensive therapeutic approach worthy of further investigation and development.

The multi-mechanistic approach of this compound is particularly valuable given the complex etiology of AD. Through proteomic analyses and subsequent validation experiments, researchers have identified that this compound's neuroprotective effects correlate closely with its anti-inflammatory properties, specifically through modulation of the NF-κB-p65 signaling pathway [1] [4]. Additionally, this compound has demonstrated significant activity in reducing ER stress by inhibiting all three branches of the unfolded protein response (UPR) [2]. The compound also exhibits direct anti-aggregation effects on Aβ, inhibiting oligomerization and enhancing degradation of amyloid species [3] [6]. This diverse mechanism profile addresses the multifactorial nature of AD pathogenesis, potentially offering broader therapeutic efficacy compared to single-target approaches.

Quantitative Efficacy Data Summary

Table 1: Summary of this compound Efficacy in Preclinical Alzheimer's Disease Models

Model System Dosage/Concentration Treatment Duration Key Outcomes Significance

| APP/PS1 transgenic mice [1] [2] | 10 mg/kg (oral) | 6 weeks | • Improved memory/cognition in Morris water maze • Reduced Aβ deposition • Decreased neurofibrillary tangles • Downregulated 4-HNE & MANF | p < 0.05 vs. control | | LPS-induced BV2 microglia [1] [4] | 50-100 μM | 3h pretreatment + 24h co-incubation | • Suppressed IL-1β, IL-6 • Boosted IL-4, IL-10, TGF-β • Inhibited NF-κB phosphorylation | p < 0.01 vs. LPS alone | | Aβ1-42-stimulated N2a cells [1] [4] | 25-50 μM | 3h pretreatment + 24h co-incubation | • Reduced LDH release • Restrained IKKα+β, IκBα, NF-κB-p65 phosphorylation • Lowered NF-κB-p65 nuclear translocation | p < 0.05 vs. Aβ1-42 alone | | Aβ1-42-damaged U251 cells [2] | 0.25-1 μM | 3h pretreatment + 24h co-incubation | • Improved cell viability • Inhibited apoptosis • Reduced intracellular ROS/Ca²⁺ • Improved mitochondria/ER morphology | p < 0.05 vs. Aβ1-42 alone | | In vitro antioxidant assays [3] | 0.1-100 μg/mL | 30 min - 4 hours | • DPPH radical scavenging (EC₅₀: 12.4 μg/mL) • Hydroxyl radical scavenging (EC₅₀: 38.7 μg/mL) • Superoxide anion inhibition | p < 0.05 vs. control |

Table 2: this compound Effects on Specific Pathological Markers in Alzheimer's Models

Pathological Marker Model System Effect of this compound Proposed Mechanism
Aβ Deposition APP/PS1 mice [2] ~40-50% reduction Inhibits oligomerization, enhances degradation
Neurofibrillary Tangles APP/PS1 mice [2] Significant reduction Reduces tau hyperphosphorylation
Pro-inflammatory Cytokines APP/PS1 mice/LPS-BV2 [1] IL-1β, IL-6 suppressed NF-κB pathway inhibition
Anti-inflammatory Cytokines APP/PS1 mice/LPS-BV2 [1] IL-4, IL-10, TGF-β boosted Immunomodulation
ER Stress Markers U251 cells/APP/PS1 [2] Significant downregulation UPR pathway inhibition
Oxidative Stress In vitro assays [3] Potent radical scavenging Direct antioxidant activity

The quantitative efficacy data demonstrates that this compound produces dose-dependent neuroprotective effects across multiple experimental systems, with particularly notable activity in reducing core pathological features of AD including Aβ deposition and neurofibrillary tangle formation [2]. The concentration range effective in in vitro models (0.25-100 μM) is physiologically relevant, especially considering the compound's demonstrated ability to cross the blood-brain barrier [2]. The consistency of responses across different model systems (transgenic animals, cell cultures, and in vitro assays) strengthens the evidence for this compound's therapeutic potential and supports its further development as a candidate for Alzheimer's disease intervention.

Experimental Protocols - In Vitro Models

Cell Culture and Maintenance
  • BV2 Microglial Cell Protocol: Culture BV2 cells (mouse-derived microglia) in BV2-specific medium (Procell Life Science) at 37°C with 5% CO₂. For experiments, seed cells at appropriate densities: 5×10³ cells/well in 96-well plates for viability assays, 1.5×10⁵ cells/well for nitric oxide assays, or 2×10⁴ cells/well in 24-well plates for LDH cytotoxicity assays [4].
  • N2a Neuroblastoma Cell Protocol: Maintain N2a cells (mouse-derived neuroblastoma) in minimum essential medium (MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, seed at 5×10³ cells/well in 96-well plates for viability assays or 2×10⁴ cells/well in 24-well plates for LDH assays [4].
  • U251 Human Glioma Cell Protocol: Culture U251 cells in Dulbecco's modified Eagle's medium with 10% fetal bovine serum, 100 μg/mL streptomycin, and 100 units/mL penicillin at 37°C in 5% CO₂. Seed at 8×10³ cells/well in 96-well plates for viability assays or 2×10⁵ cells/well in 6-well plates for apoptosis and intracellular measurement assays [2].
Compound Preparation and Treatment
  • This compound Stock Solution: Prepare this compound (purity ≥98.38%) as a stock solution by first dissolving in DMSO (1/2000 of final volume) before diluting with cell culture medium or normal saline [2] [4]. Final DMSO concentration should not exceed 0.05% to maintain cell viability.
  • In Vitro Treatment Protocol: Pretreat cells with this compound (0.25-100 μM, depending on cell type) for 3 hours before co-incubation with inflammatory or toxic stimuli [2] [4]. For BV2 cells, use 50-100 μM this compound with 1 μg/mL LPS or 5 μM Aβ1-42. For N2a cells, use 25-50 μM this compound with 5 μM Aβ1-42. For U251 cells, use 0.25-1 μM this compound with 10 μM Aβ1-42.
  • Co-culture Experiments: For microglia-neuron interaction studies, pretreat BV2 cells with this compound (50-100 μM) for 3 hours, then stimulate with 5 μM Aβ1-42 for 6 hours. Replace with fresh medium and collect conditioned medium after 12 hours. Apply this conditioned medium to N2a cells for 24 hours before analysis [4].
Assessment Methods and Parameters
  • Cell Viability Assay: Use MTT assay for viability assessment. Add 20 μL of 5 mg/mL MTT to each well and incubate for 4 hours at 37°C in darkness. Remove supernatant and dissolve formazan crystals in 150 μL DMSO. Measure absorbance at 490 nm using a microplate reader [4].
  • LDH Cytotoxicity Assay: Quantify lactate dehydrogenase release using a commercial cytotoxicity detection kit according to manufacturer instructions. Measure absorbance at 490 nm, with reference wavelength at 630 nm [4].
  • Intracellular ROS and Ca²⁺ Measurement: For ROS detection, use an ROS assay kit according to manufacturer instructions. For intracellular Ca²⁺ concentrations, use Fluo-4 AM dye following manufacturer's protocol. Observe fluorescence intensity using a fluorescent inverted microscope [2].
  • Apoptosis Assay: Use Annexin V-FITC/PI Apoptosis Detection kit according to manufacturer instructions. Analyze by flow cytometry or appropriate detection system [2].

Experimental Protocols - In Vivo Models

Animal Model and Treatment Protocol
  • Animal Selection: Utilize 8-month-old male B6C3-Tg APP/PS1 mice (genotype: [Appswe] T, [Psen1] T) as the AD model. Age-matched male wild-type mice (genotype: [Appswe] W, [Psen1] W) serve as controls. House all mice in a thermostatic room (temperature: 21-24°C; humidity: 40-50%) with a 12-hour light/dark cycle and free access to food and water [2] [4].
  • Group Allocation and Sample Size: Randomly assign APP/PS1 mice to two groups: model group (treated with vehicle) and VB-treated group (n=12 per group). Include an additional wild-type control group (n=12) treated with vehicle. This sample size provides sufficient statistical power for behavioral tests and biochemical analyses [4].
  • This compound Administration: Prepare this compound daily by first dissolving in DMSO (1/2000 of total volume) then diluting with normal saline. Administer this compound orally at 10 mg/kg dose in 0.4 mL volume daily for 6 weeks. Administer vehicle (0.4 mL normal saline with equivalent DMSO) to model and wild-type control groups via the same route and schedule [2] [4].
Behavioral Assessment and Tissue Collection
  • Morris Water Maze Protocol: Assess spatial learning and memory after the 6-week treatment period using the Morris water maze. Conduct training trials for 5 consecutive days with 4 trials per day. Record escape latency (time to find hidden platform), swimming speed, and path efficiency. Perform a probe test on day 6 (remove platform and measure time spent in target quadrant) to evaluate memory retention [2].
  • Tissue Collection and Processing: After behavioral tests, euthanize mice with sodium pentobarbital (150 mg/kg). Collect blood samples via cardiac puncture. Perfuse mice transcardially with ice-cold phosphate-buffered saline. Rapidly remove brains and divide sagittally: one hemisphere for molecular biology analyses (snap-freeze in liquid nitrogen), the other for histology (fix in 4% paraformaldehyde for 24 hours then transfer to 30% sucrose for cryoprotection) [2] [4].
  • Brain Homogenization: For proteomic and biochemical analyses, homogenize 100 mg brain tissue samples in appropriate lysis buffers. Centrifuge at 12,000 × g for 20 minutes at 4°C and collect supernatant for further analysis [4].
Histological and Biochemical Analyses
  • Immunohistochemistry Protocol: Cut fixed brain tissues into 25-40 μm thick coronal sections using a cryostat or vibratome. Process for free-floating immunohistochemistry using primary antibodies against Aβ (6E10), GFAP (astrocytes), Iba1 (microglia), and phosphorylated tau. Visualize using appropriate fluorescently-labeled or enzyme-conjugated secondary antibodies [2] [4].
  • Thioflavin-S Staining: Incubate brain sections with 1% Thioflavin-S solution in distilled water for 8 minutes. Differentiate in 70% ethanol for 5 minutes, then rinse in distilled water. Mount with anti-fading medium and visualize under fluorescence microscope with appropriate filter set [2].
  • Proteomic Analysis: Perform label-free quantification proteomics on brain tissue samples. Homogenize samples, precipitate proteins with acetone, and digest with trypsin overnight at 37°C. Desalt peptides using C18 columns and analyze by LC-MS/MS. Process raw data using MaxQuant software with appropriate database searches [2] [4].
  • Western Blot Analysis: Separate proteins by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against IKKα+β, p-IKKα+β, IκBα, p-IκBα, NF-κB-p65, p-NF-κB-p65, and β-actin (loading control). Detect using enhanced chemiluminescence and quantify band intensities [1] [4].

Signaling Pathways and Experimental Workflow

Primary Neuroprotective Signaling Pathways of this compound

Diagram 1: Multi-Target Neuroprotective Mechanisms of this compound in Alzheimer's Disease Models. The diagram illustrates four primary pathways through which this compound exerts its neuroprotective effects: inhibition of NF-κB-mediated neuroinflammation, reduction of ER stress and UPR activation, direct interference with Aβ oligomerization and aggregation, and enhancement of antioxidant defenses against oxidative stress.

The NF-κB signaling pathway represents a central mechanism for this compound's anti-inflammatory effects. In Alzheimer's disease models, this compound effectively restrains phosphorylation of IKKα+β, IκBα, and NF-κB-p65 in APP/PS1 mice, LPS-induced BV2 cells, and Aβ1-42-stimulated N2a cells [1] [4]. This inhibition prevents NF-κB nuclear translocation and subsequent transcription of pro-inflammatory cytokines. Concurrently, this compound boosts production of anti-inflammatory cytokines including IL-4, IL-10 and TGF-β, creating a balanced immunomodulatory effect [1]. The ER stress pathway modulation involves this compound's ability to inhibit all three branches of the unfolded protein response (PERK, IRE1, and ATF6), thereby reducing ER stress-induced apoptosis [2]. For direct Aβ pathology, this compound both inhibits amyloid oligomerization and enhances degradation of existing aggregates [2] [6]. Additionally, the compound demonstrates potent antioxidant activity through direct free radical scavenging and upregulation of endogenous antioxidant enzymes [3].

Integrated Experimental Workflow for Preclinical Evaluation

G cluster_invitro In Vitro Screening Phase cluster_invivo In Vivo Validation Phase Start Compound Screening & Mechanism Study InVitro1 Cell Viability Assays (MTT, LDH) Start->InVitro1 InVitro2 Inflammation Markers (ELISA, Western) Start->InVitro2 InVitro3 Oxidative Stress (ROS, Antioxidant) Start->InVitro3 InVitro4 Apoptosis Assays (Annexin V, Caspase) Start->InVitro4 Mechanism Mechanistic Insight (Proteomics) InVitro1->Mechanism InVitro2->Mechanism InVitro3->Mechanism InVitro4->Mechanism Animal In Vivo Validation (APP/PS1 Mice) Mechanism->Animal BehTest Behavioral Tests (Morris Water Maze) Animal->BehTest Histology Histology & Staining (Aβ, Tau, Gliosis) Animal->Histology Molecular Molecular Analysis (Western, ELISA) Animal->Molecular DataInt Data Integration & Conclusion BehTest->DataInt Histology->DataInt Molecular->DataInt

The integrated experimental approach provides a systematic framework for evaluating this compound's neuroprotective potential. The process begins with comprehensive in vitro screening using relevant cell models (BV2 microglia, N2a neuroblastoma, U251 astrocytes) exposed to Alzheimer's-relevant insults like Aβ oligomers and LPS-induced inflammation [2] [4]. These initial assays assess fundamental parameters including cell viability, cytotoxicity, inflammatory mediator release, oxidative stress markers, and apoptosis induction. Results from these screens inform subsequent mechanistic studies utilizing proteomic analyses and targeted molecular techniques to identify primary pathways affected by this compound treatment [2] [4]. Promising in vitro results then justify progression to in vivo validation using APP/PS1 transgenic mice that recapitulate key features of Alzheimer's pathology. These animal studies employ behavioral tests to assess functional improvement, complemented by histological and molecular analyses to quantify effects on AD neuropathology [1] [2] [4]. This workflow ensures thorough characterization of this compound's therapeutic potential before consideration for clinical development.

Conclusion and Research Implications

The comprehensive data from multiple preclinical studies establishes this compound as a promising multi-target therapeutic candidate for Alzheimer's disease. Its simultaneous modulation of neuroinflammation, ER stress, Aβ aggregation, and oxidative stress addresses the complex multifactorial pathology of AD more comprehensively than single-target approaches [1] [2] [3]. The dose-dependent efficacy observed across in vitro and in vivo models, coupled with demonstrated blood-brain barrier penetration, supports its further development as a potential clinical intervention [2]. The detailed protocols provided in this document enable researchers to reliably reproduce and extend these findings, facilitating further investigation of this promising natural compound.

Future research should focus on dose optimization studies to establish the therapeutic window more precisely, and combination therapy approaches that might enhance efficacy through synergistic mechanisms. Additionally, pharmacokinetic studies examining tissue distribution and metabolite formation would strengthen the translational potential of this compound. The well-documented safety profile of this compound in clinical contexts—where it has been administered at 100 mg/d for 2 weeks without adverse reactions—further supports its potential for clinical development [2]. As Alzheimer's disease continues to present significant therapeutic challenges, this compound represents a compelling candidate worthy of continued investigation through the standardized methodologies outlined in these application notes and protocols.

References

Comprehensive Application Notes and Protocols: Investigating Verbascoside for Anti-Colorectal Cancer Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verbascoside and Colorectal Cancer Research

Colorectal cancer (CRC) remains a significant global health challenge, ranking as the third most common cancer worldwide and a leading cause of cancer mortality. Despite advances in treatment, 5-Fluorouracil (5-FU)-based chemotherapy continues to face challenges with intrinsic and acquired resistance, leading to treatment failure and relapse in many cases. This compound (also known as acteoside), a phenylethanoid glycoside found in numerous plant species including Plantago, Verbascum, and Clerodendrum, has emerged as a promising natural compound with demonstrated anticancer properties across various malignancies, including CRC. These application notes provide detailed methodologies for investigating the anti-CRC activity of this compound, encompassing in vitro assays, in vivo models, and mechanistic studies to explore its potential as an adjuvant therapy to overcome chemoresistance [1] [2] [3].

The therapeutic potential of this compound against CRC involves multiple mechanisms of action, primarily through apoptosis induction, cell cycle arrest, and signaling pathway modulation. Research has demonstrated that this compound promotes apoptosis by regulating the HIPK2-p53 signaling axis and modulates the PI3K/AKT pathway to sensitize CRC cells to conventional chemotherapeutic agents. Additionally, this compound has shown effects on epithelial-mesenchymal transition (EMT) and mitochondrial biogenesis in other cancer types, suggesting potential broader applications in CRC management. These protocols aim to standardize the evaluation of this compound's anti-CRC activity, enabling researchers to generate reproducible, comparable data across different laboratories and accelerating the development of this promising natural compound as a potential CRC therapeutic agent [1] [4] [2].

Key Mechanistic Insights and Experimental Findings

Major Mechanisms of Action in Colorectal Cancer
  • HIPK2-p53 Signaling Pathway Activation: this compound significantly promotes apoptosis in CRC cells by regulating the HIPK2-p53 axis. Studies demonstrate that treatment leads to increased protein expression of pro-apoptotic HIPK2, p53, phospho-p53 (Ser46), and Bax, while decreasing anti-apoptotic Bcl-2 expression. This pathway activation results in dose-dependent apoptosis induction, with apoptosis rates of 10.83±1.28%, 11.25±1.54%, and 20.19±2.87% observed in HCT-116 cells at 25, 50, and 100 μM concentrations, respectively [2].

  • PI3K/AKT Pathway Inhibition: Combined treatment of this compound with 5-FU demonstrates synergistic cytotoxicity against CRC cells by significantly reducing PI3K and p-AKT/total AKT ratios. This pathway modulation enhances cancer cell sensitivity to conventional chemotherapy and promotes G1 cell cycle arrest, effectively inhibiting proliferation and potentially overcoming chemoresistance mechanisms [1] [3].

  • Apoptosis Regulation Through Bcl-2 Family Proteins: this compound treatment affects the balance of apoptotic regulators, primarily by increasing Bax expression while decreasing Bcl-2 levels. This shift in the Bax/Bcl-2 ratio favors mitochondrial apoptosis pathway activation, resulting in caspase-mediated cell death. To a lesser extent, this compound also influences Bcl-xL and p53 expression, creating a multi-faceted approach to inducing programmed cell death in CRC cells [1] [2].

Quantitative Analysis of Anti-CRC Effects

Table 1: In Vitro Cytotoxicity of this compound Against Colorectal Cancer Cell Lines

Cell Line IC50 (μM) 24h IC50 (μM) 48h IC50 (μM) 72h Apoptosis Rate at 100μM Key Observations
HCT-116 ~150 ~100 ~75 20.19±2.87% Strong HIPK2-p53 activation; G1 cell cycle arrest
HT-29 ~180 ~120 ~90 25.14±6.73% Dose-dependent apoptosis; reduced Bcl-2 expression
LoVo ~200 ~150 ~110 Not reported Time-dependent growth inhibition
SW620 ~220 ~170 ~130 Not reported Consistent proliferation suppression

Table 2: In Vivo Efficacy of this compound in CRC Xenograft Models

Administration Route Dose (mg/mL) Tumor Weight Inhibition Rate Key Molecular Changes Animal Model
Intraperitoneal 20 42.79% Increased HIPK2, p53, Bax expression BALB/c nude mice with HCT-116 xenografts
Intraperitoneal 40 53.90% Decreased Bcl-2 expression; enhanced apoptosis BALB/c nude mice with HCT-116 xenografts
Intraperitoneal 80 60.99% Strong p53 phosphorylation; significant tumor regression BALB/c nude mice with HCT-116 xenografts
Oral (via drinking water) Not specified Minimal effects Limited bioavailability Melanoma mouse model (reference)

Experimental Protocols for In Vitro Evaluation

Cell Culture and Maintenance
  • Cell Line Selection and Culture Conditions: Utilize established human CRC cell lines HCT-116, HT-29, LoVo, and SW620 for comprehensive evaluation. Culture HCT-116 and LoVo cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), while HT-29 and SW620 cells require McCoy's 5A medium with 10% FBS. Maintain all cell lines at 37°C in a humidified 5% CO2 atmosphere with regular passaging at 70-80% confluence to ensure optimal growth characteristics and experimental consistency. Include routine testing for mycoplasma contamination and maintain detailed records of passage numbers to ensure experimental reproducibility across different research settings [2].

  • This compound Preparation and Treatment: Prepare a 10 mg/mL stock solution of this compound (purity >98%, validated by HPLC) in sterile DMSO, with aliquots stored at -20°C. For treatment experiments, prepare working concentrations fresh by diluting in complete cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments. Based on efficacy data, implement a dose range of 12.5-200 μM and time courses of 24, 48, and 72 hours to comprehensively evaluate temporal and concentration-dependent effects [2] [5].

Cell Viability and Proliferation Assays
  • CCK-8 Proliferation Assay: Seed CRC cells in 96-well plates at a density of 5×10³ cells/well and allow adherence for 24 hours. After this compound treatment, add 20 μL of CCK-8 reagent to each well and incubate for 4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader, with reference wavelength at 655 nm. Calculate growth inhibition rate (GIR) using the formula: GIR = [1 - (ODN - OD0)/(ODC - OD0)] × 100%, where OD0 represents blank group absorbance, ODC represents control group absorbance, and ODN represents treatment group absorbance. Determine IC50 values using non-linear regression analysis of dose-response data from three independent experiments [2].

  • Clonogenic Survival Assay: Seed cells in 12-well plates at low density (200 cells/well) and treat with this compound for 24 hours before replacing with drug-free medium. Continue incubation for 7-10 days to allow colony formation. Fix colonies with 10% precooled methanol for 20 minutes at 4°C, then stain with 1% crystal violet for 10 minutes at room temperature. Count colonies containing >50 cells using automated colony counters or manual quantification under a light microscope. Express results as plating efficiency (percentage of seeded cells that form colonies) and surviving fraction (relative to vehicle-treated controls) to assess long-term proliferation effects [6].

Apoptosis and Cell Cycle Analysis
  • Annexin V/PI Apoptosis Assay: Harvest this compound-treated cells (1×10⁵ cells/mL) by gentle trypsinization and wash twice with cold PBS. Resuspend cells in Annexin V binding buffer and incubate with Annexin V-FITC for 15 minutes at 4°C in the dark. Add propidium iodide (PI) immediately before analysis and assess apoptosis using flow cytometry within 1 hour. Distinguish viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). Analyze a minimum of 10,000 events per sample and express results as percentage apoptosis (early + late apoptotic populations) from three independent experiments [2] [6].

  • Cell Cycle Distribution Analysis: Fix this compound-treated cells (approximately 1×10⁶ cells) in 70% ethanol overnight at -20°C. After fixation, wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Stain cellular DNA with PI (50 μg/mL) for 30 minutes in the dark and analyze cell cycle distribution using flow cytometry with appropriate excitation and emission filters. Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle modeling software, with particular attention to G1 phase accumulation which has been consistently observed following this compound treatment in CRC models [1] [2].

Chemosensitization Protocols and Mechanism Investigation

Combination Therapy with 5-Fluorouracil
  • Synergy Evaluation Protocol: To assess this compound's potential to sensitize CRC cells to 5-FU, conduct combination treatment experiments using a fixed-ratio design. Prepare serial dilutions of both this compound (12.5-200 μM) and 5-FU (1-100 μM) alone and in combination. Treat CRC cells for 72 hours and assess viability using CCK-8 assay as described in Section 3.2. Analyze drug interactions using the Chou-Talalay method to calculate combination indices (CI) through CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. Include appropriate single-agent and vehicle controls in all experiments to ensure accurate synergy quantification [1] [3].

  • Mechanistic Investigation of Chemosensitization: To elucidate the molecular basis of this compound-mediated chemosensitization, evaluate key signaling pathways following combination treatment. Analyze PI3K/AKT pathway modulation by measuring PI3K expression and AKT phosphorylation status (p-AKT/total AKT ratio) through western blotting. Simultaneously assess effects on apoptotic regulators including Bax, Bcl-2, Bcl-xL, and p53 to determine the contribution of mitochondrial apoptosis pathways to the observed synergy. These mechanistic insights provide rationale for this compound's ability to overcome 5-FU resistance in CRC models and support its development as an adjuvant therapy [1] [3].

Western Blot Analysis of Signaling Pathways
  • Protein Extraction and Quantification: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay according to manufacturer's protocol, with bovine serum albumin as standard. Separate equal amounts of protein (20-30 μg) by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes using standard wet or semi-dry transfer systems [2] [6].

  • Antibody Incubation and Detection: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature, then incubate with primary antibodies against target proteins (HIPK2, p53, p-p53 Ser46, Bax, Bcl-2, PI3K, p-AKT, total AKT) diluted in blocking buffer overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and imaging systems, ensuring non-saturating exposure conditions. Normalize protein expression to β-actin or GAPDH loading controls and quantify band intensities using image analysis software such as ImageJ [2] [6].

Table 3: Key Antibodies for Mechanistic Studies of this compound in CRC

Target Protein Recommended Dilution Phosphorylation Sites Expected Molecular Weight (kDa) Observed Effects Post-Treatment
HIPK2 1:50-1:100 Not applicable ~140 Significant increase in expression
p53 1:1000-1:2000 Not applicable 53 Increased total protein levels
Phospho-p53 (Ser46) 1:500-1:1000 Ser46 53 Enhanced phosphorylation
Bax 1:1000-1:2000 Not applicable 21 Upregulated expression
Bcl-2 1:1000-1:2000 Not applicable 26 Downregulated expression
PI3K 1:1000-1:2000 Not applicable ~110 (p110 subunit) Reduced expression in combination therapy
AKT 1:1000-1:2000 Not applicable 56 Minimal change in total protein
Phospho-AKT (Ser473) 1:1000-1:2000 Ser473 56 Reduced phosphorylation in combination therapy

In Vivo Evaluation Protocols

Animal Model Establishment and Dosing
  • Xenograft Model Development: Utilize BALB/c nude mice (4-6 weeks old, weighing 18-20g) for CRC xenograft studies. Subcutaneously inoculate 5×10⁶ HCT-116 cells in the right flank of each mouse and monitor tumor growth until palpable tumors reach approximately 50-100 mm³. Randomize animals into treatment groups (n=6-8 per group) to ensure comparable initial tumor sizes across groups. Maintain animals under specific pathogen-free conditions with controlled temperature (22-24°C), humidity (50-65%), and 12-hour light/dark cycles with free access to food and water throughout the study period [2].

  • This compound Administration and Monitoring: Administer this compound via intraperitoneal injection at doses of 20, 40, and 80 mg/mL in sterile saline or appropriate vehicle, with 5-FU (1 mg/mL) as positive control and vehicle-only as negative control. Treat animals daily for 4-6 weeks, monitoring tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: V = (L × W²)/2, where L is length and W is width. Record body weight weekly as an indicator of systemic toxicity. At study endpoint, euthanize animals humanely, excise tumors for weight measurement and molecular analysis, and collect major organs for histopathological examination [2] [7].

Tissue Processing and Analysis
  • Immunohistochemical Staining: Fix excised tumor tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, clear in xylene, and embed in paraffin. Section tissues at 4-5 μm thickness, mount on slides, and deparaffinize before antigen retrieval using appropriate buffers (citrate buffer, pH 6.0, is recommended for most antigens). Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with normal serum before incubating with primary antibodies against HIPK2, p53, Bax, and Bcl-2 overnight at 4°C. Detect binding using biotin-labeled secondary antibodies and streptavidin-HRP complexes with DAB as chromogen. Counterstain with hematoxylin, dehydrate, clear, and mount for microscopic evaluation [2].

  • Histopathological Scoring System: Evaluate immunohistochemical staining under 400× magnification, selecting five random fields per sample. Assess staining intensity as: 0 (no staining), 1 (light brown), 2 (brownish yellow), or 3 (dark brown). Evaluate percentage of positive cells as: 0 (≤5%), 1 (6-25%), 2 (26-50%), 3 (51-75%), or 4 (≥75%). Multiply intensity and percentage scores for a final 12-point scale: 0 (negative), 1-3 (weakly positive), 4-6 (positive), 7-9 (strongly positive), and 10-12 (very strongly positive). This standardized scoring system allows quantitative comparison of protein expression across treatment groups [2].

This compound Formulation and Analysis Protocols

Extraction and Quantification from Plant Sources
  • Plant Material Extraction: Finely grind seeds of Plantago psyllium L. or Plantago afra L. and extract 50g of material with 80% hydromethanol (500mL) using sonication or reflux extraction. Concentrate the extract under reduced pressure at 45°C using a rotary evaporator and store at 4°C until analysis. For Clerodendrum chinense leaves, use 60% ethanol as extraction solvent and follow similar concentration procedures. These methods optimize this compound yield while maintaining compound stability during processing [1] [5].

  • UPLC-DAD Quantification: Separate and quantify this compound using an Acclaim RSLC 120 C18 column (2.1 × 100 mm, 2.2 μm) or equivalent with mobile phase consisting of (A) deionized water with 0.1% formic acid and (B) methanol with 0.1% formic acid. Employ the following gradient at 0.4 mL/min: 10% B (0-0.6 min), 10-50% B (0.6-6 min), 50% B (6-11 min), 50-90% B (11-13 min), 90% B (13-15 min), 90-10% B (15-17 min), and 10% B (17-20 min). Maintain column temperature at 35°C, use injection volume of 10 μL, and detect at 332 nm. Identify this compound by comparing retention time with authentic standards and quantify using external calibration curves [1] [5].

Quality Control and Standardization
  • HPLC-UV Validation: For quality control of this compound-containing extracts, perform HPLC analysis with C18-AR column at detection wavelength of 334 nm. Use a validated gradient elution method to achieve optimal separation of this compound from related compounds like isothis compound and hispidulin. Establish calibration curves using certified reference standards (purity >98%) across concentration ranges of 10-1000 μg/mL. Accept only analyses with %RSD <5% for replicate injections, ensuring method precision and reproducibility for quantitative comparisons across different extract batches [5].

  • UPLC-ESI-MS/MS Identification: Confirm this compound identity using UPLC-ESI-MS/MS with Acquity BEH C18 column (2.1 × 100 mm, 1.7 μm) and mobile phase as described in Section 6.1. Operate mass spectrometer in negative ion mode with source temperature 150°C, desolvation gas temperature 400°C, cone voltage 30 eV, and capillary voltage 3 kV. Use nitrogen as cone gas (50 L/h) and desolvation gas (900 L/h), scanning m/z 100-900. Identify this compound by comparison of retention time and mass spectrum with reference standards and reported data, particularly monitoring characteristic fragment ions [1].

Conclusion and Future Perspectives

The comprehensive application notes and protocols presented herein provide researchers with standardized methodologies for evaluating the anti-colorectal cancer activity of this compound. The accumulated evidence demonstrates that this compound exerts significant anti-proliferative effects through multiple mechanisms, including HIPK2-p53 signaling activation, PI3K/AKT pathway inhibition, and induction of apoptotic cell death. Particularly promising is this compound's ability to sensitize CRC cells to conventional chemotherapy, suggesting its potential as an adjuvant therapy to overcome 5-FU resistance. The detailed protocols for in vitro assessment, in vivo evaluation, and mechanistic investigation enable systematic characterization of this compound's therapeutic potential [1] [2] [3].

Future research directions should focus on optimizing delivery strategies to enhance this compound bioavailability, exploring novel formulation approaches including nanoparticle-based systems, and investigating potential synergies with other targeted therapies. Additionally, further mechanistic studies are warranted to elucidate this compound's effects on tumor microenvironment components, particularly immune cell modulation based on findings in other cancer types. The standardized protocols provided will facilitate comparable, reproducible research across different laboratories, accelerating the translation of this compound from preclinical studies to potential clinical applications in colorectal cancer management [4] [6] [7].

Visual Representation of this compound Mechanisms and Workflows

Signaling Pathways Modulated by this compound

Experimental Workflow for Anti-CRC Evaluation

References

Comprehensive Application Notes and Protocols: Assessing Verbascoside Effects on Sperm Quality in Rat Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verbascoside and Its Relevance to Male Reproductive Health

This compound (also known as acteoside) is a naturally occurring phenylethanoid glycoside found in numerous medicinal plants including Verbascum species, Olea europaea (olive), and Plantago lanceolata. This water-soluble compound consists of caffeic acid, glucose, rhamnose, and hydroxytyrosol moieties in its chemical structure [1]. This compound has demonstrated multifaceted biological activities including significant antioxidant, anti-inflammatory, and antimicrobial properties through various mechanistic pathways [1] [2]. Traditionally, plants rich in this compound have been used in folk medicine for treating inflammatory conditions and infections, which has now been validated through modern scientific investigations [2].

Recent preclinical studies have revealed that this compound exhibits protective effects on male reproductive function, particularly in experimental models of varicocele-induced testicular damage [3]. The compound demonstrates dose-dependent protective effects on sperm parameters, testicular histopathology, and hormonal axis regulation, suggesting its potential therapeutic utility in male infertility interventions [3]. These application notes provide detailed methodologies for evaluating the effects of this compound on sperm quality parameters in rat models, incorporating both quantitative analytical approaches and mechanistic investigations to comprehensively assess compound efficacy.

Experimental Design and this compound Administration

Animal Model Selection and Ethical Considerations
  • Animal Species: Sexually mature male Sprague-Dawley rats (commonly used in reproductive toxicology studies)
  • Age/Weight: Rats typically weighing 200-250g (equivalent to approximately 10-12 weeks of age)
  • Housing Conditions: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature 22±2°C, relative humidity 50±10%) with ad libitum access to standard laboratory diet and water
  • Ethical Approval: All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) following relevant guidelines for laboratory animal welfare
Experimental Groups and this compound Administration

Table 1: Experimental Group Design for this compound Efficacy Studies

Group Number of Rats Treatment Administration Route Duration
Control 10 Normal saline Intraperitoneal 4 weeks
Control-sham 10 Normal saline Intraperitoneal 4 weeks
VCL-vehicle 10 Normal saline Intraperitoneal 4 weeks
VCL + VB 50 mg/kg 10 This compound 50 mg/kg Intraperitoneal 4 weeks
VCL + VB 100 mg/kg 10 This compound 100 mg/kg Intraperitoneal 4 weeks
VCL + VB 200 mg/kg 10 This compound 200 mg/kg Intraperitoneal 4 weeks

Note: VCL = varicocele-induced group; VB = this compound

  • This compound Preparation: this compound should be dissolved in normal saline (0.9% sodium chloride) immediately before administration. For consistent dosing, prepare fresh solutions daily.

  • Dosing Rationale: The selected doses (50, 100, and 200 mg/kg) are based on previously published efficacy studies demonstrating dose-dependent effects on reproductive parameters [3]. The 200 mg/kg dose has shown particularly significant effects on sperm viability and testicular histopathology.

  • Administration Route: Intraperitoneal injection is recommended for optimal compound bioavailability, administered once daily for four weeks. This route ensures consistent systemic delivery while avoiding first-pass metabolism.

Sperm Quality Analysis Methodology

Sperm Collection and Processing

The following protocol outlines the optimized procedure for rat sperm collection and preparation for Computer-Assisted Sperm Analysis (CASA):

  • Euthanasia and Tissue Collection: Euthanize rats humanely using approved methods (typically CO₂ inhalation or pentobarbital overdose). Immediately excise both cauda epididymides and place in pre-warmed physiological saline (37°C).

  • Sperm Extraction Method: Using fine scissors, make several incisions in the distal cauda epididymidis and allow sperm to swim out into pre-warmed motility medium. This "swim-out" method has been shown to yield 60% higher percentages of motile sperm compared to aspiration techniques [4].

  • Motility Medium Selection: Use Medium 199 or modified Hanks' Balanced Salt Solution as these have demonstrated superior maintenance of sperm velocity parameters compared to phosphate-buffered alternatives [4].

  • Incubation Conditions: Allow sperm to disperse for 10-15 minutes in a 37°C incubator before analysis. Maintain samples at 37°C throughout the analysis procedure to prevent temperature-induced alterations in sperm motility.

Computer-Assisted Sperm Analysis (CASA)

Table 2: CASA Instrument Settings and Parameters for Rat Sperm Analysis

Parameter Recommended Setting Notes
Chamber Depth 100μm Avoid 20μm chambers which significantly reduce motility values
Analysis Temperature 37°C Maintain with stage warmer
Frame Rate 60 Hz Optimal for rat sperm velocity measurement
Number of Fields ≥5 For representative sampling
Sperm Count ≥200 sperm per sample Ensure statistical reliability
Motility Threshold 10μm/s Standard setting for rat sperm
  • CASA Setup: The CASA system should consist of a phase-contrast microscope with 10x negative phase objective, temperature-controlled stage warmer, video camera, and computer with CASA software. The Hamilton Thorn Motility Analyzer (HTM-2000) or equivalent system is recommended [5].

  • Species-Specific Considerations: Rat sperm present unique analytical challenges due to their flattened hook-shaped heads, which cause apparent shape changes during movement, making tracking more difficult than with symmetric-headed species [5]. Ensure the CASA system is properly calibrated for rat sperm morphology.

  • Key Motility Parameters: Analyze the following CASA-derived parameters: percent motility, progressive motility, curvilinear velocity (VCL), straight-line velocity (VSL), average path velocity (VAP), amplitude of lateral head displacement (ALH), and beat-cross frequency (BCF).

Sperm Viability and Morphological Assessment
  • Viability Staining: Use eosin-nigrosin staining to differentiate live (unstained) from dead (pink-red) sperm. Prepare smears, air-dry, and examine under 400x magnification. Count a minimum of 200 sperm per sample.

  • Morphological Analysis: Assess sperm morphology using Williams staining technique. Evaluate head, midpiece, and tail abnormalities. The criteria for normal morphology should be established prior to analysis and consistently applied across all experimental groups.

  • Concentration Determination: Use hemocytometer method for sperm counting. Dilute sperm samples appropriately in fixative solution (e.g., 0.9% saline with 0.5% formaldehyde) and count in both chambers of the hemocytometer for accuracy.

Additional Analytical Protocols

Testicular Histopathology Evaluation
  • Tissue Fixation: Immediately after collection, fix testes in Bouin's solution for 24 hours, then transfer to 70% ethanol for storage. Bouin's solution provides superior nuclear detail for testicular histology compared to formalin-based fixatives.

  • Processing and Staining: Process tissues through graded alcohols, embed in paraffin, section at 4-5μm thickness, and stain with hematoxylin and eosin (H&E).

  • Johnsen's Scoring System: Evaluate seminiferous tubules using the Johnsen's score criteria on a scale of 1-10, where 1 represents complete spermatogenic arrest and 10 represents complete spermatogenesis with abundant sperm. A minimum of 100 tubules should be evaluated per testis cross-section [3].

  • Apoptotic Index Determination: Assess apoptotic germ cells using TUNEL assay according to manufacturer's instructions. Count TUNEL-positive cells per tubule across multiple tubules to determine the apoptotic index.

Hormonal Assays
  • Blood Collection: Collect blood samples via cardiac puncture at time of sacrifice. Allow blood to clot, centrifuge at 3000×g for 15 minutes, and store serum at -80°C until analysis.

  • Testosterone Measurement: Use commercial ELISA kits following manufacturer's protocols. Run samples in duplicate and include appropriate standards and controls.

  • Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): Similarly, use validated ELISA kits for rat-specific LH and FSH measurements.

  • Hypothalamic Gonadotropin-Releasing Hormone (GnRH): Analyze hypothalamic tissue samples for GnRH content using western blot analysis as previously described [3].

Antioxidant Status Assessment
  • Tissue Homogenization: Homogenize testicular tissue in ice-cold phosphate buffer (pH 7.4) and centrifuge at 10,000×g for 15 minutes at 4°C. Use supernatant for antioxidant assays.

  • Lipid Peroxidation: Measure malondialdehyde (MDA) levels using thiobarbituric acid reactive substances (TBARS) assay.

  • Antioxidant Enzymes: Assess activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using standard spectrophotometric methods.

  • Total Antioxidant Capacity: Evaluate using commercially available kits following manufacturer's instructions.

Data Analysis and Interpretation

Statistical Analysis
  • Data Normality Testing: Assess all data for normal distribution using Shapiro-Wilk test or Kolmogorov-Smirnov test.

  • Parametric Analysis: For normally distributed data, use one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons between groups.

  • Non-parametric Analysis: For non-normally distributed data, use Kruskal-Wallis test followed by Dunn's multiple comparisons test.

  • Significance Level: Set statistical significance at p < 0.05. Express all data as mean ± standard deviation (SD) or standard error of the mean (SEM) as appropriate.

  • Software Recommendations: Use specialized statistical packages such as GraphPad Prism, SPSS, or R for comprehensive data analysis.

Interpretation of this compound Efficacy

Table 3: Expected Therapeutic Effects of this compound on Sperm Parameters in Varicocele-Induced Rat Model

Parameter VCL-Vehicle Group VB 50 mg/kg VB 100 mg/kg VB 200 mg/kg
Sperm Viability (%) 41.14% (baseline) 59.29% 65.45% 84.93%
Johnsen's Score 2.72 ± 0.24 3.57 ± 0.15 4.71 ± 0.26 7.93 ± 0.37
Apoptotic Tubules 8.15 ± 0.96 6.61 ± 1.05 2.17 ± 0.08 Significant decrease
GnRH Level 0.21 ± 0.09 0.36 ± 0.07 0.42 ± 0.06 0.88 ± 0.10

Data adapted from Pharm Biol. 2021 Dec;59(1):715-722 [3]

  • Dose-Response Relationship: Expected results should demonstrate a clear dose-dependent improvement in sperm parameters, with the 200 mg/kg dose showing the most pronounced effects [3].

  • Mechanistic Correlations: Improvements in sperm quality should correlate with enhanced antioxidant status, reduced apoptotic indices, and normalization of reproductive hormone levels.

  • Biological Significance: While statistical significance is important, consider the biological relevance of observed changes. For example, increases in sperm viability from approximately 40% to 85% represent substantial functional improvement.

Mechanistic Insights: this compound Action on HPG Axis

The protective effects of this compound on sperm quality are mediated through multiple mechanisms, with up-regulation of the hypothalamus-pituitary-gonadal (HPG) axis representing a primary pathway [3]. The compound demonstrates significant effects on gonadotropin-releasing hormone (GnRH) levels in the hypothalamus, subsequently influencing pituitary gonadotropin release and testicular function.

The following diagram illustrates the proposed mechanistic pathway for this compound's effects on the HPG axis:

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testes Testes VB This compound Administration H1 ↑ GnRH Production VB->H1 AO Antioxidant Effects: ↓ Oxidative Stress ↑ SOD, CAT, GPx VB->AO AI Anti-apoptotic Effects: ↓ Caspase-3 ↓ Apoptotic Tubules VB->AI H2 ↑ GnRH Release H1->H2 P1 ↑ LH/FSH Synthesis H2->P1 P2 ↑ LH/FSH Secretion P1->P2 T1 Leydig Cells: ↑ Testosterone P2->T1 T2 Sertoli Cells: ↑ Spermatogenesis T1->T2 T3 Germ Cells: ↑ Sperm Quality T2->T3 AO->T3 AI->T3

Diagram 1: this compound Mechanisms on HPG Axis and Sperm Quality

In addition to HPG axis modulation, this compound exerts direct antioxidant effects within testicular tissue, reducing oxidative damage to sperm membranes and DNA. The compound also demonstrates anti-apoptotic properties, reducing caspase-3 expression and decreasing the number of apoptotic germ cells [3] [2]. These combined mechanisms contribute to the overall improvement in sperm quality parameters observed in experimental models.

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • Low Sperm Motility in Controls: Ensure proper collection technique (swim-out method), maintain consistent temperature control (37°C), and verify motility medium composition and pH (7.2-7.4).

  • High Variability Between Samples: Standardize animal handling procedures, minimize stress prior to sacrifice, process samples within consistent timeframes post-collection (≤30 minutes), and ensure consistent CASA settings across all analyses.

  • Inconsistent Dosing Effects: Verify this compound purity (>95% recommended), prepare fresh solutions daily, and ensure proper injection technique to prevent leakage.

  • Artifacts in Histopathological Assessment: Ensure consistent fixation times across all samples, use Bouin's solution for optimal testicular morphology, and blind the pathologist to experimental groups during evaluation to prevent bias.

Method Validation Guidelines
  • Intra-assay Precision: Calculate coefficient of variation (CV) for replicate measurements within the same assay run. Acceptable CV should be <10% for motility parameters and <15% for morphological assessments.

  • Inter-assay Precision: Assess consistency across different assay runs using control samples. Maintain CV <15% between different analytical sessions.

  • Operator Training: Ensure all personnel are properly trained in CASA operation, sperm collection techniques, and histological procedures to maintain consistency across the study.

  • Quality Control: Include internal quality control samples with known characteristics in each analytical run to monitor instrument performance and procedural consistency.

Conclusion and Application Summary

These application notes provide comprehensive methodologies for evaluating the effects of this compound on sperm quality parameters in rat models. The protocols incorporate validated approaches for sperm analysis, testicular histopathology, hormonal assays, and antioxidant status assessment to comprehensively characterize compound efficacy.

The experimental evidence indicates that this compound at doses of 50-200 mg/kg administered intraperitoneally for four weeks produces significant improvements in sperm viability, motility, and testicular architecture in varicocele-induced rat models [3]. These beneficial effects are mediated through multiple mechanisms including up-regulation of the HPG axis, enhancement of antioxidant defenses, and reduction of apoptotic cell death in germinal epithelium.

When implementing these protocols, researchers should pay particular attention to standardization of sperm collection methods, consistent CASA instrument settings, and appropriate statistical analysis of derived parameters. The detailed methodologies outlined herein provide a robust framework for evaluating potential therapeutic agents for male reproductive disorders, with this compound serving as a reference compound with demonstrated efficacy in preclinical models.

References

Application Notes: Assessing Verbascoside Modulation of the PI3K/AKT Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Verbascoside (also known as acteoside) is a naturally occurring phenylethanoid glycoside with demonstrated bioactivities including anti-inflammatory, antioxidant, and anti-cancer effects. Recent research indicates that a key mechanism underlying these effects is its modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism [1].

The tables below summarize the experimental models and key quantitative findings from recent studies investigating this compound's impact on PI3K/AKT signaling.

Table 1: In Vitro Experimental Models and Key Findings on this compound and PI3K/AKT Pathway

Cell Line/Tissue Type Experimental Context Key Findings on PI3K/AKT Citation
Colorectal cancer cells 5-FU sensitization assay Synergistic cytotoxicity with 5-FU; significant reduction in PI3K and p-AKT/total AKT ratio [2] [3]
Ovarian cancer cells (SKOV3, A2780) Anti-tumor efficacy & macrophage polarization Downregulation of CCN1; inhibition of AKT/NF-κB pathway; promotion of M1 macrophage polarization [4]
Hepatic stellate cells (LX-2) Anti-fibrosis activation assay Suppression of HSC activation via ROS scavenging; downregulation of AMPK pathway [5]
Castration-resistant prostate cancer (CRPC) cells Anti-senescence & metastasis assay Inhibition of EMT; suppression of pro-inflammatory cytokines (IL-6, IL-8, IL-1) [6]
U937 monocyte cells Anti-inflammatory assay Attenuation of TAK-1/JNK/AP-1 signaling; increased phosphorylation of SHP-1 [7]

Table 2: Quantitative Data on this compound Bioactivity in PI3K/AKT Pathway Assays

Assay Type This compound Concentration/Dose Observed Effect Citation
Cell Viability (CCK-8) 5 - 80 µM (Ovarian Cancer) Inhibited OC cell proliferation in a dose-dependent manner; IC50 ~20-40 µM at 48h [4]
Apoptosis Assay 20 µM (Ovarian Cancer) Promoted cell apoptosis [4]
Synergistic Cytotoxicity Combined with 5-FU (Colorectal Cancer) Synergistic cytotoxic interaction; enhanced apoptosis via Bax/Bcl-2 [2] [3]
Protein Expression (Western Blot) 50 µM (Anti-inflammatory) Increased p-SHP-1; reduced pTAK-1, pJNK, AP-1 [7]
In Vivo Tumor Growth (Xenograft) 20 mg/kg/d (Ovarian Cancer) Inhibited tumor growth; promoted M1 macrophage polarization in vivo [4]

Experimental Protocols

Protocol 1: Assessing this compound's Effect on PI3K/AKT in Colorectal Cancer Cells

This protocol is adapted from studies on sensitizing colorectal cancer cells to 5-Fluorouracil (5-FU) [2] [3].

  • Cell Line and Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29). Culture in RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO and dilute in culture medium (ensure final DMSO concentration ≤0.1%).
    • Experimental Groups:
      • Control (vehicle only, e.g., 0.1% DMSO)
      • 5-FU alone (at a predetermined IC₂₀ or IC₅₀ concentration)
      • This compound alone (e.g., 10-100 µM)
      • Combination: 5-FU + this compound
    • Treat cells for 24-72 hours.
  • Key Assays and Procedures:

    • Cell Viability Assay (MTT):
      • Seed cells in a 96-well plate (1x10⁴ cells/well).
      • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
      • Remove medium, dissolve formazan crystals in DMSO, and measure absorbance at 490 nm.
    • Apoptosis Assay (Annexin V/FITC & PI):
      • Harvest treated cells by trypsinization.
      • Wash with cold PBS and resuspend in binding buffer.
      • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
      • Analyze apoptosis rate using flow cytometry within 1 hour.
    • Western Blot Analysis for PI3K/AKT Pathway:
      • Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
      • Determine protein concentration using a BCA assay.
      • Separate proteins (20-30 µg) by SDS-PAGE and transfer to a nitrocellulose membrane.
      • Block membrane with 5% non-fat milk for 1 hour.
      • Incubate with primary antibodies overnight at 4°C:
        • Targets: PI3K, p-AKT (Ser473), total AKT, Bax, Bcl-2, p53, GAPDH/β-actin (loading control).
      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
      • Visualize bands using an ECL detection system and perform densitometric analysis.

The following diagram illustrates the core signaling pathway and experimental workflow for this protocol:

Diagram 1: this compound's proposed mechanism in sensitizing colorectal cancer cells to 5-FU via PI3K/AKT inhibition.

Protocol 2: Evaluating this compound-Induced M1 Macrophage Polarization via AKT/NF-κB in Ovarian Cancer

This protocol assesses this compound's role in modulating the tumor microenvironment by promoting anti-tumor M1 macrophage polarization, via the CCN1-AKT/NF-κB pathway [4].

  • Cell Lines and Culture:
    • Human ovarian cancer cell lines (e.g., SKOV3, A2780).
    • Human monocyte cell line (THP-1) for macrophage polarization. Culture THP-1 cells in RPMI-1640 with 10% FBS. Differentiate THP-1 monocytes into macrophages using 100 ng/mL PMA for 24-48 hours.
  • Treatment and Transfection:
    • Treat OC cells with this compound (e.g., 20-40 µM) for 24-48 hours.
    • For mechanistic studies, transfect cells with lenti-CCN1 or lenti-NC (negative control) using Lipofectamine 3000 48 hours prior to this compound treatment.
    • To inhibit AKT, use 20 µM LY294002 alone or in combination with this compound.
  • Key Assays and Procedures:
    • Macrophage Polarization (Flow Cytometry):
      • Co-culture conditioned media from treated OC cells with PMA-differentiated THP-1 macrophages.
      • Harvest macrophages and stain with fluorescence-conjugated antibodies against M1 markers (CD86, MHCII) and M2 markers (CD206, CD163).
      • Analyze the percentage of M1 and M2 macrophages using flow cytometry.
    • Western Blot Analysis:
      • Analyze protein lysates from OC cells for:
        • CCN1
        • AKT Pathway: p-AKT (Ser473), total AKT
        • NF-κB Pathway: p-p65, total p65
    • Functional Assays:
      • Transwell Migration Assay: To assess OC cell migration inhibition by this compound.
      • Clonogenic Assay: To determine long-term proliferative suppression.

The diagram below outlines the experimental workflow and key signaling pathway investigated in this protocol:

G cluster_0 Ovarian Cancer (OC) Cells cluster_1 Tumor Microenvironment This compound This compound CCN1 CCN1 This compound->CCN1 Down-regulates OC Cell Signals OC Cell Signals This compound->OC Cell Signals AKT AKT CCN1->AKT Activates NFkB NFkB AKT->NFkB Activates NFkB->OC Cell Signals M1 M1 Anti-tumor\nResponse Anti-tumor Response M1->Anti-tumor\nResponse M2 M2 Pro-tumor\nResponse Pro-tumor Response M2->Pro-tumor\nResponse OC Cells OC Cells Macrophages Macrophages OC Cell Signals->M1 Promotes OC Cell Signals->M2 Inhibits

Diagram 2: this compound promotes M1 macrophage polarization via CCN1-AKT/NF-κB in ovarian cancer.

Data Analysis and Interpretation

  • Synergistic Effects: When combining this compound with chemotherapeutic agents like 5-FU, use the Combination Index (CI) method (e.g., Chou-Talalay) to quantify synergy, antagonism, or additive effects [2].
  • Pathway Inhibition: A successful inhibition of the PI3K/AKT pathway is indicated by a significant decrease in the p-AKT/total AKT ratio on Western blots, not just a reduction in total AKT protein [2] [3] [4].
  • Functional Correlation: Correlate pathway modulation with functional outcomes. For instance, AKT inhibition should be accompanied by reduced cell viability, increased apoptosis, and/or suppression of migration [4] [6].

Troubleshooting and Technical Notes

  • This compound Solubility and Stability: this compound is hydrophilic and can be unstable at neutral pH, leading to potential bioavailability issues. Use fresh stock solutions prepared in DMSO or culture medium. For enhanced delivery, consider formulated preparations like reverse microemulsions (VB-ME), which have been shown to improve cellular uptake and stability [5].
  • Cell Line Variability: The efficacy and optimal concentration of this compound can vary significantly between different cancer cell lines. Always perform a dose-response curve (e.g., 0-80 µM) to determine the IC₅₀ for your specific model [4] [6].
  • Off-Target Effects: Be aware that this compound is a multi-target compound. It may also affect other pathways such as MAPK (p38) and TAK-1/JNK. Include analyses of these pathways in your experimental design for a comprehensive understanding of its mechanism [7] [6].

Conclusion

This compound is a potent natural compound that modulates the PI3K/AKT signaling pathway across various disease models. The protocols detailed herein provide a robust framework for researchers to investigate its mechanistic actions, particularly in oncology drug development contexts. Its dual role in directly inhibiting cancer cell survival and re-educating the tumor immune microenvironment makes it a compelling candidate for further pre-clinical and clinical exploration.

References

Verbascoside Stability & Lipophilicity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core stability and lipophilicity findings from recent studies.

Property Verbascoside (Parent Compound) VPP (Acyl Derivative) VB-ME (Microemulsion)
Lipophilicity (LogP) -0.56 (Hydrophilic) [1] +0.96 (Lipophilic) [1] Information not specified in sources
Stability in Aqueous Solution (pH 7) Completely degraded after 3 weeks at room temperature [2] [1] Not applicable (not soluble in buffer) [2] Information not specified in sources
Optimal Stability Most stable at pH 5 (73% recovery); stable in EtOH-H₂O (80:20) [2] [1] Greater stability in lipophilic vehicles; degrades completely in 60 days in EtOH-H₂O at room temperature [3] [2] Developed to overcome instability and low bioavailability; shows enhanced cellular uptake and efficacy [4]
Key Advantage High antioxidant activity [3] Increased antioxidant activity in lipophilic preparations [3] [2] Significantly enhances cellular uptake and ROS-scavenging capacity [4]

Experimental Protocols for Stability & Efficacy Assessment

Here are detailed methodologies for key experiments you can adapt in your research.

Chemical Derivatization to Enhance Lipophilicity

This protocol outlines the synthesis of VPP, a more lipophilic derivative of this compound [2] [1].

  • Objective: To synthesize a semi-synthetic acyl derivative (VPP) of this compound with a lower hydrophilic profile.
  • Materials: this compound, acyl chloride, 4-dimethylaminopyridine (4-DMAP), N,N,N-triethylamine (TEA), methanol.
  • Procedure:
    • Esterification: Dissolve this compound in an appropriate anhydrous solvent. Add 4-DMAP as a catalyst. Slowly add acyl chloride to the mixture to esterify all hydroxyl moieties. Monitor the reaction by TLC or HPLC.
    • Selective Deprotection: After esterification is complete, add N,N,N-triethylamine (TEA) in methanol to the reaction mixture. This step selectively deprotects the phenolic hydroxyl groups, yielding the final product, VPP.
    • Purification: Purify the crude VPP using standard techniques like column chromatography.
    • Verification: Confirm the structure and purity of VPP using analytical methods (e.g., NMR, HPLC-MS).
Formulating a Reverse Microemulsion for Enhanced Delivery

This protocol describes the creation of a reverse microemulsion to improve this compound's cellular uptake and stability [4].

  • Objective: To develop a biosafe reverse microemulsion loaded with this compound (VB-ME) to improve its stability and bioavailability.
  • Materials: this compound, isopropyl myristate (IPM), phosphatidylcholine (SoyPC), solvents.
  • Procedure:
    • Preparation: Optimize the formulation of the reverse microemulsion using isopropyl myristate (IPM) as the oil phase and phosphatidylcholine (SoyPC) as the surfactant.
    • Loading: Load this compound into the aqueous phase of the microemulsion.
    • Characterization: Characterize the optimal VB-ME formulation for parameters like particle size, stability, and encapsulation efficiency.
  • In-Vitro Efficacy Testing:
    • Cell Culture: Culture human hepatic stellate cells (LX-2). Pre-treat cells with 50 µM VB or VB-ME for 6 hours, then treat with 5 ng/mL TGFβ1 for 24 hours to induce activation.
    • Viability Assay (MTT): Plate LX-2 cells in a 96-well plate. Treat with varying concentrations of VB or VB-ME for 24 hours. Add MTT solution and incubate for 4 hours. Dissolve the formed formazan crystals in DMSO and measure absorbance at 490 nm.
    • Gene Expression (RT-qPCR): Extract total RNA from treated LX-2 cells using TRIzol. Synthesize cDNA and perform quantitative PCR (qPCR) using gene-specific primers for fibrogenic markers, with HPRT1 as the housekeeping gene. Analyze data using the ∆∆Ct method.

Troubleshooting Common Issues

  • Problem: Rapid degradation of this compound in neutral formulations.
    • Solution: Maintain the formulation environment at a weakly acidic pH (around 5) for the parent this compound [2] [1]. For neutral pH applications, consider using the VPP derivative or a protective delivery system like the reverse microemulsion [3] [4].
  • Problem: Poor efficacy in cellular models due to low uptake.
    • Solution: Utilize the this compound-loaded reverse microemulsion (VB-ME), which has been shown to substantially enhance cellular uptake and the subsequent suppression of pro-fibrotic genes in LX-2 cells [4].
  • Problem: Incompatibility of hydrophilic this compound with lipophilic vehicle components.
    • Solution: Employ the lipophilic derivative VPP for incorporation into oil phases or anhydrous systems, as it has demonstrated greater stability in such environments [3] [2].

The following diagram illustrates the strategic decision-making process for formulating this compound based on your experimental goals and constraints.

G Start Formulation Goal Q1 Is high lipophilicity a key requirement? Start->Q1 Q2 Is the final formulation pH neutral? Q1->Q2 Yes Q3 Is maximizing cellular uptake the primary objective? Q1->Q3 No Opt1 Use VPP Derivative Q2->Opt1 Yes Opt2 Use Parent this compound (Stable at pH 5) Q2->Opt2 No Opt3 Use Microemulsion (VB-ME) Q3->Opt3 Yes Opt4 Consider VPP or VB-ME Q3->Opt4 No

References

Understanding Verbascoside Stability & Improvement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability challenges of verbascoside and the primary strategy identified for its improvement.

Challenge/Strategy Key Findings Experimental Data/Context
Stability Profile Highly unstable at neutral-to-basic pH; stable in weak acid. In buffer at pH 7: complete degradation after 3 weeks at room temp. In buffer at pH 5: 73% recovery over time [1].
Physicochemical Property High hydrophilicity limits application and stability in lipophilic formulations. LogP (Partition Coefficient) = -0.56, indicating higher concentration in water than octanol [1].
Primary Improvement Strategy Semi-synthetic derivation to create more lipophilic compounds [1]. ---
Improved Derivative (VPP) Acyl derivative of this compound with lower hydrophilicity [1]. ---
Stability of VPP More stable in lipophilic vehicles but degrades quickly in aqueous solution under accelerated aging [1]. In EtOH-H2O: complete degradation in 60 days at room temperature [1].
Property of VPP Significantly more lipophilic than the parent compound. LogP = 0.96 [1].

The following diagram outlines the logical pathway from identifying the stability problem to the proposed solution.

verbascoside_stability Start This compound Stability Problem A High Hydrophilicity (LogP = -0.56) Start->A B pH Sensitivity (Unstable at pH ≥ 7) Start->B C Strategy: Semi-synthetic Derivatization A->C B->C D Synthesize Acyl Derivative (VPP) C->D E Outcome: Improved Lipophilicity (LogP = 0.96) D->E F Outcome: Greater Stability in Lipophilic Vehicles D->F

Experimental Protocol for Stability Assessment & Derivatization

Here is a detailed methodology based on the research, which you can adapt for your own experiments.

Protocol 1: Stability Testing in Solutions of Different pH

This protocol is used to assess the stability of this compound or its derivatives under various conditions [1].

  • Materials:
    • This compound standard (e.g., from Sigma-Aldrich).
    • Buffer solutions (pH 5.0, 6.0, 7.0).
    • Ethanol-Water solution (80:20, v/v).
    • HPLC system with a UV/VIS detector.
  • Method:
    • Preparation: Dissolve this compound in the different buffer solutions and the ethanol-water mixture.
    • Storage: Divide each solution into two sets. Store one set at room temperature in the dark, and the other in an oven at 40°C for accelerated aging.
    • Sampling & Analysis: At predetermined time points (e.g., weekly), analyze the samples using HPLC.
    • Data Analysis: Calculate the percentage of this compound recovery by comparing the peak area at each time point with the initial peak area. This quantifies the degradation rate.
Protocol 2: Synthesis of a Lipophilic Derivative (VPP)

This method describes the acyl modification of this compound to reduce its hydrophilicity [1].

  • Materials:
    • This compound
    • Acyl chloride (specific type may vary based on desired derivative)
    • 4-Dimethylaminopyridine (4-DMAP)
    • N,N,N-Triethylamine (TEA)
    • Anhydrous methanol
    • Standard organic synthesis lab equipment (reactor, separatory funnel, etc.)
  • Method:
    • Esterification: Dissolve this compound in anhydrous pyridine. Add 4-DMAP and the chosen acyl chloride. Let the reaction proceed under an inert atmosphere with stirring. This step esterifies all hydroxyl groups.
    • Selective Deprotection: Add TEA to the reaction mixture, followed by methanol. This step selectively removes the acyl groups from the phenolic hydroxyls, restoring the active catechol moiety crucial for antioxidant activity.
    • Purification: Isolate the semi-synthetic product, termed VPP, using standard purification techniques like chromatography.
    • Verification: Confirm the structure of VPP using analytical techniques such as NMR and Mass Spectrometry.
    • Characterization: Determine the new LogP value using the shake-flask method with octanol and water to confirm increased lipophilicity [1].

The workflow for these key experiments is visualized below.

experimental_workflow Start Start Experiment P1 Protocol 1: Stability Assessment Start->P1 P2 Protocol 2: Synthesis of VPP Start->P2 A1 Prepare solutions at different pH P1->A1 B1 Esterify all hydroxyl groups (Acyl chloride, 4-DMAP) P2->B1 A2 Store at RT (dark) and 40°C (accelerated) A1->A2 A3 HPLC analysis at time intervals A2->A3 A4 Calculate % Recovery A3->A4 B2 Selectively deprotect phenolic hydroxyls (TEA, MeOH) B1->B2 B3 Purify and isolate VPP B2->B3 B4 Characterize LogP and stability B3->B4

Frequently Asked Questions & Troubleshooting

Q1: Our this compound samples are degrading rapidly in cell culture media (typically pH 7.4). What can we do? A1: This is expected based on the stability data [1]. Consider these approaches:

  • Stabilize the vehicle: Use a weak acid buffer (e.g., pH 5.0) to prepare the stock solution, ensuring the final dilution in the media is acceptable for your cells.
  • Use a derivative: Shift to a more stable, semi-synthetic derivative like VPP, provided it is soluble in your culture system [1].
  • Fresh preparation: Always prepare fresh stock solutions immediately before use and avoid storing them for long periods, even at 4°C.

Q2: We want to develop a topical formulation. Should we use this compound or a lipophilic derivative? A2: The choice depends on the formulation type:

  • Oil-in-Water (O/W) Emulsions: Parent this compound is more stable in the aqueous continuous phase of O/W emulsions [1].
  • Lipophilic or Anhydrous Formulations: A lipophilic derivative like VPP is preferable due to its better solubility and stability in the lipid phase [1]. Its higher LogP also suggests better skin penetration.

Q3: The biological activity of our VPP derivative is not as expected. What could be wrong? A3: The activity is highly dependent on the successful deprotection of the phenolic hydroxyls after synthesis.

  • Verify the structure: Confirm using NMR that the deprotection step was complete. The catechol structure on the caffeic acid and hydroxytyrosol moieties is critical for antioxidant and anti-inflammatory activities [1] [2].
  • Check purity: Ensure the derivative is pure and free from side products or unreacted starting materials that could interfere with biological assays.

References

Sub-Acute Toxicity Profile of Verbascoside

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the methodology and results from two key animal studies on verbascoside.

Study Model Administration & Duration Dose Levels Key Findings & Conclusions Source

| Male Wistar Rats [1] | Intraperitoneal (i.p.) injection, 21 days | 0, 10, 30, and 60 mg/kg body weight | No mortality or signs of adverse effects. No significant changes in body weight, food/water intake. Hematological parameters (RBC, WBC, hemoglobin, platelet) within normal limits. Biochemical parameters (liver and kidney function markers) unchanged. Histopathological examination revealed no significant changes in vital organs. | [1] | | Wistar Rats (Plantago australis extract) [2] | Oral administration, sub-chronic exposure (specific duration not detailed in abstract) | Not specified in abstract | No signs of toxicity found in subchronic exposure. The study concluded toxicological safety for the standardized extract, which is rich in this compound. | [2] |

Key Insights for Researchers

Based on the available data, here are some critical points for your experimental planning:

  • Wide Safety Margin in Animals: The tested doses of this compound (up to 60 mg/kg via i.p. in rats for 21 days) showed no adverse effects, indicating a low potential for toxicity in sub-acute models [1].
  • Low Oral Bioavailability: Be aware that this compound is known to have low intestinal absorption and is subject to significant metabolism by gut bacteria. Its absolute oral bioavailability was reported to be 0.12% in rats and 4% in Beagle dogs [3]. This is a crucial factor to consider when choosing the route of administration for your studies.
  • Need for Further Research: A recent 2024 review highlights that while acute and sub-acute toxicity is low, long-term toxicity studies are still needed to complete the safety profile [4]. Furthermore, more clinical data is required to establish safe dosing parameters in humans.

Experimental Design Workflow

For planning a sub-acute toxicity study, the general workflow recommended by OECD guidelines involves several key stages, which can be visualized as follows:

G Start Study Initiation AnimalPrep Animal Preparation - Species selection (e.g., rat) - Acclimatization period - Fur removal from application area Start->AnimalPrep GroupDosing Group Allocation & Dosing - At least 3 dose groups + control - Define vehicle and route (e.g., oral, dermal) - Daily application (e.g., 5-7 days/week) AnimalPrep->GroupDosing InLifeObs In-Life Observations - Daily clinical signs - Body weight & food/water consumption - Hematology & clinical biochemistry GroupDosing->InLifeObs Necropsy Terminal Procedures - Necropsy - Organ weight collection InLifeObs->Necropsy HistoPath Histopathology - Microscopic examination of tissues - Target organs identification Necropsy->HistoPath DataReport Data Analysis & Reporting - Statistical evaluation - NOAEL determination - Final study report HistoPath->DataReport

References

verbascoside microbial production yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Verbascoside Production Yields in Different Systems

The following table summarizes the this compound yields achieved in various biotechnological production systems as reported in the literature.

Production System Host/Organism Key Optimization Parameters Reported Yield Citation
Stirred-Tank Bioreactor Verbena officinalis (Plant cell culture) MS medium with 1 mg/L BAP and 1 mg/L NAA 9.18 g/100 g DW [1]
Balloon Bioreactor Verbena officinalis (Plant cell culture) MS medium with 1 mg/L BAP and 1 mg/L NAA 7.69 g/100 g DW [1]
Suspension Culture Verbena officinalis (Plant cell culture) MS medium with 1 mg/L BAP and 1 mg/L NAA; inoculum size 7.06 g/100 g DW [1]
Callus Culture Verbena officinalis (Plant cell culture) MS medium with 1 mg/L BAP and 1 mg/L NAA; inoculum size 7.25 g/100 g DW [1]
Microbial Biosynthesis Engineered Microbe Heterologous expression of genes including CYP98A type cytochrome P450 and acyltransferases [2] Complete biosynthesis achieved [2]
Microbial Fermentation Lactiplantibacillus plantarum LZU-J-Q21 Fermentation of Cistanche deserticola substrate; time, temperature, inoculum amount [3] Content increased (specific yield not quantified) [3]

Optimizing Fermentation with Lactiplantibacillus plantarum

One study provides a clear experimental protocol for optimizing this compound production through the fermentation of an herb substrate. The key steps and optimized parameters are outlined below [3]:

  • Microorganism: Lactiplantibacillus plantarum LZU-J-Q21 (isolated from 'JiangShui') [3].
  • Substrate Preparation: Cistanche deserticola (CD) is weighed and mixed with distilled water (15 mL/g). A 0.2% complex enzyme solution (containing equal parts pectinase and cellulase) is added, and the mixture is incubated at 60°C for one hour to create a CD liquid, which is then sterilized [3].
  • Inoculum Preparation: The strain is pre-cultured in MRS liquid medium for 18–24 hours to achieve a concentration of approximately 8 Lg CFU/mL. An inoculum volume of 2% (V/V) is used [3].
  • Optimized Fermentation Conditions:
    • Fermentation Time: The optimal harvest time was found to be 24 hours [3].
    • Fermentation Temperature: The optimal temperature is 37°C [3].
    • Inoculum Amount: An inoculum volume of 3% was determined to be optimal for viable bacterial count [3].

This diagram illustrates the core workflow for optimizing this compound production via fermentation:

A Substrate Preparation (Cistanche deserticola liquid) C Fermentation Process A->C B Inoculum Prep (L. plantarum in MRS broth) B->C D Optimized Parameters C->D E Harvest & Analysis D->E P1 Temperature: 37°C D->P1 P2 Time: 24 hours D->P2 P3 Inoculum: 3% v/v D->P3

Potential FAQs Based on Current Research

While comprehensive troubleshooting data is limited, here are answers to some fundamental questions derived from the search results.

  • What are the main strategies for this compound production? Current strategies include:

    • Plant Cell Culture: Using bioreactors with plant cells (e.g., Verbena officinalis) is a well-established method for producing high yields of this compound [1].
    • Starter-Driven Fermentation: Using selected microbial starters (e.g., Lactiplantibacillus plantarum) to ferment plant substrates can enhance the release and content of bioactive phenolics like this compound [3] [4] [5].
    • Complete Microbial Synthesis: This emerging approach involves engineering microbes with the entire this compound biosynthetic pathway to produce it from simple carbon sources [2].
  • Why is a Stirred-Tank Bioreactor (STB) more effective for plant cell culture? Research on Verbena officinalis cultures showed that the STB configuration yielded the highest this compound content (9.18 g/100 g DW), which was significantly higher than in balloon bioreactors, suspension cultures, or the parent plant. The improved mixing and mass transfer in an STB likely create a more homogeneous and optimal environment for the plant cells, leading to enhanced metabolite production [1].

  • How does microbial fermentation improve this compound yield? When Lactiplantibacillus plantarum ferments the Cistanche deserticola substrate, it does not necessarily create new this compound. Instead, the process modifies the metabolic profile of the herb. The fermentation increases the content of total flavonoids and enhances antioxidant activities, which is closely linked to the improved anti-fatigue effects observed in the final product [3].

Research Prospects and Alternative Approaches

The complete microbial biosynthesis of this compound in engineered microbes represents the frontier of production yield optimization [2]. This approach involves the challenging task of reconstituting the plant's complex biosynthetic pathway in a microbial host like yeast or E. coli. Key enzymes required include specific cytochrome P450s (e.g., CYP98A family) and acyltransferases [2].

References

Frequently Asked Questions: Verbascoside Purification Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Here are solutions to common problems encountered during the purification of verbascoside:

Challenge & Phenomenon Possible Causes Recommended Solutions
Low Yield & Recovery [1] Inefficient extraction from plant matrix; loss during multiple purification steps. Use High-Speed Counter-Current Chromatography (HSCCC). The solvent system n-butanol-water (1:1, v/v) is effective for this compound, minimizing loss and improving recovery. [1]
Low Purity & Co-elution [2] [1] Crude extract contains similar compounds (e.g., other phenylethanoids, flavonoids). Combine techniques. Use solid-phase extraction or vacuum liquid chromatography for pre-fractionation before HPLC. Validate HPLC method for resolution from analogs like echinacoside. [1]
Method Transfer & Scalability Lab-scale methods fail when scaled for higher output. HSCCC is more scalable than prep-HPLC. For industrial production, plant cell culture technology in bioreactors provides a consistent, high-purity, and scalable source, bypassing traditional extraction. [3]
Compound Degradation This compound degrades during processing, showing new/unexpected peaks in HPLC. [4] Optimize extraction (e.g., Ultrasound-Assisted Extraction (UAE) under mild conditions). [4] Work at lower temperatures, protect from light, use antioxidants in solvents, and minimize processing time.
HPLC Method Validation [2] Method fails to meet regulatory requirements for accuracy and precision. Follow health agency guidelines (e.g., ANVISA, FDA). Use an internal standard (e.g., mangiferin). Validate for specificity, linearity, precision, and accuracy. [2]

Detailed Experimental Protocols

Here are detailed methodologies for two key purification techniques cited in recent research.

HSCCC for Rapid Purification

This protocol is adapted from a study that successfully isolated this compound from Penstemon barbatus. [1]

  • Solvent System Preparation: Use the two-phase solvent system n-butanol-water (1:1, v/v). Add the solvents to a separation funnel, shake vigorously, and allow to equilibrate until clear layers form.
  • Sample Preparation: Dissolve the crude plant extract in a 1:1 mixture of the upper and lower phases of the equilibrated solvent system.
  • HSCCC Separation:
    • Fill the HSCCC column with the upper phase (stationary phase).
    • Start the apparatus and pump the lower phase (mobile phase) through the system.
    • Inject the prepared sample.
    • Monitor the effluent, and collect fractions based on UV absorption (typically around 330 nm for this compound).
    • 1.1% this compound yield from dried leaves with this method. [1]
  • Analysis: Analyze collected fractions by HPLC or TLC. Combine pure fractions and evaporate under reduced pressure to obtain the purified this compound.
Validated HPLC-DAD for Quantification

This method, validated for Stizophyllum perforatum, uses an internal standard for accurate quantification. [2]

  • Equipment & Conditions:
    • Column: ODS Luna Phenomenex column (5 μm, 250 × 4.60 mm) or equivalent C18 column.
    • Detection: DAD, monitoring at 330 nm.
    • Internal Standard: Mangiferin.
    • Mobile Phase: Acetonitrile and water (with a modifier like acetic acid), using a gradient or isocratic elution optimized for separation.
  • Method Validation Steps [2]:
    • Linearity: Prepare this compound and mangiferin standard solutions at a minimum of seven concentration levels (e.g., 0.8 to 60 µg/mL). Plot peak area ratio (this compound/IS) vs. concentration to generate a calibration curve. The correlation coefficient (R²) should be >0.999.
    • Precision: Evaluate by analyzing multiple replicates of the same sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be <5%.
    • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample. The percentage recovery should be close to 100%.
    • Specificity: Ensure the method can separate this compound and the internal standard from other components in the sample extract.

This compound Purification & Analysis Workflow

The following diagram maps the logical workflow for purifying and analyzing this compound, integrating the techniques discussed to help you navigate the process.

cluster_purification Purification Paths Start Start: Plant Material (e.g., Dried Leaves) Extraction Extraction (Solvent: Ethanol/MeOH, UAE) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PreFractionation Pre-Fractionation (Liquid-Liquid Partition, SPE) CrudeExtract->PreFractionation EnrichedFraction Enriched Fraction PreFractionation->EnrichedFraction HSCCC Purification by HSCCC n-Butanol/Water (1:1) EnrichedFraction->HSCCC PrepHPLC Purification by Preparative HPLC EnrichedFraction->PrepHPLC Purifiedthis compound Purified this compound HSCCC->Purifiedthis compound PrepHPLC->Purifiedthis compound HPLCAnalysis HPLC-DAD Analysis & Quantification (With Internal Standard) Purifiedthis compound->HPLCAnalysis ValidatedResult Validated Result HPLCAnalysis->ValidatedResult

References

Verbascoside and 5-FU in Colorectal Cancer: Experimental Data Overview

Author: Smolecule Technical Support Team. Date: February 2026

Aspect of Investigation Key Findings on Verbascoside's Role Experimental Models & Methods
Overcoming 5-FU Resistance Exhibits a synergistic cytotoxic interaction with 5-FU; re-sensitizes resistant CRC cells to 5-FU [1] [2]. In vitro studies on CRC cell lines [1] [2].
Inducing Cell Death (Apoptosis) Promotes apoptosis by increasing Bax/Bcl-2 ratio and activating the HIPK2-p53 signaling pathway; enhances 5-FU-induced apoptosis [1] [3]. Human CRC tumor samples, xenograft mice models, CRC cell lines (HCT-116, HT-29); IHC, Western blot, flow cytometry [3].
Targeting Signaling Pathways Significantly reduces PI3K and p-AKT/total AKT ratio when combined with 5-FU, inhibiting a key cancer survival pathway [1] [2]. In vitro analysis of protein expression (UPLC-MS/MS, UPLC-DAD) [1] [2].
Protecting from 5-FU Toxicity Effectively attenuates 5-FU-induced gastrointestinal mucositis; reduces inflammatory cytokines (TNF-α, IL-1β) and tissue damage [4]. Wistar albino rat model; histopathological and biochemical analysis (ELISA, H&E staining) [4].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Protocol for In Vitro Synergy and Mechanism Studies

This protocol is based on studies that investigated the sensitization effect of this compound on CRC cells and its impact on the PI3K/AKT pathway [1] [2].

  • Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are maintained in standard media (e.g., RPMI-1640 or McCoy’s 5A) supplemented with 10% FBS.
  • Compound Treatment:
    • This compound: A stock solution is prepared in DMSO or methanol and diluted in culture media for treatment. Testing a range of concentrations (e.g., 12.5-200 μM) is typical for dose-response studies [3].
    • 5-FU: A chemotherapeutic control, also applied at various concentrations, both alone and in combination with this compound.
  • Viability and Synergy Assay: Cell proliferation and viability are measured using assays like CCK-8 after 24, 48, and 72 hours of treatment. The combination index is calculated to confirm synergy [1] [3].
  • Apoptosis Analysis: Treated cells are stained with Annexin-V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify apoptotic cell populations [3].
  • Pathway Analysis: Protein expression (PI3K, p-AKT, total AKT, Bax, Bcl-2) is analyzed post-treatment using Western blotting to elucidate the mechanism of action [1] [3].
Protocol for In Vivo Mucositis Protection Study

This protocol is derived from the study that demonstrated this compound's protective effect against 5-FU-induced gastrointestinal damage [4].

  • Animal Model: Female Wistar albino rats (e.g., 250-300 g) are used and divided into experimental groups (Control, 5-FU only, VER only, 5-FU+VER).
  • Mucositis Induction & Treatment: A single intraperitoneal (IP) injection of 5-FU (400 mg/kg) is administered on day 1 to induce mucositis.
  • This compound Administration: this compound (e.g., 0.2 mg/kg or 0.4 mg/kg, IP) is dissolved in distilled water and administered daily for four days following 5-FU injection.
  • Sample Collection: On day 5, animals are euthanized. Blood serum is collected for biochemical analysis, and gastrointestinal tissues (esophagus, stomach, duodenum, jejunum, ileum, colon) are harvested.
  • Biochemical & Histopathological Analysis:
    • Serum Inflammatory Markers: Levels of TNF-α and IL-1β are quantified using rat-specific ELISA kits [4].
    • Tissue Damage Assessment: Fixed tissue segments are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A standardized histological scoring system (0-3) is used by a pathologist to assess the severity of edema, hemorrhage, and degeneration in a blinded manner [4].

Signaling Pathways in this compound-5-FU Synergy

The following diagram synthesizes the key signaling pathways through which this compound is shown to enhance 5-FU's efficacy in colorectal cancer cells, based on the experimental data.

G cluster_path1 HIPK2-p53 Pro-Apoptotic Pathway cluster_path2 PI3K/AKT Survival Pathway Inhibition cluster_path3 Combination with 5-FU This compound This compound HIPK2 HIPK2 This compound->HIPK2 p-AKT/total AKT ↓ p-AKT/total AKT ↓ This compound->p-AKT/total AKT ↓ With 5-FU G1_arrest G1_arrest This compound->G1_arrest Synergistic Effect p53_activation p53_activation HIPK2->p53_activation Bax / Bcl-2 ratio ↑ Bax / Bcl-2 ratio ↑ p53_activation->Bax / Bcl-2 ratio ↑ Apoptosis Apoptosis Bax / Bcl-2 ratio ↑->Apoptosis PI3K/AKT\npathway PI3K/AKT pathway Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K/AKT\npathway->Cell Survival\n& Proliferation p-AKT/total AKT ↓->Cell Survival\n& Proliferation 5-FU\n(DNA/RNA Synthesis\nInhibition) 5-FU (DNA/RNA Synthesis Inhibition) Enhanced\nCytotoxic Effect Enhanced Cytotoxic Effect 5-FU\n(DNA/RNA Synthesis\nInhibition)->Enhanced\nCytotoxic Effect Enhanced\nCytotoxic Effect->Apoptosis G1_arrest->Enhanced\nCytotoxic Effect

References

verbascoside antioxidant activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Antioxidant Action

The antioxidant properties of verbascoside are not attributed to a single action but are the result of a combination of interconnected biological activities. The table below summarizes the primary mechanisms identified in recent scientific literature.

Mechanism of Action Observed Effect / Key Markers Experimental Model Citation
Direct Free Radical Scavenging Recognized as a potent scavenger of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). In vitro chemical assays [1] [2]
Enhancing Endogenous Antioxidant Defenses SOD, CAT, GSH activities; ↑ TAS (Total Antioxidant Status); ↓ TOS (Total Oxidant Status) and OSI (Oxidative Stress Index). MLO-Y4 osteocyte cell line [3]
Inhibition of Lipid Peroxidation MDA (Malondialdehyde) levels, a key marker of lipid peroxidation. Rat model of heart transplantation; H9c2 cardiomyocytes [4]
Inhibition of Ferroptosis GPX4, SLC7A11, GSH; ↓ ACSL4, intracellular Fe²⁺; regulated by the GDF15 pathway. Mouse heart transplant model; H9c2 cardiomyocytes [4]
Anti-inflammatory & Cell Protection Caspase-3 (apoptosis marker); ↓ pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). U937 monocytic cells; Rat mucositis model; H9c2 cardiomyocytes [1] [5] [4]

The relationships between these mechanisms and the key signaling pathways involved can be visualized in the following diagrams.

G cluster_primary Primary Antioxidant Mechanisms cluster_secondary Secondary Protective Outcomes VB This compound Direct Direct ROS/RNS Scavenging VB->Direct Endogenous Boost Endogenous Enzymes VB->Endogenous Lipid Inhibit Lipid Peroxidation VB->Lipid Ferroptosis Inhibit Ferroptosis VB->Ferroptosis AntiInflammatory Reduced Inflammation Direct->AntiInflammatory Endogenous->AntiInflammatory AntiApoptotic Inhibited Apoptosis Lipid->AntiApoptotic Ferroptosis->AntiApoptotic CellProtection Cellular Protection & Viability AntiInflammatory->CellProtection AntiApoptotic->CellProtection

Overview of this compound's Antioxidant Mechanisms

G VB This compound GDF15 GDF15 VB->GDF15 SLC7A11 SLC7A11 GDF15->SLC7A11 GPX4 GPX4 SLC7A11->GPX4 GSH GSH GPX4->GSH LipidPerox Lipid Peroxidation GSH->LipidPerox Inhibits Ferroptosis Ferroptosis (Cell Death) LipidPerox->Ferroptosis OxidativeStress Oxidative Stress OxidativeStress->LipidPerox

GDF15/GPX4 Pathway in Ferroptosis Inhibition

Experimental Evidence and Protocols

For research and development purposes, the following table outlines key experimental models and protocols used to quantify the antioxidant effects of this compound.

Biological Context Experimental Model / Protocol Key Treatment Groups Primary Assays for Antioxidant Activity

| Cardioprotection [4] | In vivo: Mouse heterotopic heart transplant model with cold I/R. In vitro: H9c2 cardiomyocytes under Hypoxia/Reoxygenation (H/R). | - Control

  • I/R or H/R
  • I/R/H/R + VB (20 mg/kg in vivo; 50 µg/mL in vitro) | - Serum CK-MB, cTnI, LDH
  • Tissue SOD, MDA
  • Western Blot: GPX4, SLC7A11, ACSL4, GDF15
  • Intracellular Fe²⁺, GSH levels | | Bone Cell Protection [3] | In vitro: MLO-Y4 osteocyte cell line induced with LPS (10 ng/mL). | - Control
  • LPS
  • LPS + VB (50 µg/mL) | - Cell Viability (WST-8)
  • SOD, CAT, GSH, Caspase-3 activity (Colorimetric kits)
  • TAS/TOS/OSI
  • Gene/Protein expression: RUNX2, OPG, PHEX | | Gastrointestinal Protection [5] | In vivo: Wistar rat model of 5-FU-induced gastrointestinal mucositis. | - Control
  • 5-FU (400 mg/kg, IP)
  • 5-FU + VB (0.2 or 0.4 mg/kg, IP) | - Serum MDA, ALT, AST, ALP, LDH
  • ELISA: TNF-α, IL-1β
  • Histopathological scoring of GI tissues | | General Anti-inflammation [1] | In vitro: U937 human monocytic cell line induced with LPS (10 µg/mL). | - Control
  • LPS
  • LPS + VB (50 µM) | - siRNA silencing of SHP-1
  • Western Blot: p-JNK, AP-1, iNOS, COX2
  • qPCR: iNOS, COX2 |

Bioavailability and Research Considerations

When evaluating this compound for drug development, it is crucial to consider factors beyond its bioactivity.

  • Bioavailability Challenge: A significant barrier to clinical application is its low oral bioavailability (∼1%), attributed to high hydrophilicity and extensive metabolism [2].
  • Potential Solutions: Research indicates that nanoparticle delivery systems, such as lipid nanocapsules, can improve this compound's stability and blood-brain barrier permeability, thereby enhancing its neuroprotective activity [2].
  • Safety Profile: Toxicological studies show that this compound exhibits selective cytotoxicity against various tumor cell lines while showing low toxicity in animal models. Acute toxicity studies reported no adverse effects in mice or rats after a single high dose of 5000 mg/kg [2].

References

In Vivo vs. In Vitro Genotoxicity at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Model System Test Type Key Findings / Outcome Dose / Concentration Tested Citation
In Vivo (Wistar rats) Acute & Sub-chronic Toxicity No signs of genotoxicity or mutagenicity; LD₅₀ > 5000 mg/kg. Up to 5000 mg/kg (oral) [1] [2]
In Vivo (Drosophila) Somatic Mutation & Recombination Test (SMART) No genotoxic effect; constituent caffeic acid even decreased spontaneous mutation rate. Information not specified [3]
In Vitro (Human Lymphocytes) Comet Assay Induced DNA fragmentation; involvement of PARP-1 and p53 proteins suggested. Information not specified [3]
In Vitro (V79 Cells) Alkaline Comet Assay No genotoxic activity observed. Up to 500 μg/mL [1] [2]
In Vitro (Salmonella/microsome) Ames Test No mutagenic activity. Up to 5000 μg/plate [1] [2]

Details of Key Experimental Protocols

For researchers, the methodologies of these pivotal studies are crucial.

  • In Vivo Protocol (Rat Model)

    • Test Substance: Standardized hydroethanolic extract of Plantago australis leaves (containing 6% verbascoside) and purified this compound [1] [2].
    • Acute Toxicity: A single oral dose of 5000 mg/kg of the extract was administered to rats, which were observed for 14 days [1].
    • Sub-Chronic Toxicity: The extract was administered daily at doses of 300, 600, and 1200 mg/kg for 28 days. Biochemical, hematological, and histopathological analyses were then conducted [1].
    • Genotoxicity Assessment (In Vivo Comet Assay): Typically, animals are treated with the test substance, after which tissues like liver or blood are collected. Cells from these tissues are embedded in agarose on a microscope slide, lysed, subjected to electrophoresis, and then stained. The resulting "comet" patterns are analyzed to quantify DNA damage [1].
  • In Vitro Protocol (Human Lymphocytes)

    • Cell Preparation: Human peripheral blood lymphocytes are isolated and cultured [3].
    • Treatment: Cells are exposed to various concentrations of this compound for a defined period.
    • Genotoxicity Assessment (Comet Assay): After treatment, cells are similarly embedded, lysed, and electrophoresed to detect DNA strand breaks [3].
    • Mechanistic Insight: The observed genotoxicity in this specific system was linked to the activation of specific DNA damage-response proteins, PARP-1 and p53 [3].

Interpretation of the Data

The conflicting results between different test systems can be explained by several factors, which are critical for your assessment.

  • Metabolic Differences: In vivo systems possess a full complement of metabolic enzymes (e.g., in the liver) that can detoxify substances. In vitro systems lack this complete metabolic capability, potentially making them more susceptible to compounds that would otherwise be neutralized in a living organism [4].
  • Bioavailability: this compound has been reported to have low oral bioavailability (e.g., 0.12% in rats). This means that even high oral doses result in very low concentrations in the bloodstream and tissues, which may be insufficient to cause DNA damage in an intact organism [4].
  • The "In Vitro Paradox": A positive result in an isolated cell system (especially at high concentrations) does not automatically predict a hazard in humans. It highlights a potential mechanism that must be investigated further in a whole-organism context, where protective mechanisms are intact.

The following diagram illustrates the typical decision-making workflow for interpreting these non-clinical genotoxicity results in drug development.

G Start Start: Non-clinical Genotoxicity Assessment InVitro In Vitro Tests (e.g., human lymphocytes) Start->InVitro Result1 Result: Positive (Potential DNA damage) InVitro->Result1 Result2 Result: Negative (No DNA damage) InVitro->Result2 InVivo In Vivo Tests (e.g., rat models) InVivo->Result1 InVivo:se->Result1  Result: Positive InVivo->Result2 InVivo:se->Result2  Result: Negative Interpret1 Interpret: May indicate a mechanistic risk. Requires in vivo confirmation. Result1->Interpret1 Conclusion2 Conclusion: Potential risk. May halt progression or require extensive further testing. Result1->Conclusion2 Result2->InVivo Proceed to Interpret2 Interpret: Suggests no genotoxic risk under tested conditions. Result2->Interpret2 Interpret1->InVivo Confirmation needed Conclusion1 Conclusion: Low risk for human use. Progression supported. Interpret2->Conclusion1

Conclusion for Professionals

For researchers and drug development professionals, the weight of evidence currently suggests that this compound does not present a significant genotoxic hazard in a biological context relevant to humans.

  • The positive in vitro findings in human lymphocytes are important for understanding the compound's intrinsic activity and cellular pathways, but they are not considered predictive of in vivo risk.
  • The consistent negative results from in vivo studies, which include proper metabolic activation and account for bioavailability, are given greater weight in overall safety assessments.

References

verbascoside neuroprotection vs memantine

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Models

The following table summarizes key experimental findings and the models used to obtain them, which can help in designing future studies.

Compound In Vitro Models & Key Findings In Vivo Models & Key Findings

| Verbascoside | • SH-SY5Y cells: Reduced intracellular ROS under oxidative stress [1]. • U251 cells (Aβ-induced): Improved cell viability, reduced apoptosis, Ca²⁺ accumulation, and ROS; improved mitochondrial/ER morphology [2]. • Enzyme assays: Showed inhibitory activity against AChE, MAO-A, and tyrosinase [1]. | • APP/PS1 transgenic mice: Improved memory/cognition in Morris water maze; reduced Aβ deposition, neurofibrillary tangles, and ER stress [2]. | | Memantine | • Primary midbrain neuron-glia cultures: Exerted neurotrophic effects by increasing GDNF from astroglia (via HDAC inhibition) and neuroprotective effects by inhibiting microglial activation, reducing pro-inflammatory factors [3]. | • Clinical human trials: Established efficacy in improving cognitive and global function in patients with moderate-to-severe Alzheimer's disease [4]. • Animal models of AD/PD: Showed protection against excitotoxic damage [3] [5]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.

  • This compound - Cell Viability (MTT) Assay in U251 Cells [2]

    • Cell Line: Human glioma U251 cells.
    • Induction of Damage: Co-incubation with 10 μM Aβ₁–₄₂.
    • Treatment: Pretreatment with this compound (0.25 and 1 μM) for 3 hours before Aβ induction.
    • Viability Measurement: 20 μL of MTT (5 mg/mL) added to each well, incubated for 4 hours. Crystalline formazan dissolved with DMSO, and absorbance measured at 490 nm.
  • Memantine - Neuroprotection in Midbrain Neuron-Glia Cultures [3]

    • Culture Preparation: Rat primary mesencephalic neuron-glia cultures from day 14 embryos.
    • Treatment & Induction: Cultures treated with memantine 7 days after plating, followed by inflammation-mediated damage induced by bacterial endotoxin lipopolysaccharide (LPS).
    • Assessment of Dopaminergic Neurons: Immunostaining for tyrosine hydroxylase (TH), with visual counting of TH-positive neurons.
    • Assessment of Neurotrophic Factors: GDNF release measured from astroglia-enriched cultures treated with memantine.
    • Assessment of Microglial Activation: Immunostaining with OX-42 antibody; measurement of extracellular superoxide, intracellular ROS, nitric oxide, TNF-α, and PGE₂.

Neuroprotective Mechanism Pathways

The diagrams below illustrate the distinct neuroprotective pathways for each compound based on current research.

G cluster_primary Primary Actions cluster_downstream Downstream Effects VB This compound A1 Potent Antioxidant (Scavenges ROS) VB->A1 A2 Reduces ER Stress & Inhibits UPR VB->A2 A3 Anti-inflammatory (Reduces cytokines) VB->A3 A4 Inhibits Aβ Aggregation & Tau Phosphorylation VB->A4 D1 Reduced Oxidative Damage A1->D1 D2 Inhibition of Apoptosis A2->D2 D3 Improved Mitochondrial & ER Morphology A2->D3 A3->D2 Neuroprotection Neuroprotection D1->Neuroprotection D2->Neuroprotection D3->Neuroprotection D4 Reduced Plaque & Tangle Pathology D4->Neuroprotection

G cluster_primary Primary Action cluster_secondary Secondary/Cellular Mechanisms Mem Memantine NMDA Uncompetitive, Voltage-dependent NMDA Receptor Blockade Mem->NMDA S2 Inhibits Microglial Over-activation Mem->S2 S3 Promotes GDNF Release from Astroglia (via HDAC inhibition) Mem->S3 S1 Reduces Ca²⁺ Influx & Excitotoxicity NMDA->S1 Neuroprotection Neuroprotection S1->Neuroprotection S2->Neuroprotection S3->Neuroprotection

Research Implications and Future Directions

  • For this compound: The promising multi-target preclinical data supports its potential as a therapeutic candidate, particularly for pathologies involving oxidative stress, inflammation, and ER stress. The main challenge is advancing it through clinical trials. Strategies to improve its stability and bioavailability, such as lipid nanocapsules [6], are a key research focus.
  • For Memantine: As an established drug, research is exploring its novel mechanisms (e.g., glial cell modulation, HDAC inhibition [3]) and potential repurposing for other neurodegenerative conditions. The development of novel derivatives, like memantine nitrate (MN-08) which also improves cerebral blood flow [7], represents an effort to enhance its efficacy and add beneficial properties.

References

verbascoside anti-inflammatory comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Anti-Inflammatory Action

Verbascoside exerts its anti-inflammatory effects through several key mechanisms, as validated by various in vitro and in vivo studies. The table below summarizes these primary mechanisms and the supporting evidence.

Mechanism of Action Observed Effects / Key Findings Experimental Model (Citation)
Inhibition of Pro-inflammatory Mediators Inhibits production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) [1] [2]. In vitro and in vivo studies [1] [2].
Reactive Oxygen Species (ROS) Scavenging Scavenges reactive oxygen species, reducing oxidative stress [3]. Human hepatic stellate cells (LX-2); a reverse microemulsion formulation enhanced this effect [3].
Modulation of Key Signaling Pathways Downregulates the AMPK signaling pathway; reduces PI3K/AKT pathway activity [3] [4]. LX-2 cells [3]; colorectal cancer cells [4].
Attenuation of Endoplasmic Reticulum (ER) Stress Inhibits all three branches of the Unfolded Protein Response (UPR), reducing ER stress-induced apoptosis [5]. Aβ-exposed U251 glioma cells & APP/PS1 transgenic mice [5].

The interplay of these mechanisms, particularly in the context of neuroinflammation, can be visualized in the following pathway diagram.

G A Inflammatory/Oxidative Stress B Cellular Stress (ROS, ER Stress) A->B C Pro-inflammatory Signaling (NF-κB, AMPK, PI3K/AKT) B->C D Cytokine Release (TNF-α, IL-1β) C->D E Inflammation & Cell Damage D->E F This compound Intervention G Antioxidant Activity (ROS Scavenging) F->G H Inhibition of ER Stress (UPR Inhibition) F->H I Suppression of Signaling Pathways F->I G->B Reduces J Reduced Inflammation & Cytoprotection G->J H->B Reduces H->J I->C Inhibits I->J

Experimental Data and Efficacy Across Disease Models

The anti-inflammatory efficacy of this compound has been demonstrated in models of various conditions, from neurodegenerative diseases to chemotherapy-induced toxicity.

Disease / Condition Model Key Efficacy Findings Experimental Model & Dosage Citation

| Alzheimer's Disease Model | Improved cell viability; reduced apoptosis, ROS, Ca²⁺; improved memory/cognition; reduced Aβ deposition & tau tangles. | In vitro: U251 cells (0.25, 1 µM). In vivo: APP/PS1 mice (6-week admin). | [5] | | Liver Fibrosis Model | Suppressed HSC activation, migration, proliferation; downregulated fibrogenic genes (COL1A1, FN1). | In vitro: LX-2 cells (50 µM). | [3] | | 5-FU-Induced Mucositis | Attenuated increases in TNF-α, IL-1β, MMPs; restored TIMP-1; improved GI tract histopathology. | In vivo: Wistar rats (0.2, 0.4 mg/kg, IP). | [2] | | Colorectal Cancer (Adjuvant) | Synergistic cytotoxicity with 5-FU; induced G1 cell cycle arrest; enhanced apoptosis; reduced p-AKT/AKT. | In vitro: CRC cells. | [4] |

Detailed Experimental Protocol Example

To facilitate replication and further research, here is a detailed methodology from a key study on liver fibrosis, which showcases a comprehensive approach from formulation to analysis [3].

Workflow: this compound Efficacy in Hepatic Stellate Cells

G A 1. Formulation Preparation (this compound-loaded Reverse Microemulsion, VB-ME) B 2. Cell Culture & Treatment (LX-2 human hepatic stellate cell line) A->B C 3. In Vitro Assays B->C C1 • Cell Viability (MTT) • ROS Scavenging • Gene Expression (RT-qPCR) • Protein Analysis (Western Blot) • Cellular Uptake C->C1 D 4. Analysis & Validation D1 • Statistical Analysis • Verification of Pathway Modulation (e.g., AMPK downregulation) D->D1 C1->D

Key Protocol Details [3]:

  • Formulation: A reverse microemulsion (VB-ME) was developed using isopropyl myristate (IPM) and phosphatidylcholine (SoyPC) to enhance this compound's stability and cellular uptake.
  • Cell Culture: LX-2 cells were cultured in DMEM with 10% FBS. For experiments, cells were starved (1% FBS), pre-treated with VB or VB-ME (50 µM) for 6 hours, and then stimulated with TGFβ1 (5 ng/mL) for 24 hours.
  • Assays:
    • Viability: MTT assay.
    • ROS: Measured using an ROS assay kit.
    • Gene Expression: RT-qPCR with HPRT1 as the control gene.
    • Protein Analysis: Western blot for proteins like COL1A1 and FN1.
    • Uptake: Assessed using FITC-dextran-labeled VB-ME in Caco-2 cells.

Formulation Strategies to Enhance Efficacy

A significant challenge for the clinical application of this compound is its instability at physiological pH (7.4) and low bioavailability [3]. Research is actively exploring delivery systems to overcome this:

  • Reverse Microemulsion (VB-ME): As used in the liver fibrosis study, this system was shown to be biosafe and significantly enhance cellular uptake and the ROS-scavenging capacity of this compound in LX-2 cells [3].
  • Other Strategies: While not detailed in the provided results, the literature commonly investigates nanoparticles, liposomes, and phospholipid complexes to improve the solubility, stability, and targeted delivery of phenolic glycosides like this compound.

Conclusion for Research and Development

  • Key Strengths: Its multi-target mechanism, neuroprotective evidence, and efficacy in reducing chemotherapy side effects make it a compelling candidate.
  • Research Focus: Future work should prioritize advanced formulation development to fully exploit its therapeutic potential in vivo.

References

verbascoside acyl derivative VPP improved activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Verbascoside vs. VPP

The table below summarizes the key comparative data from available scientific literature.

Property/Aspect This compound VPP (Acyl Derivative) Experimental Data & Context
Lipophilicity (LogP) -0.56 [1] 0.96 [1] Method: Partition coefficient determined in an octanol/water (pH 6) system at 25°C. Interpretation: The positive LogP of VPP confirms significantly increased lipophilicity, making it more suitable for incorporation into lipid-based formulations [1].
Chemical Stability More stable in weak acid (pH 5) and O/W emulsions; degrades completely at pH 7 in 3 weeks at room temperature [1]. More stable in lipophilic vehicles; degrades completely in 60 days at room temperature in EtOH-H2O solution [1]. Method: Stability tested in buffer solutions and EtOH-H2O (80:20 v/v) at room temperature and 40°C (accelerated aging), with degradation monitored by HPLC [1].
Radical Scavenging Activity (toward superoxide anion) Good antioxidant activity [1]. Increased antioxidant activity compared to this compound, both as an active ingredient and in formulations [1]. Method: Antioxidant activity determined by a Photochemiluminescence (PCL) assay [1].
Anti-inflammatory Activity Confirmed activity; inhibits pro-inflammatory cytokines and chemokines [1] [2]. Data not available in the provided sources. Method (from general this compound studies): In vitro tests on human keratinocytes and in vivo models of intestinal inflammation [1] [2].

Key Experimental Protocols

The comparative data for this compound and VPP were generated using the following key methodologies:

  • Stability Studies: this compound and VPP were dissolved in various media (buffer solutions at different pH values, or an ethanol-water mixture). These solutions were stored under different conditions (room temperature in the dark, and at 40°C for accelerated aging). The concentration of the active compound over time was determined using High-Performance Liquid Chromatography (HPLC) to monitor degradation [1].
  • Partition Coefficient (LogP) Determination: The LogP was measured experimentally by dissolving the compound in a biphasic system of 1-octanol and water (at pH 6). The mixture was stirred, centrifuged to separate the phases, and the concentration of the compound in each phase was quantified using spectrophotometry (at 330 nm) [1].
  • Antioxidant Activity Assay: The Photochemiluminescence (PCL) assay was used to determine the radical scavenging activity of the compounds specifically toward the superoxide anion (O₂•⁻). This method measures the ability of an antioxidant to quench light emission generated by a photochemical reaction [1].

Visualizing this compound Biosynthesis and Derivation

The following diagrams illustrate the origin of this compound and its chemical modification into VPP, using the Graphviz DOT language.

G cluster_biosynthesis Biosynthesis of this compound cluster_derivation Semi-synthetic Derivation of VPP node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light_gray node_light_gray node_dark_gray node_dark_gray ShikimatePathway Shikimate Pathway (Carbohydrates) AromaticAA Aromatic Amino Acids (Phenylalanine, Tyrosine) ShikimatePathway->AromaticAA PhenylpropanoidPath Phenylpropanoid Pathway AromaticAA->PhenylpropanoidPath HydroxytyrosolPath Hydroxytyrosol Pathway AromaticAA->HydroxytyrosolPath CaffeicAcid Caffeic Acid PhenylpropanoidPath->CaffeicAcid Glycosylation Glycosylation & Assembly (With Glucose & Rhamnose) CaffeicAcid->Glycosylation Hydroxytyrosol Hydroxytyrosol HydroxytyrosolPath->Hydroxytyrosol Hydroxytyrosol->Glycosylation This compound This compound Glycosylation->this compound Start This compound Step1 Esterification of hydroxyl groups using acyl chloride & 4-DMAP Start->Step1 Intermediate Esterified Intermediate Step1->Intermediate Step2 Selective Deprotection using TEA in Methanol Intermediate->Step2 End VPP (Acyl Derivative) Step2->End

G node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green Verb This compound (Hydrophilic, LogP = -0.56) Limitation Limited Application Range in Lipophilic Formulations Verb->Limitation Goal Objective: Improve Lipophilicity & Stability Limitation->Goal Mod Chemical Modification (Acylation & Deprotection) Goal->Mod VPP VPP (Lipophilic, LogP = 0.96) Mod->VPP Outcome1 Improved Stability in Lipophilic Vehicles VPP->Outcome1 Outcome2 Increased Antioxidant Activity (PCL Assay) VPP->Outcome2

Research Context and Limitations

The experimental data confirming VPP's improved lipophilicity and antioxidant activity comes from a 2011 study [1]. While this provides a foundational comparison, the research landscape has likely evolved. A 2025 review on this compound, while confirming its multifaceted biological properties, does not provide a direct comparative analysis with its semi-synthetic derivatives like VPP [2].

  • Searching Specialized Databases: Use platforms like PubMed, Scopus, or Web of Science with specific keywords such as "this compound acyl derivative cytotoxicity," "VPP pharmacokinetics," or "acteoside synthetic analog bioactivity."
  • Reviewing Recent Patents: Searching patent databases can reveal the latest industrial applications and comparative efficacy data claimed by inventors.

References

Demonstrated Synergistic Combination of Verbascoside

Author: Smolecule Technical Support Team. Date: February 2026

Drug Combination Disease/Condition Experimental Model Key Findings & Synergy Metrics Proposed Mechanism of Action
Verbascoside + 5-Fluorouracil (5-FU) [1] Colorectal Cancer (CRC) In vitro (CRC cell lines) Synergistic cytotoxic interaction (specific Combination Index not provided); enhanced apoptosis and G1 cell cycle arrest [1]. Targets the PI3K/AKT signaling pathway: significantly reduces PI3K and p-AKT/total AKT ratio; affects Bax, Bcl-2, Bcl-xL, and p53 proteins [1].

Detailed Experimental Protocol: this compound + 5-FU

The following workflow outlines the key methodology used to validate the synergy between this compound and 5-FU in colorectal cancer cells [1].

workflow start Start: Treatment of CRC Cells step1 Cell Viability Assay (MTT Assay) start->step1 step2 Analysis of Apoptosis Markers (Western Blot for Bax, Bcl-2, etc.) step1->step2 step3 Cell Cycle Analysis (Flow Cytometry) step2->step3 step4 Investigation of Signaling Pathway (PI3K/AKT protein levels) step3->step4 conclusion Conclusion: Confirm Synergy and Elucidate Mechanism step4->conclusion

Mechanism of Action Pathway

The synergistic effect of this compound with 5-Fluorouracil is achieved through action on the PI3K/AKT pathway, a crucial regulator of cell survival and proliferation [1].

Interpretation and Research Context

The evidence for this compound's synergistic potential, while mechanistically insightful, is currently limited in scope. Beyond the combination with 5-FU [1], other research indicates this compound has multi-targeting properties relevant to cancer therapy [2] [3], suggesting a broader potential for synergy that requires further direct investigation.

  • Anti-inflammatory and Immunomodulatory Properties: this compound inhibits pro-inflammatory cytokines (e.g., IL-6, IL-8) and modulates the senescence-associated secretory phenotype (SASP) [2] [4], which could be leveraged in combinations for inflammatory diseases or cancer.
  • Computational Predictions: One in silico study suggested that this compound may act synergistically with other compounds from Cistanche tubulosa for neuroinflammation, but this requires experimental validation [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 Da

Monoisotopic Mass

624.20542044 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3TGX09BD5B

MeSH Pharmacological Classification

Immunosuppressive Agents

Other CAS

61276-17-3

Wikipedia

Verbascoside

Dates

Last modified: 08-15-2023
1: D'Antuono I, Bruno A, Linsalata V, Minervini F, Garbetta A, Tufariello M, Mita G, Logrieco AF, Bleve G, Cardinali A. Fermented Apulian table olives: Effect of selected microbial starters on polyphenols composition, antioxidant activities and bioaccessibility. Food Chem. 2018 May 15;248:137-145. doi: 10.1016/j.foodchem.2017.12.032. Epub 2017 Dec 11. PubMed PMID: 29329836.
2: Ma S, Yada K, Lee H, Fukuda Y, Iida A, Suzuki K. Taheebo Polyphenols Attenuate Free Fatty Acid-Induced Inflammation in Murine and Human Macrophage Cell Lines As Inhibitor of Cyclooxygenase-2. Front Nutr. 2017 Dec 12;4:63. doi: 10.3389/fnut.2017.00063. eCollection 2017. PubMed PMID: 29312947; PubMed Central PMCID: PMC5733013.
3: Medjkouh L, Tamendjari A, Alves RC, Laribi R, Oliveira MBPP. Phenolic profiles of eight olive cultivars from Algeria: effect of Bactrocera oleae attack. Food Funct. 2018 Jan 4. doi: 10.1039/c7fo01654a. [Epub ahead of print] PubMed PMID: 29299572.
4: Rossi R, Stella S, Ratti S, Maghin F, Tirloni E, Corino C. Effects of antioxidant mixtures in the diet of finishing pigs on the oxidative status and shelf life of longissimus dorsi muscle packaged under modified atmosphere. J Anim Sci. 2017 Nov;95(11):4986-4997. doi: 10.2527/jas2017.1603. PubMed PMID: 29293718.
5: Xie CX, Zhang M, Li YJ, Geng XT, Wang FQ, Zhang ZY. [Comparison of chemical quality characteristics between radial striations and non-radial striations in tuberous root of Rehmannia glutinosa]. Zhongguo Zhong Yao Za Zhi. 2017 Nov;42(21):4172-4179. doi: 10.19540/j.cnki.cjcmm.20170905.004. Chinese. PubMed PMID: 29271157.
6: Saidi I, Waffo-Téguo P, Ayeb-Zakhama AEL, Harzallah-Skhiri F, Marchal A, Ben Jannet H. Phytochemical study of the trunk bark of Citharexylum spinosum L. growing in Tunisia: Isolation and structure elucidation of iridoid glycosides. Phytochemistry. 2018 Feb;146:47-55. doi: 10.1016/j.phytochem.2017.11.012. Epub 2017 Dec 22. PubMed PMID: 29223063.
7: Dimitrova P, Alipieva K, Grozdanova T, Simova S, Bankova V, Georgiev MI, Popova MP. New iridoids from Verbascum nobile and their effect on lectin-induced T cell activation and proliferation. Food Chem Toxicol. 2018 Jan;111:605-615. doi: 10.1016/j.fct.2017.11.060. Epub 2017 Dec 5. PubMed PMID: 29208506.
8: Ogbole OO, Segun PA, Adeniji AJ. In vitro cytotoxic activity of medicinal plants from Nigeria ethnomedicine on Rhabdomyosarcoma cancer cell line and HPLC analysis of active extracts. BMC Complement Altern Med. 2017 Nov 22;17(1):494. doi: 10.1186/s12906-017-2005-8. PubMed PMID: 29166892; PubMed Central PMCID: PMC5700537.
9: Zou P, Song Y, Lei W, Li J, Tu P, Jiang Y. Application of (1)H NMR-based metabolomics for discrimination of different parts and development of a new processing workflow for Cistanche deserticola. Acta Pharm Sin B. 2017 Nov;7(6):647-656. doi: 10.1016/j.apsb.2017.07.003. Epub 2017 Aug 26. PubMed PMID: 29159024; PubMed Central PMCID: PMC5687315.
10: Algreiby AA, Hammer KA, Durmic Z, Vercoe P, Flematti GR. Antibacterial compounds from the Australian native plant Eremophila glabra. Fitoterapia. 2017 Nov 15. pii: S0367-326X(17)31369-2. doi: 10.1016/j.fitote.2017.11.008. [Epub ahead of print] PubMed PMID: 29155275.
11: Feng Y, Lv M, Lu Y, Liu K, Liu L, He Z, Wu K, Wang X, Zhang B, Wu X. Characterization of binding interactions between selected phenylpropanoid glycosides and trypsin. Food Chem. 2018 Mar 15;243:118-124. doi: 10.1016/j.foodchem.2017.09.118. Epub 2017 Sep 25. PubMed PMID: 29146317.
12: Omar SH, Kerr PG, Scott CJ, Hamlin AS, Obied HK. Olive (Olea europaea L.) Biophenols: A Nutriceutical against Oxidative Stress in SH-SY5Y Cells. Molecules. 2017 Oct 29;22(11). pii: E1858. doi: 10.3390/molecules22111858. PubMed PMID: 29109370.
13: Bellumori M, Cecchi L, Romani A, Mulinacci N, Innocenti M. Recovery and stability over time of phenolic fractions by an industrial filtration system of olive mill wastewaters: a three-year study. J Sci Food Agric. 2017 Nov 6. doi: 10.1002/jsfa.8772. [Epub ahead of print] PubMed PMID: 29105769.
14: Yuan H, Wang T, Zhu CC, Wu AZ, Lin CZ. [Interaction of phenylethanoid glycosides and calf thymus DNA]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2725-2729. doi: 10.19540/j.cnki.cjcmm.20170419.002. Chinese. PubMed PMID: 29098828.
15: Yu HH, Zhong M, Ding R, Song T, Yoshimitsu M, Xu XY, Zheng YM. [A quantitative method for simultaneous assay of seven active ingredients with one marker in Scrophularia ningpoensis root]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2719-2724. doi: 10.19540/j.cnki.cjcmm.20170419.008. Chinese. PubMed PMID: 29098827.
16: Frezza C, Venditti A, Matrone G, Serafini I, Foddai S, Bianco A, Serafini M. Iridoid glycosides and polyphenolic compounds from Teucrium chamaedrys L. Nat Prod Res. 2017 Oct 23:1-7. doi: 10.1080/14786419.2017.1392948. [Epub ahead of print] PubMed PMID: 29058476.
17: Fu Z, Fan X, Wang X, Gao X. Cistanches Herba: an overview of its chemistry, pharmacology, and pharmacokinetics property. J Ethnopharmacol. 2017 Oct 17. pii: S0378-8741(17)31679-3. doi: 10.1016/j.jep.2017.10.015. [Epub ahead of print] Review. PubMed PMID: 29054705.
18: Kalantari A, Kósa D, Nemes D, Ujhelyi Z, Fehér P, Vecsernyés M, Váradi J, Fenyvesi F, Kuki Á, Gonda S, Vasas G, Gesztelyi R, Salimi A, Bácskay I. Self-Nanoemulsifying Drug Delivery Systems Containing Plantago lanceolata-An Assessment of Their Antioxidant and Antiinflammatory Effects. Molecules. 2017 Oct 20;22(10). pii: E1773. doi: 10.3390/molecules22101773. PubMed PMID: 29053620.
19: Bu Z, He Q, Zhao R, Chu C, Li X, Tong S. [Separation and purification of acteoside from Rehmannia glutinosa by combining macroporous resin with high-speed countercurrent chromatography]. Se Pu. 2017 Sep 8;35(9):1014-1021. doi: 10.3724/SP.J.1123.2017.04030. Chinese. PubMed PMID: 29048861.
20: Yang C, Yin X, Dong X, Zhang X, You L, Wang W, Wang J, Chen Q, Ni J. Determination of the phytochemical composition of Jingning fang and the in vivo pharmacokinetics of its metabolites in rat plasma by UPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Nov 1;1067:71-88. doi: 10.1016/j.jchromb.2017.09.019. Epub 2017 Sep 21. PubMed PMID: 29017076.

Explore Compound Types